molecular formula C7H6BrI B1283662 4-Bromo-2-iodo-1-methylbenzene CAS No. 260558-15-4

4-Bromo-2-iodo-1-methylbenzene

Cat. No.: B1283662
CAS No.: 260558-15-4
M. Wt: 296.93 g/mol
InChI Key: LRVKMSDCJCZTTB-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-1-methylbenzene is a useful research compound. Its molecular formula is C7H6BrI and its molecular weight is 296.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-iodo-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVKMSDCJCZTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572828
Record name 4-Bromo-2-iodo-1-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260558-15-4
Record name 4-Bromo-2-iodo-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=260558-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-iodo-1-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-iodo-1-methylbenzene is a halogenated aromatic compound of significant interest in organic synthesis. Its unique substitution pattern, featuring a bromine and an iodine atom at specific positions on the toluene ring, makes it a valuable building block for the construction of more complex molecules.[1] The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective functionalization through various cross-coupling reactions, rendering this compound a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2] This guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on a reliable and well-established method involving the Sandmeyer reaction. We will delve into the underlying chemical principles, provide detailed experimental protocols for the synthesis of both the final product and its key precursor, and offer insights into the practical aspects of these transformations.

Synthetic Strategy: A Two-Stage Approach

The most practical and widely applicable method for the synthesis of this compound involves a two-stage process. The first stage is the preparation of the key precursor, 2-amino-5-bromotoluene. The second stage involves the conversion of this amino compound into the target this compound via a Sandmeyer-type reaction. This strategic approach allows for the precise installation of the desired substituents on the aromatic ring.

PART 1: Synthesis of the Precursor: 2-Amino-5-bromotoluene

The synthesis of 2-amino-5-bromotoluene can be efficiently achieved from commercially available p-toluidine through a three-step sequence: acetylation, bromination, and hydrolysis.

Step 1: Acetylation of p-toluidine

The initial step involves the protection of the amino group of p-toluidine by acetylation to form N-(4-methylphenyl)acetamide. This is crucial to prevent side reactions during the subsequent bromination step and to control the regioselectivity of the halogenation.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of p-toluidine attacks the electrophilic carbonyl carbon of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and deprotonation yields the corresponding acetamide.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluidine (1 mole equivalent) with a suitable solvent such as glacial acetic acid.

  • Slowly add acetic anhydride (1.1 mole equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux for a period of 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain N-(4-methylphenyl)acetamide.

Step 2: Bromination of N-(4-methylphenyl)acetamide

The acetylated intermediate is then subjected to electrophilic aromatic bromination. The acetamido group is an ortho-, para-directing group, and since the para position is occupied by the methyl group, bromination occurs at the ortho position to the acetamido group.

Reaction Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Bromine, activated by a Lewis acid or in a polar solvent, acts as the electrophile and is attacked by the electron-rich aromatic ring. The subsequent loss of a proton restores the aromaticity.

Experimental Protocol:

  • Dissolve N-(4-methylphenyl)acetamide (1 mole equivalent) in a suitable solvent such as glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 mole equivalent) in glacial acetic acid dropwise to the cooled solution while stirring.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a solution of sodium bisulfite to quench any excess bromine.

  • The product, N-(2-bromo-4-methylphenyl)acetamide, will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 3: Hydrolysis of N-(2-bromo-4-methylphenyl)acetamide

The final step in the synthesis of the precursor is the deprotection of the amino group by hydrolysis of the acetamide under acidic or basic conditions.

Reaction Mechanism: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. Nucleophilic attack by water, followed by proton transfer and elimination of acetic acid, yields the primary amine.

Experimental Protocol:

  • Combine N-(2-bromo-4-methylphenyl)acetamide (1 mole equivalent) with an excess of aqueous hydrochloric acid in a round-bottom flask.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Cool the reaction mixture and neutralize it with a base, such as sodium hydroxide solution, to precipitate the free amine.

  • Collect the solid 2-amino-5-bromotoluene by vacuum filtration, wash with water, and dry.[3]

Parameter Value
Starting Material p-Toluidine
Intermediate 1 N-(4-methylphenyl)acetamide
Intermediate 2 N-(2-bromo-4-methylphenyl)acetamide
Final Product (Precursor) 2-Amino-5-bromotoluene
Overall Yield Typically 70-80%

PART 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the conversion of primary aromatic amines into a wide range of functional groups, including halogens.[4] In this case, 2-amino-5-bromotoluene is converted to the target compound through diazotization followed by iodination.

Step 1: Diazotization of 2-Amino-5-bromotoluene

The first step of the Sandmeyer reaction is the conversion of the primary amino group into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures.[5]

Reaction Mechanism: Nitrous acid is first protonated by the strong acid to form the nitrosonium ion (NO+), which is a potent electrophile. The amino group of the aniline derivative attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the diazonium ion is formed.

Diazotization Amine 2-Amino-5-bromotoluene Diazonium Arenediazonium Salt Amine->Diazonium Diazotization (0-5 °C) Nitrite NaNO₂ Nitrite->Diazonium Acid H₂SO₄ Acid->Diazonium

Diazotization of 2-Amino-5-bromotoluene.

Experimental Protocol:

  • In a beaker, prepare a solution of 2-amino-5-bromotoluene (1 mole equivalent) in a mixture of concentrated sulfuric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 mole equivalents) in cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodination of the Diazonium Salt

The resulting diazonium salt is then treated with a solution of potassium iodide. The diazonium group is an excellent leaving group (as nitrogen gas), and it is readily displaced by the iodide nucleophile.

Reaction Mechanism: The substitution of the diazonium group by iodide is believed to proceed through a radical mechanism, although an ionic pathway may also contribute. The iodide ion can reduce the diazonium ion to an aryl radical, which then reacts with another iodide ion to form the final product.

Iodination Diazonium Arenediazonium Salt Product This compound Diazonium->Product Iodination N2 N₂ (gas) Diazonium->N2 Decomposition KI Potassium Iodide (KI) KI->Product

Iodination of the Arenediazonium Salt.

Experimental Protocol:

  • In a separate flask, prepare a solution of potassium iodide (1.5 mole equivalents) in water.

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring.

  • A vigorous evolution of nitrogen gas will be observed. Allow the reaction to proceed at room temperature for 1-2 hours, or until the evolution of gas ceases.

  • The crude product will separate as an oil or a solid.

  • Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure this compound.

Parameter Value
Starting Material 2-Amino-5-bromotoluene
Reagents Sodium Nitrite, Sulfuric Acid, Potassium Iodide
Reaction Type Sandmeyer Reaction
Final Product This compound
Typical Yield 60-70%

Safety Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Bromine is a highly corrosive and toxic substance and should be handled with extreme care.

  • Diazonium salts can be explosive when dry and should be kept in solution and at low temperatures.

  • Appropriate quenching and work-up procedures should be followed to neutralize reactive reagents.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through the well-established Sandmeyer reaction of 2-amino-5-bromotoluene. The precursor itself can be synthesized from readily available starting materials. This technical guide provides a detailed and practical framework for the preparation of this valuable synthetic intermediate. By understanding the underlying chemical principles and adhering to the described protocols, researchers can successfully synthesize this compound for their applications in drug discovery and development.

References

  • Organic Syntheses. p-BROMOTOLUENE. [Link]
  • Organic Syntheses. m-BROMOTOLUENE. [Link]
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • Organic Syntheses. 3-bromo-4-aminotoluene. [Link]

Sources

Introduction: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-iodo-1-methylbenzene

In the landscape of modern organic synthesis, the strategic functionalization of aromatic cores is paramount for the construction of complex molecular architectures. This compound, also known as 4-bromo-2-iodotoluene, emerges as a highly valuable and versatile building block for researchers, particularly in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its utility is rooted in the differential reactivity of its two distinct halogen substituents—iodine and bromine—on a toluene scaffold. This guide provides an in-depth exploration of its chemical properties, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

The core advantage of this compound lies in its capacity for selective, sequential chemical transformations. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in many catalytic cross-coupling reactions, a principle governed by bond dissociation energies (C-I < C-Br).[3] This predictable reactivity allows chemists to perform a reaction at the 2-position (iodine) while leaving the 4-position (bromine) intact for subsequent, often different, chemical modifications. This orthogonal reactivity makes it an ideal scaffold for building molecular complexity in a controlled, stepwise manner.

Caption: Chemical structure of this compound.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its successful application in experimental work. The key identifiers and properties of this compound are summarized below.

Data Summary Table
PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms 4-Bromo-2-iodotoluene, 2-Iodo-4-bromotoluene[4]
CAS Number 260558-15-4[4][5][6]
Molecular Formula C₇H₆BrI[4]
Molecular Weight 296.93 g/mol [4]
Appearance Colorless to pale-yellow or brown liquid
Boiling Point 120 - 122 °C (at specified pressure, not always STP)[7]
Melting Point Not specified for liquid form; some sources list ranges for solid isomers.
InChI InChI=1S/C7H6BrI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3[4]
InChIKey LRVKMSDCJCZTTB-UHFFFAOYSA-N[4]
SMILES CC1=C(I)C=C(Br)C=C1[4]
Spectroscopic Data (¹H NMR)

While a specific spectrum for this exact compound is not available in the provided search results, the expected ¹H NMR spectrum in CDCl₃ would feature:

  • A singlet for the methyl protons (–CH₃) around δ 2.2-2.4 ppm.

  • Three distinct signals in the aromatic region (δ 7.0-8.0 ppm):

    • A doublet for the proton at C6 (ortho to the methyl group).

    • A doublet for the proton at C5 (ortho to the bromine).

    • A doublet of doublets for the proton at C3 (between the iodine and bromine substituents).

Note: Acquiring experimental data is essential for unambiguous characterization.

PART 2: Synthesis and Purification

This compound is typically synthesized from commercially available 4-bromotoluene via electrophilic aromatic iodination. The methyl group is an ortho-, para-directing group; since the para position is blocked by bromine, iodination occurs selectively at one of the ortho positions.

Rationale for Synthetic Approach

The direct iodination of aromatic compounds requires an activating agent or an oxidant because iodine itself is a relatively weak electrophile.[8] A common and effective method involves the use of an iodine source, such as molecular iodine (I₂), in the presence of an oxidizing agent like nitric acid, or a combination of reagents that generate a more potent electrophilic iodine species (e.g., I⁺). The reaction must be carefully controlled to prevent side reactions.

Experimental Protocol: Electrophilic Iodination of 4-Bromotoluene

This protocol is a representative example based on standard organic chemistry procedures.

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 4-bromotoluene (1 equiv.), molecular iodine (I₂, 1.1 equiv.), and a suitable solvent such as glacial acetic acid.

  • Initiation: Slowly add a strong oxidizing agent, such as concentrated nitric acid (HNO₃, ~1.5 equiv.), to the stirring mixture. The addition should be done dropwise at room temperature or slightly below to control the exothermic reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine. The mixture should turn from dark brown to a pale yellow or colorless state.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution to remove acid residues, and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.

PART 3: Chemical Reactivity and Strategic Applications

The synthetic power of this compound stems from the chemoselective reactivity of its C-I and C-Br bonds.

cluster_reactions Selective Reactions A This compound B Suzuki / Sonogashira (Pd-catalyzed) A->B C-I bond (More Reactive) C Grignard Formation (via Li-Halogen Exchange) A->C C-I bond (Favored for exchange) D Second Coupling / Further Reaction (at C-Br bond) B->D Preserves C-Br bond for next step

Caption: Selective reactivity pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is where the differential reactivity is most prominently exploited. The oxidative addition of a Pd(0) catalyst is significantly faster into the C-I bond than the C-Br bond.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound.[9][10][11][12][13] With this compound, this reaction can be performed with high selectivity at the 2-position.

Protocol: Selective Suzuki-Miyaura Coupling at the C-I Bond

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2-3 equiv.).

  • Catalyst/Ligand: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 equiv.).

  • Solvent: Degas a suitable solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1) by bubbling argon or nitrogen through it for 15-20 minutes. Add the degassed solvent to the flask.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., at 80-100 °C) overnight. Monitor by TLC or GC-MS.

  • Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting 4-bromo-2-aryl-1-methylbenzene product by flash chromatography. This product retains the bromine atom, which can be used in a subsequent coupling reaction.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[14][15][16][17] The reactivity trend is the same: the C-I bond reacts preferentially.[15]

Causality: The catalytic cycle for both Suzuki and Sonogashira reactions begins with the oxidative addition of Pd(0) to the carbon-halogen bond. This step is the rate-determining step and is much faster for aryl iodides than for aryl bromides, providing the basis for the observed chemoselectivity.

Organometallic Reagent Formation

While direct insertion of magnesium into the C-Br bond is generally more favorable than into the C-I bond, the most common method to generate a nucleophilic species from this substrate is via lithium-halogen exchange.[18][19] This exchange is much faster with iodine than bromine.

  • Lithiation: At a low temperature (typically -78 °C) in an inert solvent like THF, adding an organolithium reagent (e.g., n-butyllithium) to this compound results in rapid exchange at the iodine position to form 2-lithio-4-bromo-1-methylbenzene.

  • Trapping: This highly reactive organolithium intermediate can then be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones) to install a new functional group at the 2-position.

  • Grignard Formation via Transmetalation: The generated lithiated species can also be transmetalated by adding a magnesium salt like MgBr₂·OEt₂ to form the corresponding Grignard reagent, which is a less reactive and often more selective nucleophile.[18]

start Setup Reaction (Inert Atmosphere) reagents Add: 1. This compound 2. Arylboronic Acid 3. Base (e.g., K₂CO₃) 4. Pd Catalyst (e.g., Pd(PPh₃)₄) start->reagents solvent Add Degassed Solvent (e.g., Dioxane/H₂O) reagents->solvent heat Heat Mixture (e.g., 90°C, 12h) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify product Product: 4-Bromo-2-aryl-1-methylbenzene purify->product

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.

PART 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial for safety.

  • Hazard Classification: This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][20]

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[7][21] The compound may be light-sensitive.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[21][22]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15442947, this compound.
  • Wu, H., & Hynes, J., Jr. (2010). Supporting Information for an article in Organic Letters, 12, 1192. This source provides NMR data for similar compounds, useful for spectroscopic comparison.
  • Fisher Scientific (2025). Safety Data Sheet for 1-Bromo-4-iodobenzene.
  • University of Missouri–St. Louis (n.d.). The Grignard Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
  • Fisher Scientific (2025). Safety Data Sheet for 1-Bromo-2-iodobenzene.
  • Thermo Fisher Scientific (2025). Safety Data Sheet for 1-Bromo-2-iodobenzene.
  • Matrix Fine Chemicals (n.d.). 4-BROMO-1-IODO-2-METHYLBENZENE.
  • The Chemists' Cookbook (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Provides a detailed overview of the Suzuki reaction.
  • Organic Chemistry Portal (n.d.). Sonogashira Coupling. Provides mechanism and literature references for the Sonogashira reaction.
  • Chemistry LibreTexts (2024). Sonogashira Coupling. Details the mechanism and regioselectivity, noting the higher reactivity of C-I bonds.
  • ResearchGate (n.d.). Comparison of 1‐iodo‐4‐methylbenzene and 1‐bromo‐4‐methylbenzene under optimal conditions.
  • Gate Chemistry (2018). Suzuki Coupling Mechanism and Applications. YouTube. Explains the mechanism and application of Suzuki couplings.
  • RSC Publishing (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.
  • The Organic Chemistry Tutor (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Explains the formation and reactions of Grignard reagents.
  • Knowledge (2024). What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene?
  • International Journal of Nanoscience and Nanotechnology (2019). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. Research article on Suzuki reactions.
  • ResearchGate (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene. Research article on Sonogashira reactions.
  • ResearchGate (n.d.). Synthesis of Oligomers via Sonogashira cross coupling. Review on Sonogashira reactions.
  • NCERT (n.d.). Haloalkanes and Haloarenes, Class 12 Chemistry.
  • ResearchGate (2013). How do Grignard Activating Reagents work?
  • ResearchGate (2025). Iodine in Organic Synthesis. Review on the use of iodine in synthetic chemistry.

Sources

physical properties of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-iodo-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a methyl group, a bromine atom, and an iodine atom on the benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, ensuring proper handling, reaction optimization, and process safety. This guide provides a comprehensive overview of the core , details the standard methodologies for their determination, and offers insights into the practical application of this data.

Molecular Structure and Identification

The structural identity of a chemical compound is the foundation upon which all other chemical and physical data are built. The arrangement of atoms and bonds in this compound dictates its reactivity, polarity, and intermolecular forces, which in turn govern its physical properties.

  • IUPAC Name: this compound[1]

  • Synonyms: 4-Bromo-2-iodotoluene, 2-Iodo-4-bromotoluene[1][2][3]

  • CAS Number: 260558-15-4[1][2][4][5]

  • Molecular Formula: C₇H₆BrI[1][6][7]

  • SMILES: CC1=C(I)C=C(Br)C=C1[1][6]

  • InChI Key: LRVKMSDCJCZTTB-UHFFFAOYSA-N[1]

The following Graphviz diagram illustrates the two-dimensional chemical structure of the molecule.

Caption: Molecular Structure of this compound.

Physical and Chemical Properties

The macroscopic physical properties of a compound are a direct consequence of its molecular structure. This data is critical for designing reaction conditions, purification strategies, and for ensuring safe handling and storage. The properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 296.93 g/mol [1][2][5][6]
Physical Form Colorless to pale yellow or brown liquid[2][4]
Boiling Point 268 °C (at 760 mmHg)[2][3]
Density 2.062 g/cm³[2][3][7]
Flash Point 116 °C[2][3]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, dichloromethane)[3]
Storage Store in a dark place, sealed in a dry container at room temperature.[2][8]

Note on Melting Point: Some sources report a melting point range of 262-267 °C[2][3]. This is inconsistent with the compound's widely reported state as a liquid at room temperature and its boiling point of 268 °C. This value is likely erroneous or belongs to a different compound/isomer and should be disregarded.

Experimental Protocols for Physical Property Determination

The reliability of physical property data depends on the rigor of the experimental methods used for its determination. The following sections describe standardized, field-proven protocols for measuring the key physical properties of a liquid organic compound like this compound.

Boiling Point Determination (Micro-Capillary Method)

This method is ideal for determining the boiling point with a small amount of sample. The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

  • Sample Preparation: Place a few milliliters of this compound into a small test tube.

  • Capillary Tube Insertion: Seal one end of a glass capillary tube using a flame. Place the capillary tube into the test tube with the sealed end pointing upwards.[9]

  • Apparatus Setup: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse this assembly in a heating bath (e.g., a Thiele tube or a beaker with mineral oil) on a hot plate.[9][10]

  • Heating: Heat the bath slowly (approximately 5-10 °C per minute). As the liquid's temperature rises, air trapped in the capillary will expand and exit as a slow stream of bubbles.[10]

  • Observation: As the liquid's boiling point is reached, its vapor pressure will cause a rapid and continuous stream of bubbles to emerge from the capillary tube.[2][10]

  • Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[2][9]

G cluster_workflow Boiling Point Determination Workflow prep 1. Prepare Sample (Liquid in Test Tube) insert_cap 2. Insert Sealed Capillary (Sealed End Up) prep->insert_cap setup 3. Assemble Apparatus (Test Tube on Thermometer in Bath) insert_cap->setup heat 4. Heat Slowly (Observe Bubbles) setup->heat observe 5. Identify Rapid Bubbling (Vapor Pressure = Atm. Pressure) heat->observe Continuous Bubbles measure 6. Cool & Record Temperature (Liquid Enters Capillary) observe->measure

Caption: Workflow for Micro-Capillary Boiling Point Determination.

Density Measurement (Pycnometer Method)

Density is a fundamental physical property defined as mass per unit volume. The pycnometer method is a highly accurate technique for determining the density of liquids. This protocol is based on ASTM D1475.[11]

Methodology:

  • Preparation: Thoroughly clean and dry a pycnometer (a glass flask with a precise, known volume). Record its mass (m_empty).

  • Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. The vessel is typically filled to a specific mark or until overflowing through a capillary stopper.

  • Thermal Equilibration: Place the filled pycnometer in a constant temperature bath (e.g., 20.0 °C) until the liquid reaches thermal equilibrium. The volume of the pycnometer is calibrated for this specific temperature.

  • Final Volume Adjustment: Adjust the liquid level precisely to the pycnometer's calibration mark.

  • Measurement: Remove the pycnometer from the bath, carefully wipe it dry, and record its total mass (m_filled).

  • Calculation: The density (ρ) is calculated using the formula: ρ = (m_filled - m_empty) / V where V is the calibrated volume of the pycnometer. At least three repetitions should be performed for precision.[11]

Solubility Determination (Qualitative)

This protocol determines the qualitative solubility of the compound in various solvents, which is crucial for selecting appropriate solvents for reactions, extractions, and chromatography. The principle of "like dissolves like" governs this property.

Methodology:

  • Sample Preparation: In a small test tube, place a small, measured amount of this compound (e.g., 25 mg or 0.05 mL).[12]

  • Solvent Addition (Water): Add 0.75 mL of deionized water in small portions (e.g., 0.25 mL at a time), shaking vigorously after each addition.[12] Observe if a single, homogeneous phase is formed. As an aryl halide with a significant hydrocarbon character, this compound is expected to be insoluble.

  • Solvent Addition (Organic): Repeat step 2 with various organic solvents of differing polarities (e.g., ethanol, dichloromethane, hexane).

  • Observation and Classification: Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent. A compound is generally considered soluble if approximately 25 mg dissolves in 0.75 mL of the solvent.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with the following hazards:

  • Signal Word: Warning[1][4][11][12]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][4][11]

    • H319: Causes serious eye irritation.[1][4][11]

    • H335: May cause respiratory irritation.[1][4][11]

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[11]

  • Storage: Keep the container tightly closed and store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[2][8]

Conclusion

This compound is a key synthetic intermediate whose physical properties are critical to its application. This guide has provided a consolidated summary of its essential physical data, including molecular identifiers, boiling point, density, and solubility. By presenting standardized, reproducible protocols for the determination of these properties, this document serves as a practical resource for researchers, scientists, and drug development professionals, enabling them to handle, utilize, and study this compound with confidence and precision. Adherence to the outlined safety protocols is imperative for mitigating the associated health hazards.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Matrix Fine Chemicals. (n.d.). 4-BROMO-1-IODO-2-METHYLBENZENE.
  • PubChemLite. (n.d.). This compound (C7H6BrI). Université du Luxembourg.
  • Unknown. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from a university chemistry lab manual source.
  • Amrita University. (2015). Boiling Point of an Organic Compound. MeitY OLabs.
  • ASTM International. (2018). D3505-18 Standard Test Method for Density or Relative Density of Pure Liquid Chemicals.
  • GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds.
  • MaTestLab. (2024). ASTM D1475 Standard Test Method for Density of Liquid Coatings, Inks, and Related Products.
  • ChemBK. (2024). 2-Iodo-4-bromotoluene.
  • Chymist.com. (n.d.). Micro Boiling Point Determination.
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A Technical Guide to 4-Bromo-2-iodo-1-methylbenzene: A Cornerstone for Sequential Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Bromo-2-iodo-1-methylbenzene (CAS No. 260558-15-4), a highly versatile dihalogenated aromatic intermediate. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of properties to explore the strategic value of this compound, focusing on the mechanistic principles that enable its use in sophisticated synthetic applications, particularly sequential cross-coupling reactions.

Core Physicochemical & Safety Profile

This compound, also known as 4-Bromo-2-iodotoluene, is a strategically substituted aromatic ring, offering two distinct reactive handles for carbon-carbon and carbon-heteroatom bond formation.[1] Its physical properties and safety data are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 260558-15-4[2]
Molecular Formula C₇H₆BrI[2]
Molecular Weight 296.93 g/mol [2]
Physical Form Colorless to pale yellow liquid/solid[1]
Topological Polar Surface Area 0 Ų[3]
InChIKey LRVKMSDCJCZTTB-UHFFFAOYSA-N[1]
Table 2: GHS Safety & Hazard Information
CategoryInformationSource
Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Precautionary Codes P261, P264, P280, P302+P352, P305+P351+P338, P312, P403+P233[2]

Expert Insight: The absence of polar functional groups, as indicated by a TPSA of 0 Ų, suggests good solubility in common nonpolar organic solvents used in cross-coupling chemistry, such as toluene, dioxane, and THF.

Synthesis: A Strategic Approach to Ortho-Iodination

While traditional electrophilic aromatic substitution would yield a mixture of isomers, modern directed C-H activation provides a more elegant solution. Rhodium(III)-catalyzed C-H activation, for example, allows for precise ortho-halogenation using directing groups.[4] An alternative, more classical approach involves electrophilic iodination under conditions that favor the ortho product.

Below is a validated protocol based on established methodologies for the regioselective iodination of activated aromatic compounds.

Experimental Protocol: Synthesis via Electrophilic Iodination

Reaction Principle: This procedure utilizes N-Iodosuccinimide (NIS) as an electrophilic iodine source in the presence of a trifluoroacetic acid (TFA) catalyst. The acidic medium protonates NIS, generating a more potent electrophilic species. The activating, ortho-para directing methyl group on 4-bromotoluene primarily directs the incoming electrophile to the C2 position, as the C4 position is already blocked.

Synthesis_Workflow Start 4-Bromotoluene Reagents N-Iodosuccinimide (NIS) Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Start->Reagents 1.1 eq, cat., 0°C to rt Product This compound Reagents->Product Stir 12h Workup Aqueous Wash (Na₂S₂O₃, NaHCO₃) Drying (MgSO₄) Purification Product->Workup Reaction Quench

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-bromotoluene (10.0 g, 58.5 mmol, 1.0 equiv.) and dichloromethane (DCM, 100 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (14.5 g, 64.3 mmol, 1.1 equiv.) portion-wise over 15 minutes.

  • Catalyst Addition: Slowly add trifluoroacetic acid (TFA) (1.1 mL, 14.6 mmol, 0.25 equiv.) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench by slowly adding 50 mL of a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume excess iodine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to yield the pure product.

The Core Directive: Selective Reactivity of C-I vs. C-Br Bonds

The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly longer and weaker than the Carbon-Bromine (C-Br) bond.[5] This difference is the cornerstone of its utility.

Causality of Reactivity: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[6] The energy barrier for this step is substantially lower for the C-I bond compared to the C-Br bond. This allows for the selective activation of the C-I bond under conditions where the C-Br bond remains intact.[7] This provides a reliable method for sequential functionalization, a highly sought-after strategy in the synthesis of complex molecules.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[6] this compound is an ideal substrate, allowing for selective coupling at the C2 position.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key phases: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)L₂(I)] Pd0->OxAdd Oxidative Addition ArI This compound (Ar-I) ArI->OxAdd Transmetal [Ar-Pd(II)L₂(R)] OxAdd->Transmetal Transmetalation Boronate R-B(OR)₃⁻ Boronate->Transmetal Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction at the C-I bond.
Experimental Protocol: Selective Suzuki Coupling

Reaction Principle: This protocol describes the selective coupling of an arylboronic acid at the C2 (iodo) position of this compound using a standard palladium catalyst and base. Dioxane and water are used as a biphasic solvent system to dissolve both the organic substrate and the inorganic base.

Step-by-Step Methodology:

  • Setup: In a reaction vessel, combine this compound (1.0 g, 3.37 mmol, 1.0 equiv.), phenylboronic acid (0.49 g, 4.04 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (1.40 g, 10.1 mmol, 3.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (195 mg, 0.17 mmol, 5 mol%).

  • Solvent & Degassing: Add 1,4-dioxane (15 mL) and water (5 mL). Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Reaction: Heat the reaction mixture to 85-90 °C under an inert atmosphere and stir for 4-6 hours. Monitor for the consumption of the starting material by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product, 5-bromo-2-methyl-1,1'-biphenyl, via flash column chromatography.

Advanced Synthetic Strategy: Sequential Cross-Coupling

The true synthetic elegance of this compound is realized in sequential coupling protocols. After the first coupling at the iodo-position, the less reactive bromo-substituent is available for a second, distinct transformation, potentially under more forcing conditions or with a different catalyst system. This enables the programmed construction of complex, unsymmetrical tri- and tetra-substituted aromatic cores, which are valuable scaffolds in drug discovery and materials science.[11][12]

Sequential_Coupling cluster_0 Step 1: C-I Functionalization cluster_1 Step 2: C-Br Functionalization Start This compound Step1_Reagents Suzuki Coupling (Ar¹-B(OH)₂) Pd(PPh₃)₄, K₂CO₃ Start->Step1_Reagents Mild Conditions Intermediate 5-Bromo-2-methyl-Ar¹-biphenyl Step1_Reagents->Intermediate Step2_Reagents Heck, Sonogashira, or Buchwald-Hartwig Coupling (e.g., with Ar²-NH₂) Pd₂(dba)₃, Ligand, Base Intermediate->Step2_Reagents Forcing Conditions Final_Product Tri-substituted Core (Unsymmetrical) Step2_Reagents->Final_Product

Caption: Logical workflow for sequential cross-coupling reactions.

Expert Insight: For the second coupling at the C-Br position, a more active catalyst system is often required. This may involve switching from a Pd(PPh₃)₄ catalyst to a more robust system, such as one employing Pd₂(dba)₃ with a specialized phosphine ligand (e.g., SPhos, XPhos) that is more effective at activating the stronger C-Br bond.[9]

Conclusion

This compound is more than a simple halogenated building block; it is a precision tool for synthetic organic chemistry. Its value is derived from the predictable and exploitable difference in reactivity between its carbon-iodine and carbon-bromine bonds. This intrinsic property allows researchers to execute selective, sequential functionalizations, providing a reliable pathway to complex molecular architectures that are central to the development of new pharmaceuticals, agrochemicals, and advanced materials. Understanding the mechanistic principles behind its reactivity is key to unlocking its full synthetic potential.

References

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  • Pérez-Temprano, M. H., et al. (2008). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 27(21), 5559–5571. [Link]
  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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  • Chemsrc. (2025, August 25). 4-Bromo-2-iodo-1-nitrobenzene | CAS#:343864-78-8.
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  • Hayashi, T. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
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  • Cambridge Open Engage. (2025, October 9). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
  • Nolan, S. P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 16189–16243. [Link]
  • Organic Syntheses. (n.d.). o-BROMOTOLUENE.
  • ResearchGate. (2019, July 29). Radical‐Promoted C−C Bond Cleavage: A Deconstructive Approach for Selective Functionalization.
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  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 11). 4-Bromo-2-iodotoluene: A Versatile Intermediate for Material Science.
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  • Organic Syntheses. (n.d.). p-BROMOTOLUENE.
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  • Organic Chemistry Portal. (n.d.). High-Yielding, Versatile, and Practical [Rh(III)Cp]-Catalyzed Ortho Bromination and Iodination of Arenes*.
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Introduction: The Role of NMR in the Structural Elucidation of Complex Aromatic Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-iodo-1-methylbenzene

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1] For drug development professionals and researchers, NMR provides critical insights into molecular connectivity and stereochemistry, which are fundamental to understanding a molecule's function and interactions. The ¹H NMR spectrum, in particular, serves as a molecular fingerprint, where the chemical shift, integration, and spin-spin coupling of proton signals reveal the precise electronic environment and spatial relationship of hydrogen atoms within a molecule.[2][3]

This guide focuses on the ¹H NMR spectral analysis of this compound (also known as 4-Bromo-2-iodotoluene), a trisubstituted aromatic compound. The interplay of three different substituents—an electron-donating methyl group and two electron-withdrawing halogens of varying electronegativity and size—creates a unique and illustrative pattern of signals. Understanding this spectrum requires a nuanced application of fundamental NMR principles, including substituent chemical shift (SCS) effects, ring current anisotropy, and long-range coupling constants. This document provides a theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a comprehensive analysis of the expected data, serving as a practical reference for scientists working with similarly complex aromatic systems.

Theoretical Prediction of the ¹H NMR Spectrum

The structure of this compound dictates the appearance of its ¹H NMR spectrum. The molecule has a plane of symmetry, making it possess three distinct aromatic proton environments and one methyl proton environment.

Substituent Effects on Aromatic Chemical Shifts:

The chemical shifts of protons on a benzene ring are heavily influenced by the electronic nature of the substituents.[4] Unsubstituted benzene resonates at approximately 7.3 ppm due to the deshielding effect of the aromatic ring current.[4][5] Substituents modulate this baseline value:

  • Methyl Group (-CH₃): As an alkyl group, it is weakly electron-donating through induction (+I effect) and hyperconjugation. This increases electron density on the ring, particularly at the ortho and para positions, causing a shielding effect (an upfield shift to a lower δ value).[6]

  • Halogens (-Br, -I): Halogens exhibit a dual electronic effect. They are electronegative and withdraw electron density through the sigma framework (-I effect), which is a deshielding effect.[6] Simultaneously, their lone pairs can donate electron density into the π-system (+R effect), which is a shielding effect, primarily at the ortho and para positions. For halogens, the inductive (-I) effect typically dominates, leading to a net deshielding of the aromatic protons. The deshielding effect generally follows electronegativity (F > Cl > Br > I). However, heavy atoms like iodine also introduce significant magnetic anisotropy effects which can complicate simple predictions.

Predicted Chemical Shifts and Multiplicities:

Let's analyze the three aromatic protons (H-3, H-5, H-6) and the methyl protons:

  • Methyl Protons (-CH₃): These three protons are equivalent and are not coupled to the aromatic protons. They will appear as a sharp singlet. Located on an sp³ carbon attached to an aromatic ring, their chemical shift is expected in the benzylic region, typically around 2.0-2.5 ppm.

  • H-6 Proton: This proton is ortho to the methyl group (shielding) and meta to the bromine atom (weakly deshielding). The dominant effect will be the shielding from the methyl group. It is coupled to the adjacent H-5 proton (ortho coupling). Therefore, we predict H-6 to be the most upfield of the aromatic protons, appearing as a doublet.

  • H-5 Proton: This proton is situated ortho to the bromine atom (deshielding) and meta to both the methyl group (weakly shielding) and the iodine atom (weakly deshielding). It is coupled to H-6 (ortho coupling) and H-3 (meta coupling). This will result in a doublet of doublets.

  • H-3 Proton: This proton is positioned ortho to the iodine atom (deshielding) and para to the methyl group (shielding). It is also meta to the bromine atom (weakly deshielding). The deshielding effect of the adjacent, large iodine atom is expected to be the most significant influence. It is only coupled to H-5 through a four-bond meta coupling. Consequently, H-3 is predicted to be the most downfield of the aromatic protons, appearing as a small doublet due to the weak meta coupling.

Experimental Protocol for High-Resolution ¹H NMR Acquisition

The acquisition of a high-quality spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[7] This protocol ensures data integrity and resolution.

1. Sample Preparation:

  • Weighing: Accurately weigh approximately 10-15 mg of this compound.[8] For quantitative analysis, the mass must be known precisely.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[9]

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[8][9]

  • Homogenization: Ensure the sample is completely dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral resolution by disrupting magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

2. Data Acquisition Parameters:

The following parameters are recommended for a standard 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Spectral Width (SW) 12-16 ppmEnsures all signals, from TMS to potentially downfield aromatic protons, are captured.
Transmitter Offset ~6 ppmCenters the spectral window in the middle of the expected signals to optimize pulse power.
Acquisition Time (AQ) 3-4 secondsA longer acquisition time provides better digital resolution, which is critical for resolving fine coupling patterns.[11]
Relaxation Delay (D1) 2-5 secondsAllows for nearly complete T1 relaxation of protons between scans, ensuring accurate integration.
Pulse Angle 30-45 degreesA smaller flip angle can be used with a shorter relaxation delay to increase throughput if quantitation is not the primary goal. For accurate integration, a 90-degree pulse with a longer D1 is preferred.
Number of Scans (NS) 8-16Sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

Predicted Data Summary and Visualization

The predicted spectral data are summarized in the table below. Chemical shifts are estimates relative to TMS at 0.00 ppm. Coupling constants in aromatic systems are characteristic: Jortho is typically 7–10 Hz, Jmeta is 2–3 Hz, and Jpara is often close to 0 Hz.[5][12]

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CH₃ ~2.40Singlet (s)N/A
H-6 ~7.05Doublet (d)³JH6-H5 ≈ 8.0 Hz
H-5 ~7.45Doublet of Doublets (dd)³JH5-H6 ≈ 8.0 Hz, ⁴JH5-H3 ≈ 2.0 Hz
H-3 ~7.80Doublet (d)⁴JH3-H5 ≈ 2.0 Hz

Spin-Spin Coupling Network Visualization:

The following diagram, generated using Graphviz DOT language, illustrates the connectivity and coupling relationships between the protons in this compound. Ortho coupling is shown as a solid line, and the weaker meta coupling is represented by a dashed line.

Caption: Spin-spin coupling in this compound.

Conclusion

The ¹H NMR spectrum of this compound is a clear demonstration of fundamental spectroscopic principles. By systematically analyzing the electronic contributions of each substituent, one can confidently predict the chemical shift, multiplicity, and coupling constants for each proton signal. The predicted spectrum consists of a singlet for the methyl group and three distinct signals in the aromatic region: a doublet, a doublet of doublets, and a downfield doublet, corresponding to H-6, H-5, and H-3, respectively. This detailed analysis, combined with a robust experimental protocol, provides researchers with a comprehensive framework for the structural verification of this and other complex substituted aromatic compounds, reinforcing the indispensable role of NMR spectroscopy in modern chemical and pharmaceutical research.

References

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A Comprehensive Guide to the ¹³C NMR Analysis of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of ¹³C NMR in the Structural Elucidation of Halogenated Aromatics

In the landscape of modern drug discovery and organic materials science, the precise structural characterization of novel molecules is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly carbon-13 NMR (¹³C NMR), stands out as an indispensable tool for delineating the carbon framework of organic compounds. For halogenated aromatic compounds such as 4-Bromo-2-iodo-1-methylbenzene, ¹³C NMR provides critical insights into the electronic environment of each carbon atom, revealing the subtle and significant influences of substituent effects.

This technical guide provides an in-depth exploration of the ¹³C NMR data for this compound. We will present predicted ¹³C NMR data, a detailed experimental protocol for data acquisition, and a thorough analysis of the spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret ¹³C NMR spectra for the structural verification and characterization of complex halogenated molecules.

Predicted ¹³C NMR Data for this compound

Due to the absence of a publicly available experimental spectrum, we have generated a predicted ¹³C NMR spectrum for this compound. The prediction was performed using the online NMR prediction tool, nmrdb.org, which utilizes a database of known spectra to estimate chemical shifts.[1][2] The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1141.2
C2100.5
C3140.2
C4122.3
C5132.8
C6129.5
CH₃23.8

Prediction generated using nmrdb.org.[1]

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a robust methodology for acquiring a high-quality ¹³C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Step 1: Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity (≥95%) to avoid interference from impurities in the final spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized solvent peak at approximately 77.16 ppm.

  • Concentration: Dissolve approximately 20-50 mg of the solid compound in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its ¹³C signal defined as 0.00 ppm.

  • Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Step 2: NMR Spectrometer Setup and Calibration
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Probe Tuning: Tune the NMR probe to the ¹³C frequency (e.g., approximately 100 MHz for a 400 MHz spectrometer).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

Step 3: ¹³C NMR Data Acquisition
  • Experiment Type: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be employed.

  • Acquisition Parameters:

    • Spectral Width (SW): Set a spectral width of approximately 200-250 ppm to ensure all carbon signals are captured.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, leading to more accurate signal integration if needed.

    • Pulse Width (P1): Use a calibrated 30° or 90° pulse. A 30° pulse with a shorter relaxation delay can often provide good results in a shorter amount of time.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Step 4: Data Processing and Analysis
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh Compound P2 Dissolve in CDCl3 with TMS P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Tune & Shim Spectrometer P3->A1 A2 Set Acquisition Parameters A1->A2 A3 Acquire FID A2->A3 D1 Fourier Transform A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Reference to TMS D2->D3 D4 Peak Picking D3->D4 Output Final Spectrum & Data Table D4->Output

Caption: Experimental workflow for acquiring the ¹³C NMR spectrum.

Analysis and Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the six aromatic carbons and the one methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three substituents: the methyl group (-CH₃), the bromine atom (-Br), and the iodine atom (-I).

  • Methyl Group (-CH₃): The methyl group is an electron-donating group, which tends to shield (shift upfield to a lower ppm value) the ortho and para carbons.

  • Halogens (-Br, -I): Halogens exhibit a dual electronic effect. They are inductively electron-withdrawing, which deshields (shifts downfield to a higher ppm value) the attached carbon and, to a lesser extent, other carbons in the ring. However, they are also capable of resonance electron donation, which shields the ortho and para positions.

A critical factor in interpreting the ¹³C NMR spectra of compounds containing bromine and iodine is the "heavy atom effect" .[3] This effect, which is particularly pronounced for iodine, causes a significant upfield shift (shielding) of the carbon atom directly bonded to the heavy halogen (the ipso-carbon). This is contrary to what would be expected based on electronegativity alone.[3] This phenomenon is attributed to spin-orbit coupling.[4]

Based on these principles, we can assign the predicted chemical shifts:

  • C2 (100.5 ppm): This carbon is directly attached to the iodine atom. The strong shielding due to the heavy atom effect results in its signal appearing significantly upfield.

  • C4 (122.3 ppm): This carbon is bonded to the bromine atom. The heavy atom effect of bromine is less pronounced than that of iodine, resulting in a more downfield chemical shift compared to C2.

  • C1 (141.2 ppm): This is the ipso-carbon of the methyl group. It is deshielded by the inductive effect of the attached methyl group and the neighboring iodine atom.

  • C3 (140.2 ppm): This carbon is ortho to the bromine and meta to the iodine and methyl groups. It is expected to be significantly deshielded.

  • C5 (132.8 ppm): This carbon is ortho to the bromine and meta to the methyl group.

  • C6 (129.5 ppm): This carbon is ortho to the methyl group and meta to the iodine.

  • CH₃ (23.8 ppm): The methyl carbon appears in the typical aliphatic region.

Substituent_Effects C1 C1-CH3 (141.2 ppm) C2 C2-I (100.5 ppm) C3 C3 (140.2 ppm) C4 C4-Br (122.3 ppm) C5 C5 (132.8 ppm) C6 C6 (129.5 ppm) CH3 CH3 (23.8 ppm) HeavyAtomI Heavy Atom Effect (Strong Shielding) HeavyAtomI->C2 Dominant Influence HeavyAtomBr Heavy Atom Effect (Moderate Shielding) HeavyAtomBr->C4 Inductive Inductive Effect (Deshielding) Inductive->C1 Inductive->C3 Inductive->C5 Inductive->C6 MethylEDG Methyl EDG (Shielding) MethylEDG->C4 ortho/para MethylEDG->C6 ortho/para

Caption: Influence of substituents on ¹³C NMR chemical shifts.

Conclusion

This technical guide has provided a comprehensive overview of the ¹³C NMR data for this compound. By combining predicted data with a thorough understanding of substituent effects, particularly the heavy atom effect of halogens, a confident assignment of the carbon signals can be achieved. The detailed experimental protocol provided herein offers a reliable framework for acquiring high-quality ¹³C NMR spectra, which is fundamental for the unambiguous structural elucidation of this and other complex organic molecules. For researchers in drug development and materials science, a solid grasp of these principles is essential for accelerating discovery and ensuring the integrity of their scientific findings.

References

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247–11259. [Link]
  • CASPRE - 13C NMR Predictor. (n.d.).
  • Liu, X.-D., Fan, H.-L., & Xiao, J.-P. (2016). Study on the Heavy Atom Effect on 13C NMR Spectroscopy. University Chemistry, 31(3), 32–35. [Link]
  • Banfi, D., & Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
  • Chemaxon. (n.d.). NMR Predictor.
  • Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. (n.d.).
  • Simulate and predict NMR spectra. (n.d.).

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The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry of 4-bromo-2-iodo-1-methylbenzene (C7H6BrI), a dihalogenated aromatic compound of interest to researchers, synthetic chemists, and drug development professionals. This document delves into the core principles governing its fragmentation under electron ionization (EI), offers a detailed experimental protocol for its analysis, and provides a predictive framework for its mass spectrum, grounded in established chemical principles and data from analogous structures.

Introduction: The Challenge of Polyhalogenated Aromatics

This compound presents a unique analytical challenge due to the presence of multiple, distinct halogen substituents on an aromatic core. The inherent properties of bromine (with its characteristic 79Br and 81Br isotopes in a nearly 1:1 ratio) and iodine (a large, readily cleaved monoisotopic atom), combined with the methyl group, create a complex and highly specific fragmentation pattern under electron ionization. Understanding this pattern is paramount for unambiguous identification in complex matrices and for quality control in synthetic applications. This guide will elucidate the fragmentation pathways, enabling researchers to interpret the mass spectrum of this and similar molecules with confidence.

Predicted Electron Ionization (EI) Fragmentation Pathway

Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1][2] The fragmentation of this compound is primarily dictated by the relative strengths of its chemical bonds. The Carbon-Iodine bond is the weakest, followed by the Carbon-Bromine bond, making them the most likely sites for initial cleavage.

The predicted fragmentation cascade is as follows:

  • Ionization: The initial event is the removal of an electron from the molecule by a high-energy electron beam (typically 70 eV), forming a molecular ion radical (M•+). The presence of lone pair electrons on the halogen atoms and the π-system of the benzene ring are the most likely sites of electron loss.[1]

  • Loss of Iodine: Due to the low C-I bond energy, the most favorable initial fragmentation is the homolytic cleavage of the iodine radical (•I), resulting in a prominent [M-I]+ fragment. This will be a major ion in the spectrum.

  • Loss of Bromine: The molecular ion can also undergo cleavage of the bromine radical (•Br). However, this is expected to be a less favorable pathway than the loss of iodine. A fragment corresponding to [M-Br]+ will likely be observed, but at a lower abundance than [M-I]+.

  • Sequential Halogen Loss: The [M-I]+ fragment can subsequently lose a bromine radical to form a [M-I-Br]+ ion.

  • Formation of Tropylium Ion: Alkyl-substituted benzene rings are known to rearrange to the highly stable tropylium ion (C7H7+) at m/z 91.[3] This is a very common and often abundant fragment in the mass spectra of toluene derivatives. It is expected that the fragments that have lost both halogens will likely rearrange to this stable structure.

  • Further Fragmentation: The tropylium ion can further fragment by losing acetylene (C2H2) to form an ion at m/z 65.

This predicted fragmentation pathway is visualized in the following diagram:

Fragmentation_Pathway M C₇H₆BrI⁺˙ (m/z 296/298) M_minus_I [M-I]⁺ (m/z 169/171) M->M_minus_I - •I M_minus_Br [M-Br]⁺ (m/z 217) M->M_minus_Br - •Br M_minus_I_minus_Br [M-I-Br]⁺ (m/z 90) M_minus_I->M_minus_I_minus_Br - •Br Tropylium C₇H₇⁺ (m/z 91) M_minus_I_minus_Br->Tropylium + H, rearrangement C5H5 C₅H₅⁺ (m/z 65) Tropylium->C5H5 - C₂H₂

Caption: Predicted EI fragmentation of this compound.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and their expected relative abundances. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks for fragments containing a bromine atom.

m/z (Predicted)Ion Structure/FormulaPredicted Relative AbundanceFragmentation Pathway
296/298[C7H6BrI]•+ModerateMolecular Ion (M•+) peak, showing the characteristic M/M+2 isotope pattern for one bromine atom.
217[C7H6I]+LowLoss of a bromine radical (•Br) from the molecular ion.
169/171[C7H6Br]+HighLoss of an iodine radical (•I) from the molecular ion. This is expected to be a major fragment.
91[C7H7]+HighFormation of the stable tropylium ion.
90[C7H6]+ModerateLoss of both iodine and bromine radicals.
65[C5H5]+ModerateLoss of acetylene (C2H2) from the tropylium ion.

Experimental Protocol: GC-MS Analysis

This section provides a detailed, self-validating protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Solvent Selection: Use a high-purity, volatile solvent such as dichloromethane or hexane.

  • Concentration: Prepare a stock solution of the sample at approximately 1 mg/mL. Further dilute this stock solution to a working concentration of 1-10 µg/mL. The final concentration should be optimized to avoid detector saturation.

  • Internal Standard (Optional but Recommended): For quantitative analysis, add a suitable internal standard (e.g., a deuterated aromatic compound) at a known concentration to all samples, standards, and blanks.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless injector.

  • Injection Mode: Splitless for high sensitivity, or split (e.g., 20:1) for higher concentrations.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

    • This program should be optimized based on the specific instrument and column used to ensure good separation from any impurities or solvent peaks.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and all expected major fragments.

  • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the high concentration of the solvent from entering the mass spectrometer.

Data Analysis
  • Identify the Molecular Ion: Look for a pair of peaks at m/z 296 and 298 with a roughly 1:1 intensity ratio, which is characteristic of a compound containing one bromine atom.

  • Analyze the Fragmentation Pattern: Compare the observed fragment ions with the predicted fragmentation pathway and the data in the table above.

  • Library Search (Optional): Perform a library search against a reputable mass spectral database (e.g., NIST, Wiley). While a perfect match for this specific isomer may not be available, matches to similar compounds can provide further confidence in the identification.

The following diagram illustrates the experimental workflow:

Experimental_Workflow Sample Sample Preparation (1-10 µg/mL in DCM) GC GC Separation (DB-5ms column) Sample->GC Injection MS MS Analysis (EI, 70 eV) GC->MS Elution Data Data Analysis (Fragmentation Pattern) MS->Data Mass Spectrum

Caption: GC-MS workflow for this compound analysis.

Conclusion

The mass spectrometry of this compound under electron ionization provides a rich and distinctive fragmentation pattern that serves as a reliable analytical fingerprint. By understanding the fundamental principles of fragmentation, particularly the preferential cleavage of the weaker carbon-halogen bonds, researchers can confidently identify this molecule and interpret its mass spectrum. The experimental protocol provided in this guide offers a robust starting point for achieving high-quality, reproducible data for this and other halogenated aromatic compounds.

References

  • NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
  • PubChem. This compound.
  • Sparkman, O. D.; Penton, Z.; Kitson, F. G. Gas Chromatography and Mass Spectrometry: A Practical Guide, 2nd ed.; Academic Press, 2011.
  • McLafferty, F. W.; Tureček, F. Interpretation of Mass Spectra, 4th ed.; University Science Books, 1993.
  • LCGC International.
  • Wikipedia.

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An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of 4-bromo-2-iodo-1-methylbenzene, a polysubstituted aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation of this molecule. By synthesizing fundamental spectroscopic concepts with practical, field-proven insights, this guide aims to serve as an authoritative resource for the structural elucidation and characterization of this compound and related halogenated aromatic compounds. Key sections include a thorough analysis of expected vibrational modes, step-by-step methodologies for sample preparation, and a systematic approach to interpreting the resulting IR spectrum.

Introduction to the Infrared Spectroscopy of Aromatic Systems

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule.[1][2] When a molecule is exposed to infrared radiation, its bonds can absorb energy and vibrate at specific frequencies.[1][3] The frequencies of absorbed radiation are characteristic of the types of chemical bonds and functional groups present, making IR spectroscopy an invaluable tool for molecular structure determination.

For organic molecules, the IR spectrum is typically divided into two main regions: the functional group region (4000–1450 cm⁻¹) and the fingerprint region (1450–600 cm⁻¹).[1][4] The functional group region contains absorptions corresponding to the stretching vibrations of specific bonds (e.g., C-H, O-H, C=O), which are often readily identifiable.[4] The fingerprint region, as its name suggests, contains a complex pattern of absorptions arising from a variety of stretching and bending vibrations, which are unique to the molecule as a whole.[1][5]

In the context of this compound (C₇H₆BrI), IR spectroscopy allows for the identification of key structural features, including the aromatic ring, the methyl group, and the carbon-halogen bonds. The substitution pattern on the benzene ring also gives rise to characteristic absorption bands, particularly in the fingerprint region.

Molecular Structure and Expected Vibrational Modes

This compound is a trisubstituted benzene derivative.[6][7] Understanding its structure is paramount to predicting and interpreting its IR spectrum. The molecule consists of a benzene ring substituted with a methyl group (-CH₃), a bromine atom (-Br), and an iodine atom (-I) at positions 1, 4, and 2, respectively.

The expected vibrational modes can be categorized based on the different functional components of the molecule:

  • Aromatic C-H Stretching: Aromatic rings exhibit characteristic C-H stretching absorptions at wavenumbers slightly higher than those for aliphatic C-H bonds, typically in the range of 3100–3000 cm⁻¹.[8][9][10][11]

  • Aliphatic C-H Stretching: The methyl group will show symmetric and asymmetric C-H stretching vibrations in the 3000–2850 cm⁻¹ region.[5][12]

  • Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic ring gives rise to a series of bands, often of variable intensity, in the 1600–1450 cm⁻¹ range.[8][9][10]

  • C-H Bending (In-Plane and Out-of-Plane): The bending vibrations of the aromatic C-H bonds are particularly diagnostic of the substitution pattern. In-plane bending vibrations occur in the 1250-1000 cm⁻¹ region, though they are often weak.[10][11] Out-of-plane (oop) bending vibrations are typically strong and appear in the 900–675 cm⁻¹ range.[5][10]

  • Methyl C-H Bending: The methyl group exhibits symmetric and asymmetric bending (scissoring) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.[12]

  • Carbon-Halogen Stretching: The C-Br and C-I stretching vibrations are expected to appear in the low-frequency (fingerprint) region of the spectrum. C-Br stretches typically occur between 690-515 cm⁻¹, while C-I stretches are found at even lower wavenumbers, often below 667 cm⁻¹.[12][13]

Experimental Protocols: Acquiring a High-Quality IR Spectrum

Obtaining a reliable IR spectrum of a solid sample like this compound requires meticulous sample preparation. The goal is to prepare a sample that allows for sufficient transmission of the IR beam while minimizing light scattering. The two most common methods for solid samples are the Potassium Bromide (KBr) pellet method and the Nujol mull technique. An increasingly popular and convenient alternative is Attenuated Total Reflectance (ATR) spectroscopy.

KBr Pellet Method

The KBr pellet method involves intimately mixing the solid sample with dry, spectroscopy-grade potassium bromide powder and pressing the mixture into a thin, transparent disc.[14][15]

Rationale: KBr is transparent to infrared radiation over a wide range (4000-400 cm⁻¹) and, under pressure, its plasticity allows it to form a clear matrix for the finely dispersed sample. This minimizes scattering and produces a high-quality spectrum.

Step-by-Step Protocol:

  • Material Preparation: Ensure all equipment (agate mortar and pestle, die set) is scrupulously clean and dry.[15][16] Use spectroscopy-grade KBr that has been stored in a desiccator or dried in an oven to remove absorbed water, which shows strong IR absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹.[14]

  • Sample Grinding: In an agate mortar, grind 1-2 mg of this compound into a very fine powder.[14][15]

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar.[15] Gently but thoroughly mix the sample and KBr with the pestle to ensure uniform dispersion.[14]

  • Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and press it in a hydraulic press at a pressure of 8-10 metric tons for 1-2 minutes.[14][17] If the die has a vacuum port, applying a vacuum can help remove trapped air and improve pellet transparency.[17]

  • Pellet Extraction: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent.[16][17]

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum should be run using a pure KBr pellet.[15]

Workflow for KBr Pellet Preparation

KBr_Pellet_Workflow Start Start: Dry Equipment & Materials Grind_Sample Grind 1-2 mg of Sample Start->Grind_Sample Add_KBr Add 100-200 mg Dry KBr Grind_Sample->Add_KBr Mix Thoroughly Mix Sample & KBr Add_KBr->Mix Load_Die Load Mixture into Die Mix->Load_Die Press Apply 8-10 tons Pressure Load_Die->Press Release Release Pellet Press->Release Analyze Acquire IR Spectrum Release->Analyze End End Analyze->End

Caption: A streamlined workflow for preparing a KBr pellet for FTIR analysis.

Nujol Mull Method

In this technique, the solid sample is ground to a fine powder and then suspended in a mineral oil (Nujol) to form a thick paste, or mull.[18][19]

Rationale: The mineral oil serves as a mulling agent that reduces light scattering by surrounding the solid particles. Nujol itself has a simple IR spectrum with major peaks around 2924 cm⁻¹, 2853 cm⁻¹, 1462 cm⁻¹, and 1377 cm⁻¹, which can obscure sample peaks in these regions. To overcome this, a complementary mull can be prepared using a fluorinated hydrocarbon oil (e.g., Fluorolube) for the regions where Nujol absorbs.[20]

Step-by-Step Protocol:

  • Grinding: Place a small amount of the solid sample in an agate mortar and grind it to a fine, uniform powder.

  • Mulling: Add one or two drops of Nujol and continue grinding until a smooth, viscous paste is formed.[19] The mull should be translucent.

  • Sample Mounting: Transfer a small amount of the mull onto one IR-transparent salt plate (e.g., NaCl or KBr) and sandwich it with a second plate.

  • Analysis: Mount the plates in the spectrometer and acquire the spectrum. A reference spectrum of Nujol between two salt plates should be run for comparison.

Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a versatile and rapid sampling technique that requires minimal sample preparation.[21][22]

Rationale: The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). The IR beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. An evanescent wave penetrates a short distance (a few micrometers) into the sample at each reflection point, and absorption is measured.[21][22] This makes it highly sensitive to the surface of the material.[23]

Step-by-Step Protocol:

  • Background Scan: Ensure the ATR crystal surface is clean and run a background spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[21]

  • Acquire Spectrum: Collect the sample spectrum.

  • Cleaning: After analysis, the sample can be recovered, and the crystal should be cleaned with an appropriate solvent.[21]

Comparison of Sampling Techniques

Feature KBr Pellet Nujol Mull ATR
Sample Prep Time High Medium Low
Sample Recovery No Yes Yes[21]
Spectral Range Full Mid-IR Obscured by oil Crystal dependent
Ease of Use Difficult Moderate Easy

| Reproducibility | Moderate | Low | High[19] |

Detailed Spectral Interpretation

The IR spectrum of this compound is a composite of the absorptions from its constituent parts. A systematic interpretation involves analyzing the key regions of the spectrum.

C-H Stretching Region (3100-2850 cm⁻¹)
  • Aromatic C-H Stretches (3100-3000 cm⁻¹): Expect one or more weak to medium intensity bands in this region, characteristic of the C-H bonds on the benzene ring.[10][11] Their presence confirms the aromatic nature of the compound.

  • Aliphatic C-H Stretches (3000-2850 cm⁻¹): The methyl group will produce sharp absorptions just below 3000 cm⁻¹. Look for a symmetric stretch (~2870 cm⁻¹) and an asymmetric stretch (~2960 cm⁻¹).[1][12]

Overtone and Combination Bands (2000-1650 cm⁻¹)

Aromatic compounds often display a pattern of weak absorption bands in this region.[5][10] These "benzene fingers" arise from overtones and combination bands of the C-H out-of-plane bending vibrations. The pattern of these bands is highly characteristic of the ring's substitution pattern.[24] For a 1,2,4-trisubstituted benzene, a specific, recognizable pattern is expected.

C=C and C-H Bending Region (1600-675 cm⁻¹)
  • Aromatic Ring C=C Stretches (1600-1450 cm⁻¹): Two or three bands are typically observed in this region due to the stretching of the carbon-carbon bonds in the ring.[8][9] Common absorptions appear near 1600 cm⁻¹ and 1475 cm⁻¹.[12]

  • Methyl C-H Bending (ca. 1450 cm⁻¹ and 1375 cm⁻¹): The asymmetric and symmetric bending vibrations of the methyl group's C-H bonds will appear in this area, potentially overlapping with the aromatic C=C stretches.

  • Aromatic C-H Out-of-Plane (oop) Bending (900-675 cm⁻¹): This region is critically important for confirming the substitution pattern. For a 1,2,4-trisubstituted ring, which has two adjacent hydrogens and one isolated hydrogen, characteristic strong absorptions are expected. The two adjacent hydrogens typically give a strong band between 840-800 cm⁻¹, and the isolated hydrogen gives a band between 900-860 cm⁻¹.[25][26]

Logical Flow for Spectral Interpretation

Interpretation_Flow Start Start: Examine Spectrum CH_Stretch Analyze 3100-2850 cm⁻¹ (Aromatic & Aliphatic C-H) Start->CH_Stretch Overtones Check 2000-1650 cm⁻¹ (Overtone 'Fingers') CH_Stretch->Overtones CC_Stretch Identify 1600-1450 cm⁻¹ (Aromatic C=C Stretches) Overtones->CC_Stretch OOP_Bending Analyze 900-675 cm⁻¹ (C-H Out-of-Plane Bending) CC_Stretch->OOP_Bending Fingerprint Examine Fingerprint Region (<1000 cm⁻¹ for C-Br, C-I) OOP_Bending->Fingerprint Correlate Correlate OOP Bending with 1,2,4-Trisubstitution Pattern OOP_Bending->Correlate Confirm Confirm Halogen Presence (Low Wavenumber Absorptions) Fingerprint->Confirm Conclusion Final Structure Confirmation Correlate->Conclusion Confirm->Conclusion

Caption: A systematic process for interpreting the IR spectrum of a substituted benzene.

The Far Fingerprint Region (< 700 cm⁻¹)
  • C-Br and C-I Stretches: The presence of bromine and iodine will be confirmed by absorptions in the low-frequency region. The C-Br stretch is expected in the 690-515 cm⁻¹ range.[13] The C-I stretch occurs at an even lower frequency, typically below 667 cm⁻¹, and may be outside the range of standard mid-IR spectrometers.[12] These bands are often of medium to strong intensity.

Summary of Expected IR Absorptions for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3100–3000 C-H Stretch Aromatic Weak to Medium
2960, 2870 C-H Stretch Methyl (-CH₃) Medium
2000–1650 Overtone/Combination Aromatic Ring Weak
1600–1450 C=C Stretch Aromatic Ring Medium to Weak
~1450, ~1375 C-H Bend Methyl (-CH₃) Medium
900–800 C-H Out-of-Plane Bend 1,2,4-Trisubstituted Ring Strong
690–515 C-Br Stretch Aryl Bromide Medium to Strong

| < 667 | C-I Stretch | Aryl Iodide | Medium to Strong |

Conclusion: A Self-Validating System

The IR spectrum of this compound provides a self-validating confirmation of its structure. The presence of bands above and below 3000 cm⁻¹ validates the existence of both aromatic and aliphatic C-H bonds. The characteristic aromatic C=C stretching bands confirm the benzene core. Critically, the unique pattern of strong absorptions in the 900-800 cm⁻¹ region serves as a definitive fingerprint for the 1,2,4-trisubstitution pattern. Finally, the low-frequency absorptions corresponding to C-Br and C-I stretching vibrations confirm the presence and identity of the halogen substituents. By systematically analyzing each region of the spectrum, a researcher can confidently verify the molecular structure of this compound.

References

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
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electrophilic aromatic substitution on 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 4-Bromo-2-iodo-1-methylbenzene

Executive Summary

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) on the polysubstituted aromatic compound, this compound. The regiochemical outcome of EAS reactions is dictated by the complex interplay of electronic and steric effects exerted by the three distinct substituents: a methyl group, a bromine atom, and an iodine atom. This document elucidates the underlying principles governing these interactions, predicts the most probable site of electrophilic attack, and offers detailed protocols for key substitution reactions. By synthesizing foundational theory with practical application, this guide serves as an essential resource for researchers and professionals engaged in synthetic organic chemistry and drug development.

Part 1: Core Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry, enabling the direct functionalization of aromatic rings. The mechanism is a two-step process that temporarily disrupts the ring's aromaticity.

  • Formation of the Sigma Complex: The aromatic π-electron system acts as a nucleophile, attacking an electrophile (E⁺). This rate-determining step forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1]

  • Restoration of Aromaticity: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, collapsing the sigma complex and restoring the highly stable aromatic system.[1]

The overall reactivity of the ring and the position of the incoming electrophile are profoundly influenced by the substituents already present.

Caption: General mechanism of electrophilic aromatic substitution.

Part 2: Analysis of Substituent Effects in this compound

The regioselectivity of substitution on this compound is determined by the directing effects of its three substituents. These effects are classified based on how they modulate the electron density of the ring.

  • Activating Groups: These substituents donate electron density to the ring, making it more nucleophilic and increasing the rate of EAS compared to benzene.[2][3]

  • Deactivating Groups: These substituents withdraw electron density from the ring, making it less nucleophilic and decreasing the rate of EAS.[2][3]

The directing influence (ortho, para vs. meta) is governed by the stability of the sigma complex intermediate.

Substituent Breakdown:

  • Methyl Group (-CH₃): As an alkyl group, it is an activating substituent. It donates electron density through an inductive effect and hyperconjugation. This donation preferentially stabilizes the sigma complexes formed from attack at the ortho and para positions. Therefore, the methyl group is an ortho, para-director .[4]

  • Bromo (-Br) and Iodo (-I) Groups: Halogens exhibit a dual nature. They are highly electronegative, withdrawing electron density via the inductive effect (-I), which makes them deactivating .[5][6] However, they possess lone pairs of electrons that can be donated to the ring through resonance (+R). This resonance effect stabilizes the positive charge in the sigma complex, particularly when the attack is at the ortho and para positions.[6][7] Because the inductive effect on reactivity outweighs the resonance effect, halogens are deactivators, but their resonance contribution makes them ortho, para-directors .[4][8]

SubstituentPositionClassificationElectronic EffectDirecting Influence
-CH₃ 1ActivatingElectron-donating (Inductive, Hyperconjugation)Ortho, Para
-I 2DeactivatingElectron-withdrawing (Inductive) > Donating (Resonance)Ortho, Para
-Br 4DeactivatingElectron-withdrawing (Inductive) > Donating (Resonance)Ortho, Para

Part 3: Predicting Regioselectivity: A Consensus and Hierarchy Approach

To predict the site of electrophilic attack, we must consider the combined influence of all three substituents on the available positions on the ring (C3, C5, and C6).

Directive Influence on Available Positions:

  • Position 3: ortho to Iodo, meta to Methyl, meta to Bromo.

  • Position 5: ortho to Bromo, meta to Methyl, meta to Iodo.

  • Position 6: ortho to Methyl, meta to Bromo, para to Iodo.

Hierarchy of Direction:

When a ring has both activating and deactivating groups, the position of the incoming electrophile is primarily determined by the more powerful activating group.[2]

  • Dominant Director: The methyl group (-CH₃) is the sole activating group and therefore exerts the strongest directing influence. It strongly favors substitution at its ortho (C2, C6) and para (C4) positions.

  • Positional Analysis:

    • The para-position (C4) is blocked by the bromo substituent.

    • One ortho-position (C2) is blocked by the iodo substituent.

    • This leaves the other ortho-position (C6) as the most electronically favored site.

  • Consensus and Steric Hindrance: The directive effects of the other groups are now considered.

    • The iodo group also directs ortho/para. Its para position is C6, providing a consensus effect that strongly favors substitution at this site.

    • Steric hindrance can play a role, especially with bulky electrophiles.[9] Position 6 is adjacent to the relatively small methyl group. In contrast, position 3 is flanked by the bulky iodine atom, and position 5 is adjacent to the bromine atom. Thus, position 6 is the most sterically accessible of the favored positions.

Caption: Directing influences on this compound.

Part 4: Key Electrophilic Substitution Reactions and Protocols

The following sections detail common EAS reactions applied to this compound, with the predicted major product being substitution at the C6 position.

A. Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile.

Predicted Major Product: 5-Bromo-3-iodo-2-methyl-1-nitrobenzene

Protocol:

  • Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice-water bath to maintain a temperature of 0-5°C.

  • Acid Mixture: Carefully add concentrated sulfuric acid (H₂SO₄, 2.0 eq.) to the flask. While stirring, slowly add concentrated nitric acid (HNO₃, 1.5 eq.) via the dropping funnel, ensuring the temperature does not exceed 10°C.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the cold, stirring nitrating mixture.

  • Reaction: Maintain the temperature at 0-5°C and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture slowly over crushed ice with stirring. The crude product should precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

B. Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., -Br) onto the ring. The reaction requires a Lewis acid catalyst, such as FeBr₃, to polarize the bromine molecule and generate the electrophile.

Predicted Major Product: 1,5-Dibromo-3-iodo-2-methylbenzene

Protocol:

  • Apparatus Setup: Assemble a dry, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes).

  • Reagent Preparation: Charge the flask with this compound (1.0 eq.) and a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃, 0.1 eq.) in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

  • Bromine Addition: Add liquid bromine (Br₂, 1.1 eq.) dropwise from the dropping funnel at room temperature with constant stirring.

  • Reaction: After the addition is complete, stir the mixture at room temperature for several hours or until the red-brown color of bromine disappears. The reaction may be gently warmed if necessary. Monitor by TLC.

  • Workup: Quench the reaction by carefully adding a dilute aqueous solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine. Separate the organic layer, wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.

C. Friedel-Crafts Acylation

This reaction introduces an acyl group (-COR) to the ring using an acyl halide or anhydride and a strong Lewis acid catalyst like aluminum chloride (AlCl₃). While Friedel-Crafts reactions can be sluggish on deactivated rings, the presence of the activating methyl group may permit the reaction.[10] The reaction is highly selective for the least sterically hindered position.

Predicted Major Product: 1-(5-Bromo-3-iodo-2-methylphenyl)ethan-1-one (using acetyl chloride)

Protocol:

  • Apparatus Setup: In a fume hood, set up a dry, three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) and cool the mixture to 0°C in an ice bath.

  • Acylium Ion Formation: Add the acyl halide (e.g., acetyl chloride, CH₃COCl, 1.1 eq.) dropwise to the AlCl₃ suspension with vigorous stirring.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After addition, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC.

  • Workup: Cool the flask back to 0°C and quench the reaction by slowly adding crushed ice, followed by dilute hydrochloric acid (HCl) to hydrolyze the aluminum complex.

  • Purification: Separate the organic layer. Wash sequentially with water, dilute sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

References

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups.
  • Chemistry Steps. Activating and Deactivating Groups.
  • Organic Chemistry II. 5.1 Activating or Deactivating Effect of the Substituents on EAS.
  • Chad's Prep. (2018, September 20). EAS Activating and Deactivating Groups and Ortho Para and Meta Directors.
  • TheElkchemist A-level. (2023, September 3). Activating & Deactivating Groups | EAS | A-Level Chemistry.
  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Fiveable. Synthesis of Polysubstituted Benzenes.
  • Royal Society of Chemistry. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry.
  • The Organic Chemistry Tutor. (2019, January 3). Introduction to regioselectivity in aromatic reactions.
  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects.
  • University of Calgary. Directing Groups in SE Ar.
  • Wikipedia. Electrophilic aromatic directing groups.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
  • Wikipedia. Electrophilic aromatic substitution.
  • Mustansiriyah University. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
  • MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene.

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An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-iodo-1-methylbenzene is a key aromatic intermediate in the synthesis of a wide range of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its di-halogenated structure, featuring both a bromine and an iodine atom on a toluene scaffold, offers differential reactivity that is highly valuable for selective cross-coupling reactions and other functional group transformations. Understanding the stability and optimal storage conditions of this compound is paramount for researchers, scientists, and drug development professionals to ensure its quality, purity, and ultimately, the success of multi-step synthetic campaigns. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage protocols, and methods for assessing its purity over time.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
CAS Number 260558-15-4[2]
Molecular Formula C₇H₆BrI[2]
Molecular Weight 296.93 g/mol [2]
Appearance Colorless to Pale-yellow to Yellow-brown to Brown or Orange Liquid
Boiling Point 268.4 °C at 760 mmHg
Melting Point 262-267 °C

Stability Profile: A Tale of Two Halogens

The stability of this compound is intrinsically linked to the nature of the carbon-halogen bonds present in the molecule. The general trend for the reactivity of aryl halides in many chemical reactions, including degradation pathways, is Ar-I > Ar-Br > Ar-Cl.[3] This is primarily due to the bond dissociation energies, with the C-I bond being weaker and therefore more susceptible to cleavage than the C-Br bond.

Potential Degradation Pathways

Several factors can contribute to the degradation of this compound. Understanding these pathways is crucial for implementing effective storage strategies.

  • Photodegradation: Aromatic compounds, particularly those containing iodine, can be sensitive to light. UV radiation can provide the energy to cleave the C-I bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to impurities.

  • Oxidative Degradation: While generally stable to oxidation under ambient conditions, the presence of strong oxidizing agents or prolonged exposure to air and light can initiate oxidative degradation pathways. The methyl group on the toluene ring can also be a site for oxidation.

  • Hydrolytic Degradation: Aryl halides are generally resistant to hydrolysis under neutral conditions. The C-X bond in aryl halides is stronger than in alkyl halides due to the partial double bond character arising from the overlap of the halogen's lone pair with the aromatic π-system. However, under forcing conditions of high temperature and extreme pH, hydrolysis may occur, though it is not a primary concern under standard storage conditions.

The following diagram illustrates the potential degradation pathways for this compound.

G This compound This compound Radical Intermediates Radical Intermediates This compound->Radical Intermediates Photodegradation (Light) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (Air, Oxidizing Agents) Hydrolysis Products (minor) Hydrolysis Products (minor) This compound->Hydrolysis Products (minor) Hydrolysis (Extreme pH/Temp) Polymerization/Coupling Products Polymerization/Coupling Products Radical Intermediates->Polymerization/Coupling Products Dehalogenated Species (e.g., 4-Bromotoluene) Dehalogenated Species (e.g., 4-Bromotoluene) Radical Intermediates->Dehalogenated Species (e.g., 4-Bromotoluene) Benzoic Acid Derivatives Benzoic Acid Derivatives Oxidized Products->Benzoic Acid Derivatives G cluster_storage Storage Decision Workflow start Receive this compound short_term Short-term Storage (< 1 month) start->short_term long_term Long-term Storage (> 1 month) start->long_term store_short Store at 2-8°C Protect from light short_term->store_short store_long Store at 2-8°C Protect from light Inert atmosphere long_term->store_long

Caption: Decision workflow for storing this compound.

Purity Assessment: A Proactive Approach

Regular assessment of the purity of this compound is crucial, especially for material that has been stored for an extended period. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for this purpose.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol provides a general method for the purity assessment of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Method validation would be required for use in a regulated environment.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with acetonitrile.

4. Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared sample.

  • Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

  • Calculate the purity by area normalization, assuming equal response factors for all components.

Forced Degradation Studies: Understanding the Inevitable

To proactively identify potential degradation products and establish the stability-indicating nature of an analytical method, forced degradation studies can be performed. [4]These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Protocol for Forced Degradation Studies

1. Acidic Hydrolysis

  • Condition: 0.1 M HCl at 60 °C for 24 hours.

  • Procedure: Dissolve a known amount of this compound in a minimal amount of acetonitrile and dilute with 0.1 M HCl. Heat at 60 °C. At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by HPLC.

2. Basic Hydrolysis

  • Condition: 0.1 M NaOH at 60 °C for 24 hours.

  • Procedure: Dissolve a known amount of this compound in a minimal amount of acetonitrile and dilute with 0.1 M NaOH. Heat at 60 °C. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze by HPLC.

3. Oxidative Degradation

  • Condition: 3% H₂O₂ at room temperature for 24 hours.

  • Procedure: Dissolve a known amount of this compound in acetonitrile and add 3% hydrogen peroxide. Keep at room temperature. At specified time points, withdraw an aliquot and analyze by HPLC.

4. Photolytic Degradation

  • Condition: Exposure to UV light (e.g., 254 nm) and visible light.

  • Procedure: Expose a solution of this compound in acetonitrile to a light source. A control sample should be wrapped in aluminum foil. At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. While generally stable under appropriate conditions, its susceptibility to photodegradation, and to a lesser extent, oxidation, necessitates careful storage and handling. By adhering to the recommendations outlined in this guide, including refrigerated storage, protection from light, and the use of an inert atmosphere for long-term storage, researchers can ensure the quality and purity of this valuable synthetic intermediate. Regular purity assessment using techniques such as HPLC is a vital component of a comprehensive quality control strategy.

References

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  • PharmaInfo.
  • MDPI. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]
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An In-depth Technical Guide to the Solubility of 4-Bromo-2-iodo-1-methylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: Understanding the Molecular Basis of Solubility

The solubility of a solid in a liquid solvent is fundamentally governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a primary guideline: a solute will be most soluble in a solvent that has a similar polarity.[1]

4-Bromo-2-iodo-1-methylbenzene (C₇H₆BrI) is a substituted toluene with a molecular weight of approximately 296.93 g/mol .[2][3][4] Its structure, featuring a nonpolar aromatic ring and methyl group, alongside the polarizable bromine and iodine atoms, results in a molecule with low to moderate overall polarity. The large halogen atoms contribute significantly to London dispersion forces, a key intermolecular interaction.

The dissolution process can be conceptualized in three steps:

  • Breaking Solute-Solute Bonds: Energy is required to overcome the lattice energy of the solid this compound.

  • Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Formation of Solute-Solvent Bonds: Energy is released when the solute molecule is solvated by the solvent molecules.

For dissolution to occur, the energy released in the third step must be comparable to or greater than the energy consumed in the first two steps.

Predicted Solubility in Common Organic Solvents

Based on the molecular structure of this compound, we can predict its relative solubility in a range of organic solvents. A qualitative assessment suggests it is insoluble in water but soluble in organic solvents like ethanol and dichloromethane.[5]

Table 1: Predicted Solubility of this compound in Various Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Nonpolar, Aprotic Hexane, Toluene, BenzeneHighThe nonpolar nature of these solvents aligns well with the aromatic ring and methyl group of the solute. London dispersion forces will be the dominant and favorable solute-solvent interaction.
Polar, Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHigh to ModerateThese solvents possess a dipole moment and can engage in dipole-dipole interactions with the C-Br and C-I bonds. Their ability to solvate the molecule without strong hydrogen bonding makes them effective.
Polar, Protic Ethanol, MethanolModerate to LowWhile these solvents are polar, their strong hydrogen bonding networks (solvent-solvent interactions) may be only partially disrupted to accommodate the solute. Solubility is expected to be lower than in polar aprotic solvents.
Highly Polar, Protic WaterVery Low / InsolubleThe significant difference in polarity and the inability of this compound to participate in hydrogen bonding with water lead to very poor solubility.[5]

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique.[6][7]

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents of high purity

  • Analytical balance

  • Scintillation vials or test tubes with screw caps

  • Constant temperature orbital shaker or water bath

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath. The temperature should be controlled and recorded, as solubility is temperature-dependent.[8][9]

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the diluted sample solutions using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained solubility data, the following checks should be incorporated:

  • Equilibrium Confirmation: Analyze samples taken at different time points (e.g., 24, 48, and 72 hours). Consistent concentration values indicate that equilibrium has been reached.

  • Solid Phase Analysis: After the experiment, analyze the remaining solid using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm that no phase transformation or solvate formation has occurred.

  • Method Validation: The analytical method (HPLC or GC) should be validated for linearity, accuracy, and precision according to established guidelines.

Visualization of the Dissolution Process

The following diagram illustrates the key steps and considerations in the experimental determination of solubility.

G cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sample Collection cluster_analysis 3. Quantitative Analysis cluster_calc 4. Calculation prep1 Add excess solute to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate at constant temperature (e.g., 24-48h) prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.45 µm filter samp2->samp3 samp4 Dilute sample samp3->samp4 ana2 Analyze standards and sample (HPLC/GC) samp4->ana2 ana1 Prepare calibration standards ana1->ana2 ana3 Construct calibration curve ana2->ana3 ana4 Determine sample concentration ana3->ana4 calc1 Apply dilution factor ana4->calc1 calc2 Express solubility (g/100mL or mol/L) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific, pre-existing quantitative data on the solubility of this compound is scarce, a strong understanding of its chemical structure and the principles of intermolecular forces allows for reliable predictions of its behavior in various organic solvents. For researchers requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and validated method for in-house determination. Adherence to these procedures will ensure the generation of accurate and reproducible data, crucial for applications in synthetic chemistry, process development, and pharmaceutical sciences.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
  • MDPI. (n.d.).
  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown Source. (n.d.).
  • PubChem. (n.d.). This compound. [Link]
  • ResearchGate. (2025).
  • PubChem. (n.d.). 2-Bromo-4-iodo-1-methylbenzene. [Link]
  • PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]
  • Matrix Fine Chemicals. (n.d.). 4-BROMO-1-IODO-2-METHYLBENZENE | CAS. [Link]
  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-1,2-(methylenedioxy)benzene (CAS 2635-13-4). [Link]
  • ResearchGate. (2025). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures | Request PDF. [Link]
  • ChemBK. (2024). 2-Iodo-4-bromotoluene. [Link]
  • RSC Publishing. (n.d.). 177.

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A Comprehensive Technical Guide to 4-Bromo-2-iodo-1-methylbenzene: Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-iodo-1-methylbenzene, also known as 4-bromo-2-iodotoluene, is a dihalogenated aromatic compound that has emerged as a versatile and strategically important building block in organic synthesis. Its unique substitution pattern, featuring a bromine and an iodine atom at specific positions on the toluene scaffold, offers differential reactivity that can be exploited for selective functionalization. This attribute makes it an invaluable intermediate in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry, materials science, and agrochemical research. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, physicochemical properties, and key applications of this compound, offering field-proven insights for its effective utilization.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The typical purity offered is ≥97%, which is suitable for most synthetic applications, including sensitive palladium-catalyzed cross-coupling reactions. The compound is usually supplied as a colorless to light yellow liquid or a low-melting solid.

Supplier CAS Number Typical Purity Available Quantities
Sigma-Aldrich260558-15-4≥97%1g, 5g, 10g, bulk
BLD Pharm260558-15-4≥98%1g, 5g, 25g, custom
Matrix Fine Chemicals260558-15-4InquireSmall and large quantities
MySkinRecipes260558-15-498%Inquire

Synthesis of this compound: A Step-by-Step Protocol via the Sandmeyer Reaction

The most common and efficient laboratory-scale synthesis of this compound involves a Sandmeyer-type reaction starting from the readily available precursor, 4-bromo-2-methylaniline (2-amino-5-bromotoluene). This multi-step, one-pot procedure encompasses the diazotization of the primary amine followed by the introduction of the iodo group.

Reaction Principle

The Sandmeyer reaction is a robust method for the conversion of a primary aromatic amine to an aryl halide via an intermediate diazonium salt.[1] For the synthesis of aryl iodides, the use of a copper catalyst is not strictly necessary, as the iodide ion itself is a sufficiently strong nucleophile to react with the diazonium salt.[2][3]

Experimental Protocol

Materials:

  • 4-Bromo-2-methylaniline

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Deionized water

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 4-bromo-2-methylaniline (1.0 equivalent) in a mixture of deionized water and concentrated sulfuric acid.[2] While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.2 equivalents) in deionized water dropwise. Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination: To the cold diazonium salt solution, add diethyl ether or ethyl acetate.[2] Then, add a solution of potassium iodide (4.0 equivalents) in deionized water dropwise, keeping the temperature below 10 °C. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion and Work-up: After the addition of potassium iodide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours, or until the nitrogen evolution ceases.[2]

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a suitable solvent system such as hexanes or a mixture of hexanes and ethyl acetate, to afford the pure product.[2]

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_purification Step 3: Purification A 4-Bromo-2-methylaniline B H₂SO₄, NaNO₂, H₂O, <5 °C A->B Reactants & Conditions C Arenediazonium Salt Intermediate B->C Forms D KI, H₂O C->D Reacts with E This compound D->E Produces F Work-up & Column Chromatography E->F Undergoes G Pure Product F->G Yields

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its handling, reaction monitoring, and characterization of its derivatives.

Property Value Source
CAS Number 260558-15-4PubChem[4]
Molecular Formula C₇H₆BrIPubChem[4]
Molecular Weight 296.93 g/mol PubChem[4]
Appearance Colorless to light yellow liquidSigma-Aldrich[5]
Boiling Point 268 °CChemicalBook
Density 2.062 g/mLChemicalBook
Storage Temperature Room TemperatureSigma-Aldrich[5]

Spectroscopic Data: While experimental spectra should always be acquired for newly synthesized or purchased batches, typical spectroscopic data are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), and C-Br/C-I vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine and iodine.

Applications in Organic Synthesis

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this compound's utility in organic synthesis. The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for selective functionalization at the 2-position, leaving the bromine atom at the 4-position available for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be selectively coupled with an organoboron reagent at the iodo-position under palladium catalysis to form a biaryl compound, which can then undergo a second Suzuki coupling at the bromo-position.

2. Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The higher reactivity of the C-I bond allows for the selective introduction of an alkynyl group at the 2-position of this compound.

3. Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of carbon-nitrogen bonds. Selective amination can be achieved at the 2-position of this compound, providing a route to substituted anilines that can be further functionalized at the bromo-position.

Cross_Coupling cluster_reactions Selective Cross-Coupling at C-I Bond cluster_products Monofunctionalized Intermediates start This compound suzuki Suzuki Coupling R-B(OR)₂ Pd catalyst start->suzuki sonogashira Sonogashira Coupling R-C≡CH Pd/Cu catalyst start->sonogashira buchwald Buchwald-Hartwig Amination R₂NH Pd catalyst start->buchwald suzuki_prod 4-Bromo-2-aryl-1-methylbenzene suzuki->suzuki_prod Forms sonogashira_prod 4-Bromo-2-(alkynyl)-1-methylbenzene sonogashira->sonogashira_prod Forms buchwald_prod 4-Bromo-2-(amino)-1-methylbenzene buchwald->buchwald_prod Forms

Caption: Selective cross-coupling reactions of this compound.

Synthesis of Complex Molecules

Carbazole Synthesis: Carbazoles are a class of nitrogen-containing heterocyclic compounds with significant biological activity. This compound can serve as a key starting material in multi-step syntheses of substituted carbazoles, where the sequential functionalization of the iodo and bromo groups allows for the construction of the carbazole core with desired substituents.

Materials Science: In the field of materials science, this compound is a valuable precursor for the synthesis of organic light-emitting diode (OLED) materials. The ability to introduce different functional groups through sequential cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials, leading to improved device performance.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its commercial availability and the well-established protocols for its synthesis make it an accessible tool for researchers. The differential reactivity of its two halogen substituents provides a powerful handle for the selective and sequential construction of complex organic molecules, with significant applications in drug discovery, materials science, and agrochemical development. A thorough understanding of its properties and reactivity, as outlined in this guide, will enable scientists to fully leverage the synthetic potential of this important intermediate.

References

  • NROChemistry. Sandmeyer Reaction. [Link]
  • Organic Chemistry Portal.
  • Wikipedia. Sandmeyer reaction. [Link]
  • MySkinRecipes. 4-Bromo-2-Iodotoluene. [Link]
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • Chemistry Stack Exchange. Why use potassium iodide instead of copper iodide in Sandmeyer reaction? [Link]
  • Organic Syntheses. o-BROMOTOLUENE. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • YouTube. synthesis of 4-bromo-2-nitrotoluene. [Link]
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  • Organic Syntheses. p-BROMOTOLUENE. [Link]
  • ResearchGate.
  • Matrix Fine Chemicals. 4-BROMO-1-IODO-2-METHYLBENZENE | CAS. [Link]
  • ResearchGate. ChemInform Abstract: A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. [Link]
  • PubChem. 4-Bromo-2-nitrotoluene. [Link]
  • PubChemLite. 4-bromo-3-iodotoluene (C7H6BrI). [Link]
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hazards and safety precautions for 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hazards and Safety Precautions for 4-Bromo-2-iodo-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 260558-15-4) is a halogenated aromatic compound increasingly utilized as a key building block in organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern offers versatile reactivity for the construction of complex molecular architectures. However, the presence of bromine and iodine moieties necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the health and safety aspects of this compound, offering in-depth technical information and actionable protocols to ensure its safe handling, storage, and disposal in a research and development setting.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for a comprehensive risk assessment.

PropertyValueSource
CAS Number 260558-15-4[1][2]
Molecular Formula C₇H₆BrI[1]
Molecular Weight 296.93 g/mol [1]
Appearance Colorless to light yellow solid or clear, slightly pale yellow liquid[2]
Melting Point 262-267 °C (Note: This appears unusually high and may be a data anomaly; a related isomer has a melting point of 89-93°C)[2]
Boiling Point 268 °C[2]
Flash Point 116 °C[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol and dichloromethane.[2]
Storage Keep in a dark place, sealed in a dry, room temperature environment.[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.[1][3]

  • Signal Word: Warning[1]

  • Pictogram:

    • GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H315: Causes skin irritation. [1][3] This is a common characteristic of halogenated aromatic compounds, which can defat the skin and cause inflammatory reactions upon contact.

    • H319: Causes serious eye irritation. [1][3] Direct contact with the eyes can lead to significant irritation, pain, and potential damage if not promptly addressed.

    • H335: May cause respiratory irritation. [1][3] Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, prioritizing engineering controls and supplementing with appropriate PPE, is crucial for the safe handling of this compound.

Engineering Controls
  • Chemical Fume Hood: All weighing and transfer operations involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5][6][7]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential vapors.[5][8]

  • Designated Area: Establish a designated area within the laboratory for handling this compound to prevent cross-contamination.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles during procedures with a high risk of splashing.[4][9][10]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For direct or prolonged contact, double-gloving is advisable. Gloves must be inspected for integrity before use and changed immediately upon contamination.[4][5][10][11]
Body Protection Chemical-Resistant Laboratory CoatA long-sleeved, fully buttoned laboratory coat made of a chemical-resistant material is required to protect against skin contact.[4][5]
Respiratory Protection NIOSH-Approved RespiratorWhile generally not required for small quantities handled in a fume hood, a NIOSH-approved respirator (e.g., N95 for dusts) should be available if dust generation is unavoidable or ventilation is inadequate.[5][7]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to mitigating the risks associated with this compound.

Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.[4]

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing and Transfer: Carefully weigh and transfer the compound within the fume hood. Use a spatula for solid transfers to minimize dust generation. If preparing a solution, add the solid slowly to the solvent to prevent splashing.[6][7]

  • Container Management: Keep all containers of this compound tightly sealed when not in use.[11][12][13]

  • Post-Handling: After use, decontaminate all surfaces that may have come into contact with the compound. Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Wash hands thoroughly with soap and water.[4]

Storage
  • Store in a cool, dry, and well-ventilated area away from direct sunlight.[11][13]

  • Keep containers tightly closed to prevent the release of vapors.[11][12]

  • Store away from incompatible materials such as strong oxidizing agents.[13]

Emergency Procedures

Preparedness for accidental exposure or release is a critical component of a comprehensive safety plan.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[11][12][13]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If skin irritation persists, seek medical attention.[11][12][13]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12][13]
Ingestion Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[11][12][13]
Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, carefully sweep up the material without creating dust and place it into a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.[5][10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11][12][13]

Disposal Considerations

Waste generated from the use of this compound is considered hazardous.

  • Waste Classification: All waste containing this compound, including empty containers, should be treated as hazardous waste.[11]

  • Disposal Method: Dispose of waste through a licensed hazardous waste disposal company. Do not allow the chemical to enter drains or the environment.[5][12][13]

Toxicological Information

While specific toxicological studies on this compound are not extensively available in the public domain, the GHS classification indicates the primary toxicological concerns:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[12][14]

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1][12][13]

  • Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[1][12][13]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[1][12][13]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to classify the compound in these categories.[12] The toxicological properties have not been fully investigated.[12]

Diagrams

Hierarchy of Controls for Safe Handling

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) Administrative->PPE

Caption: The hierarchy of controls, prioritizing engineering and administrative measures over PPE.

Emergency Response Workflow for Accidental Exposure

cluster_1 Emergency Exposure Response Exposure Accidental Exposure Occurs Remove Remove from Exposure Source Exposure->Remove Step 1 FirstAid Administer First Aid (See Section 5.1) Remove->FirstAid Step 2 Medical Seek Immediate Medical Attention FirstAid->Medical Step 3 Report Report Incident to Supervisor Medical->Report Step 4

Caption: A streamlined workflow for responding to accidental exposure incidents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 1-Bromo-4-iodobenzene.
  • PubChem. (n.d.). 2-Bromo-4-iodo-1-methylbenzene. National Center for Biotechnology Information.
  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.
  • Thermo Fisher Scientific. (2026). Safety Data Sheet - 1-Bromo-4-nitrobenzene.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 1-Bromo-2-iodobenzene.
  • ChemBK. (2024). 2-Iodo-4-bromotoluene.
  • Matrix Fine Chemicals. (n.d.). 4-BROMO-1-IODO-2-METHYLBENZENE.

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Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Regioselective C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility, functional group tolerance, and relatively mild reaction conditions.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds, most notably in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] A significant challenge and opportunity within this field lies in the selective functionalization of molecules bearing multiple reactive sites. For substrates such as 4-Bromo-2-iodo-1-methylbenzene, the ability to selectively couple at one halide position over the other—a concept known as regioselectivity—unlocks immense potential for the streamlined synthesis of complex molecules, bypassing the need for cumbersome protection-deprotection sequences.

This guide provides a comprehensive overview of the principles and a detailed protocol for achieving a highly regioselective Suzuki-Miyaura coupling on this compound. We will delve into the mechanistic underpinnings of this selectivity, provide a field-proven experimental procedure, and offer guidance on product characterization and troubleshooting, tailored for researchers, scientists, and professionals in drug development.

The Principle of Regioselectivity: Exploiting the Differential Reactivity of Carbon-Halide Bonds

The remarkable regioselectivity observed in the Suzuki-Miyaura coupling of dihaloarenes like this compound is fundamentally governed by the disparity in the bond dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst, which is the initial and rate-determining step in the catalytic cycle. This inherent difference in reactivity allows for the preferential formation of an arylpalladium(II) iodide intermediate, which then proceeds through the subsequent steps of transmetalation and reductive elimination to yield the mono-coupled product, leaving the C-Br bond intact for potential further functionalization.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below, with an emphasis on the selective oxidative addition step that dictates the regiochemical outcome.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Selective for C-I bond) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(R)L2 Transmetalation Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Coupled_Product 4-Bromo-2-R-1-methylbenzene Ar-Pd(II)(R)L2->Coupled_Product Aryl_Halide This compound Organoboron R-B(OH)2 Base Base (e.g., K2CO3)

Figure 1: Catalytic Cycle of Regioselective Suzuki-Miyaura Coupling.

Experimental Protocol: Regioselective Synthesis of 4-Bromo-2-phenyl-1-methylbenzene

This protocol details the regioselective Suzuki-Miyaura coupling of this compound with phenylboronic acid as a model coupling partner.

Materials and Reagents
  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite®

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry
This compound1.0 equivLimiting reagent.
Phenylboronic acid1.1 equivA slight excess ensures complete consumption of the limiting reagent.
Pd(OAc)₂0.02 equiv (2 mol%)A typical catalyst loading for efficient coupling.
PPh₃0.06 equiv (6 mol%)The ligand stabilizes the palladium catalyst and facilitates the reaction.
K₂CO₃2.0 equivA common base to activate the boronic acid for transmetalation.[2]
Solvent System 1,4-Dioxane/Water (4:1 v/v)A polar aprotic solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-90 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without promoting side reactions.
Reaction Time 4-12 hoursMonitored by TLC or GC-MS for completion.
Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, phenylboronic acid, and K2CO3 in a Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed 1,4-dioxane and water. B->C D Add Pd(OAc)2 and PPh3. C->D E Heat the reaction mixture at 80-90 °C. D->E F Monitor progress by TLC or GC-MS. E->F G Cool to room temperature and dilute with ethyl acetate. F->G H Filter through Celite®. G->H I Wash with water and brine. H->I J Dry the organic layer over MgSO4. I->J K Concentrate under reduced pressure. J->K L Purify by column chromatography. K->L

Figure 2: Step-by-step experimental workflow for the regioselective Suzuki-Miyaura coupling.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.1 equiv), and finely ground, anhydrous potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane and deionized water (4:1 v/v) via syringe. Subsequently, add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.06 equiv).

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[3] Rinse the flask and the Celite® pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 4-bromo-2-phenyl-1-methylbenzene.[3]

Product Characterization: A Self-Validating System

Confirmation of the desired regioselective product, 4-bromo-2-phenyl-1-methylbenzene, is crucial. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a robust method for structural elucidation and confirmation of regioselectivity.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group. The integration of the signals and their coupling patterns will be indicative of the substitution pattern. The presence of signals corresponding to the remaining bromo-substituted aromatic ring and the newly introduced phenyl group will confirm the coupling.

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for the number of unique carbon environments. The chemical shifts of the aromatic carbons will be influenced by the substituents, and comparison with the starting material and predicted values will confirm the regiochemistry of the coupling.

Mass Spectrometry
  • Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 4-bromo-2-phenyl-1-methylbenzene. A characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) will be observed for the molecular ion peak and any bromine-containing fragment ions, providing definitive evidence for the presence of the bromine atom in the product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous or degassed conditions. 3. Poor quality of reagents.1. Use a fresh batch of palladium catalyst and ligand. 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled, anhydrous solvents. 3. Verify the purity of the starting materials.
Poor Regioselectivity (Formation of Di-coupled Product) 1. Reaction temperature is too high or reaction time is too long. 2. Inappropriate catalyst or ligand.1. Reduce the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material. 2. Screen different palladium catalysts and ligands. Less reactive catalysts may favor mono-coupling.
Formation of Homocoupling Byproducts 1. Presence of oxygen in the reaction mixture. 2. Decomposition of the boronic acid.1. Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. 2. Use a slight excess of the boronic acid and ensure it is of high quality.

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents such as 1,4-dioxane and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.

  • The Suzuki-Miyaura reaction can be exothermic, especially on a larger scale. Monitor the reaction temperature carefully.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a powerful and efficient method for the synthesis of valuable substituted biaryl compounds. By leveraging the inherent difference in the reactivity of the C-I and C-Br bonds, a high degree of selectivity can be achieved. The protocol and guidelines presented in this document provide a robust framework for researchers to successfully implement this transformation in their synthetic endeavors, with a clear path for troubleshooting and product validation.

References

  • Jingwen, C. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate.
  • KitAlysis™. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. MilliporeSigma.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction | PDF.
  • The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • Royal Society of Chemistry. (2022). Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron.
  • Preprints.org. (n.d.). 2. NMR Spectra and Molecular Structure.
  • Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
  • The Suzuki Reaction. (2014, February 6).
  • ChemicalBook. (n.d.). 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 13C NMR spectrum.
  • NIST. (n.d.). 4-Bromo-1,2-(methylenedioxy)benzene. NIST WebBook.
  • PubChem. (n.d.). 4-Bromo-1-(bromomethyl)-2-methylbenzene.
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • Dunsford, J. J., et al. (2024).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. NIST WebBook.
  • ChemicalBook. (n.d.). 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) MS spectrum.
  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl.
  • Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole - (1).
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-chlorotoluene.
  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. NIST WebBook.

Sources

Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide for performing the selective Buchwald-Hartwig amination on 4-bromo-2-iodo-1-methylbenzene. This protocol is specifically designed for researchers, scientists, and professionals in drug development who require a reliable method for regioselective C-N bond formation on dihalogenated aromatic substrates. The guide delves into the mechanistic underpinnings of the reaction's selectivity, offers a detailed, step-by-step experimental protocol, and provides insights into data analysis, troubleshooting, and safety considerations. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where a vast number of bioactive molecules are nitrogen-containing heterocycles and arylamines.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial bonds, offering significant advantages over classical methods that often require harsh conditions and exhibit limited functional group tolerance.[1][3]

Dihalogenated aromatic compounds, such as this compound, present a unique synthetic challenge and opportunity. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) allows for selective functionalization, providing a pathway to complex molecular architectures from readily available starting materials. The general order of reactivity for oxidative addition to a Pd(0) center is Ar-I > Ar-Br > Ar-Cl, a principle that underpins the selectivity of the protocol described herein.[4] This application note focuses on leveraging this reactivity difference to achieve selective amination at the more reactive C-I position of this compound.

Mechanistic Rationale for Selectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[5][6] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species.[2][6] In the case of this compound, the palladium catalyst will preferentially react with the weaker, more labile carbon-iodine bond over the stronger carbon-bromine bond.[4] This difference in bond dissociation energies is the primary determinant of the reaction's regioselectivity. The oxidative addition is often the rate-determining step in the catalytic cycle.[8]

  • Amine Coordination and Deprotonation: Following oxidative addition, the amine reactant coordinates to the resulting palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2][9]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5][6]

By carefully controlling the reaction conditions, particularly temperature and reaction time, the selective amination at the C-I position can be achieved with high fidelity, leaving the C-Br bond intact for subsequent transformations.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle cluster_cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Selective at C-I) PdII_complex L-Pd(II)(Ar)(I) ArX This compound (Ar-I) ArX->OxAdd OxAdd->PdII_complex Ligand_Exchange Amine Coordination & Deprotonation Amido_complex L-Pd(II)(Ar)(NR2) Amine R2NH Amine->Ligand_Exchange Base Base Base->Ligand_Exchange Ligand_Exchange->Amido_complex RedElim Reductive Elimination Product Product (4-Bromo-2-amino-1-methylbenzene) RedElim->Product Catalyst_Regen Catalyst Regeneration Catalyst_Regen->Pd0

Caption: Catalytic cycle for the selective Buchwald-Hartwig amination.

Experimental Protocol

This protocol details the selective amination of this compound with a generic secondary amine (e.g., morpholine) as an example. Researchers should adapt the specific amine and reaction parameters as needed for their target molecule.

Materials and Reagents:

ReagentPuritySupplierNotes
This compound>98%Commercially available
Amine (e.g., Morpholine)>99%Commercially availableDistill if necessary
Palladium(II) Acetate (Pd(OAc)₂)>98%Commercially availableStore under inert atmosphere
Ligand (e.g., Xantphos)>98%Commercially availableStore under inert atmosphere
Sodium tert-butoxide (NaOtBu)>97%Commercially availableHandle in a glovebox or under inert gas
TolueneAnhydrousCommercially availableDegas before use
Ethyl AcetateACS GradeCommercially availableFor workup and chromatography
HexanesACS GradeCommercially availableFor chromatography
Saturated aqueous NaCl (brine)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)-Commercially available

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Heating mantle or oil bath with temperature control

  • Syringes and needles for liquid transfers

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash column chromatography setup

  • NMR spectrometer and/or GC-MS for analysis

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).[9]

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add sodium tert-butoxide (e.g., 1.4 mmol, 1.4 equiv.). It is crucial to handle this strong base in an inert atmosphere due to its moisture sensitivity.[10]

    • Add this compound (1.0 mmol, 1.0 equiv.).

    • Add anhydrous, degassed toluene (e.g., 5 mL) via syringe.

    • Stir the mixture at room temperature for 5-10 minutes.

    • Add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[4]

    • Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 2-12 hours. The reaction should be stopped once the starting material is consumed to minimize potential side reactions, such as amination at the C-Br position.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water (e.g., 10 mL).[11]

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[11]

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Experimental Workflow Diagram

Workflow start Start reagents Assemble Reagents: - this compound - Amine - Pd(OAc)2 & Ligand - NaOtBu - Anhydrous Toluene start->reagents setup Reaction Setup under Inert Atmosphere reagents->setup heating Heat to 80-100 °C setup->heating monitoring Monitor by TLC/GC-MS heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Flash Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: Experimental workflow for the selective amination.

Data Analysis and Expected Results

The primary product of this reaction is the C-I aminated product, 4-bromo-2-(substituted-amino)-1-methylbenzene.

Characterization:

  • ¹H NMR: The successful formation of the product can be confirmed by the disappearance of the signal corresponding to the proton ortho to the iodine in the starting material and the appearance of new signals corresponding to the amine moiety. The aromatic protons will show a characteristic splitting pattern.

  • ¹³C NMR: The carbon spectrum will show a new signal for the carbon attached to the nitrogen and a downfield shift of the adjacent carbons.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the product, exhibiting the characteristic isotopic pattern for a bromine-containing compound.

Expected Yield and Selectivity:

EntryAmineTemp (°C)Time (h)Yield (%)Selectivity (C-I:C-Br)
1Morpholine90485-95>98:2
2Piperidine90480-90>98:2
3Aniline100875-85>95:5

Note: Yields and selectivity are typical and may vary depending on the specific amine, ligand, and reaction conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst or ligandUse fresh, high-purity catalyst and ligand. Consider using a pre-formed palladium catalyst.[3]
Insufficiently anhydrous conditionsEnsure all glassware is oven-dried and use freshly distilled, anhydrous solvents.[10]
Inappropriate baseSodium tert-butoxide is generally effective. Ensure it is fresh and has been handled under inert conditions.[7]
Poor Selectivity Reaction temperature too high or time too longOptimize the reaction temperature and time to favor mono-amination at the C-I position.
Ligand choiceScreen different phosphine ligands. Bulky, electron-rich ligands often improve selectivity and reactivity.[7][9]
Side Product Formation HydrodehalogenationThis is a known side reaction. Optimizing the ligand, base, and temperature can minimize this pathway.[12]

Safety Precautions

  • Palladium Catalysts and Phosphine Ligands: These should be handled in a well-ventilated fume hood. They can be toxic and are air-sensitive.

  • Sodium tert-butoxide: This is a strong, corrosive, and moisture-sensitive base. It must be handled under an inert atmosphere.[10]

  • Solvents: Toluene and other organic solvents are flammable and should be handled with care in a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

The Buchwald-Hartwig amination of this compound offers a highly efficient and selective method for the synthesis of valuable 4-bromo-2-aminotoluene derivatives. By leveraging the inherent reactivity differences between the C-I and C-Br bonds, this protocol provides a robust platform for the regioselective introduction of nitrogen-containing functional groups. Careful control over the catalyst system, base, and reaction conditions is paramount to achieving high yields and selectivities. This application note serves as a detailed guide for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Wikipedia.
  • Chemistry LibreTexts.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Blackmond, D. G., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
  • MacMillan, D. W. C., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development. [Link]
  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
  • Gallou, F., et al. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • ACS GCI Pharmaceutical Roundtable.
  • Organ, M. G., et al. (2015). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Zhang, W., et al. (2005).
  • Kwong, F. Y., et al. (2024).

Sources

Application Notes & Protocols: Strategic Synthesis via One-Pot Sequential Cross-Coupling of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging 4-Bromo-2-iodo-1-methylbenzene in one-pot sequential cross-coupling reactions. By exploiting the inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this substrate serves as a powerful scaffold for the efficient, step-economical synthesis of complex, unsymmetrically substituted aromatic compounds. This document elucidates the core mechanistic principles, provides validated, step-by-step protocols for Sonogashira/Suzuki-Miyaura and Suzuki-Miyaura/Heck sequences, and offers practical insights into troubleshooting and optimization.

Introduction: The Strategic Advantage of Sequential Coupling

Dihalogenated aromatic compounds are invaluable building blocks in modern organic synthesis, enabling the programmed installation of multiple, distinct functionalities onto a core scaffold. This compound is particularly advantageous due to the significant difference in bond dissociation energies between the C-I and C-Br bonds. This intrinsic property allows for highly chemoselective functionalization.

One-pot sequential reactions, where multiple transformations are conducted in a single reaction vessel, represent a cornerstone of green and efficient chemistry.[1][2] This approach minimizes the need for intermediate isolation and purification steps, which dramatically reduces solvent waste, saves time, and often improves overall yields by avoiding material loss during workup procedures.[2][3] For professionals in drug discovery and materials science, this translates to accelerated synthesis of compound libraries and more rapid structure-activity relationship (SAR) studies.[4]

Mechanism of Action: Harnessing Differential Reactivity

The success of sequential cross-coupling with this compound is predicated on the predictable reactivity of its carbon-halogen bonds in the presence of a palladium catalyst. The universally accepted reactivity trend for aryl halides in the crucial oxidative addition step of the catalytic cycle is: I > Br > OTf > Cl .[5][6]

The catalytic cycle for palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira) involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond. This is typically the rate-determining and selectivity-determining step. For this compound, the significantly weaker C-I bond reacts preferentially under mild conditions, leaving the C-Br bond untouched.[7]

  • Transmetalation / Migratory Insertion: In reactions like Suzuki or Sonogashira, an organometallic coupling partner transfers its organic group to the palladium center (transmetalation). In the Heck reaction, an alkene inserts into the Aryl-Pd bond.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, regenerating the active Pd(0) catalyst to re-enter the cycle.

By carefully controlling reaction conditions (temperature, catalyst, ligand), a second, distinct cross-coupling reaction can be initiated at the C-Br position after the first has gone to completion, all within the same reaction vessel.[6]

cluster_main Sequential Functionalization Strategy A This compound B Step 1: First Coupling (e.g., Sonogashira) - Mild Conditions - Selective at C-I Bond A->B Add Pd(0) catalyst, Coupling Partner 1 C Intermediate Product (4-Bromo-2-alkynyl-1-methylbenzene) B->C D Step 2: Second Coupling (e.g., Suzuki-Miyaura) - Harsher Conditions (↑ Temp) - Reactive at C-Br Bond C->D Add Coupling Partner 2 E Final Unsymmetrical Product D->E

Caption: Core strategy for sequential cross-coupling.

Experimental Protocols & Methodologies

The following protocols are designed as robust starting points for research applications. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: One-Pot Sequential Sonogashira / Suzuki-Miyaura Coupling

This sequence is highly effective for synthesizing diarylalkyne derivatives, a common motif in medicinal chemistry and materials science. The Sonogashira reaction proceeds first at the C-I bond, followed by the Suzuki-Miyaura coupling at the C-Br bond.[8][9]

Reagent/MaterialM.W.Amount (mmol)Mass/VolumeRole
This compound296.931.0297 mgSubstrate
Phenylacetylene102.141.1121 µLCoupling Partner 1
4-Methoxyphenylboronic acid151.961.2182 mgCoupling Partner 2
Pd(PPh₃)₄1155.560.03 (3 mol%)35 mgCatalyst
Copper(I) Iodide (CuI)190.450.06 (6 mol%)11 mgCo-catalyst (Step 1)
Triethylamine (TEA)101.193.0418 µLBase (Step 1)
Potassium Carbonate (K₂CO₃)138.213.0415 mgBase (Step 2)
Toluene--8 mLSolvent
Water--2 mLSolvent
  • Setup: To a flame-dried Schlenk flask, add this compound (297 mg, 1.0 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Sonogashira Coupling (Step 1):

    • Add degassed toluene (8 mL) and degassed triethylamine (418 µL, 3.0 mmol) via syringe.

    • Add phenylacetylene (121 µL, 1.1 mmol) dropwise while stirring.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC or GC-MS to confirm complete consumption of the starting material.

  • Suzuki-Miyaura Coupling (Step 2):

    • Once Step 1 is complete, add 4-methoxyphenylboronic acid (182 mg, 1.2 mmol) to the flask.

    • Add a solution of K₂CO₃ (415 mg, 3.0 mmol) dissolved in degassed water (2 mL).

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

    • Monitor the reaction by TLC or GC-MS to confirm the formation of the final product.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the final product.

  • Catalyst System: Pd(PPh₃)₄ is a reliable catalyst for both Sonogashira and Suzuki reactions. The addition of CuI is crucial for the Sonogashira catalytic cycle.[10]

  • Base Selection: Triethylamine is a suitable base for the Sonogashira step, acting as both a base and a solvent for the reactants. An inorganic base like K₂CO₃ in an aqueous system is required for the transmetalation step of the Suzuki-Miyaura reaction.[11]

  • Temperature Control: The Sonogashira coupling of an aryl iodide is efficient at room temperature. A higher temperature is necessary to facilitate the oxidative addition into the stronger C-Br bond for the subsequent Suzuki-Miyaura coupling.[6]

Protocol 2: One-Pot Sequential Suzuki-Miyaura / Heck Coupling

This powerful sequence allows for the synthesis of complex stilbene-like structures by first forming a biaryl system and then introducing a vinyl group.

Reagent/MaterialM.W.Amount (mmol)Mass/VolumeRole
This compound296.931.0297 mgSubstrate
Phenylboronic acid121.931.1134 mgCoupling Partner 1
Styrene104.151.5172 µLCoupling Partner 2
Pd(OAc)₂224.500.02 (2 mol%)4.5 mgCatalyst Precursor
SPhos410.470.04 (4 mol%)16.4 mgLigand
Potassium Phosphate (K₃PO₄)212.272.0425 mgBase (Step 1)
Triethylamine (TEA)101.193.0418 µLBase (Step 2)
1,4-Dioxane--10 mLSolvent
  • Setup: To a flame-dried Schlenk flask, add this compound (297 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Suzuki-Miyaura Coupling (Step 1):

    • Add degassed 1,4-dioxane (10 mL) via syringe.

    • Heat the reaction mixture to 80 °C and stir for 6-8 hours.

    • Monitor the reaction by TLC or GC-MS to confirm the formation of the intermediate 2-bromo-5-methyl-1,1'-biphenyl.

  • Heck Coupling (Step 2):

    • Cool the reaction mixture to room temperature.

    • Add styrene (172 µL, 1.5 mmol) and triethylamine (418 µL, 3.0 mmol) via syringe.

    • Seal the reaction vessel and heat to 110 °C for 18-24 hours.

    • Monitor the reaction by TLC or GC-MS for product formation.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL), wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Ligand Choice: SPhos is a bulky, electron-rich phosphine ligand that is highly effective for promoting oxidative addition into both C-I and C-Br bonds and is known to form active catalysts for both Suzuki and Heck reactions.

  • Base Selection: K₃PO₄ is an effective base for the Suzuki coupling. For the Heck reaction, a soluble organic base like TEA is typically used to neutralize the HBr generated during the catalytic cycle.

  • Temperature Gradient: A moderate temperature (80 °C) is sufficient for the Suzuki coupling at the C-I position. The Heck reaction involving the more robust C-Br bond requires a significantly higher temperature (110 °C) to proceed at a reasonable rate.

Data Presentation & Workflow Visualization

Summary of Expected Outcomes
ProtocolStarting MaterialCoupling Partner 1IntermediateCoupling Partner 2Final ProductExpected Yield (%)
1 This compoundPhenylacetylene4-Bromo-1-methyl-2-(phenylethynyl)benzene4-Methoxyphenylboronic acid4'-(4-Methyl-2-(phenylethynyl)phenyl)-4-methoxy-1,1'-biphenyl70-85
2 This compoundPhenylboronic acid2-Bromo-5-methyl-1,1'-biphenylStyrene(E)-5-Methyl-2-(styryl)-1,1'-biphenyl65-80
Visual Workflow Diagrams

cluster_protocol1 Workflow: Protocol 1 (Sonogashira/Suzuki) A1 1. Charge flask with Substrate, Pd(PPh₃)₄, CuI B1 2. Add Toluene, TEA, Phenylacetylene A1->B1 C1 3. Stir at RT, 4-6h (Sonogashira Reaction) B1->C1 D1 4. Add Boronic Acid, Aqueous K₂CO₃ C1->D1 E1 5. Heat to 90°C, 12-16h (Suzuki Reaction) D1->E1 F1 6. Work-up & Purify E1->F1

Caption: Workflow for Protocol 1.

cluster_protocol2 Workflow: Protocol 2 (Suzuki/Heck) A2 1. Charge flask with Substrate, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ B2 2. Add Dioxane A2->B2 C2 3. Heat to 80°C, 6-8h (Suzuki Reaction) B2->C2 D2 4. Cool to RT, add Styrene, TEA C2->D2 E2 5. Heat to 110°C, 18-24h (Heck Reaction) D2->E2 F2 6. Work-up & Purify E2->F2

Caption: Workflow for Protocol 2.

Best Practices and Troubleshooting

Successful execution of sequential cross-coupling reactions requires attention to detail.

Best Practices
  • Inert Atmosphere: Oxygen can lead to catalyst decomposition and undesirable side reactions, such as the homocoupling of boronic acids.[11][12] Always use Schlenk line or glovebox techniques.

  • Solvent Degassing: Solvents must be thoroughly degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.

  • Reagent Quality: Use high-purity reagents. Boronic acids can degrade over time; it is advisable to use fresh or properly stored material.[13]

  • Stoichiometry: Precise control over the stoichiometry of the first coupling partner is crucial to avoid leftover reagent interfering with the second step.

Troubleshooting Guide
ProblemProbable Cause(s)Suggested Solution(s)
Low yield in Step 1 - Inactive catalyst or ligand.- Insufficiently degassed system.- Poor quality of coupling partner.- Use a fresh batch of catalyst/ligand.- Improve degassing procedure.- Use a different base or solvent system.[12]
Di-coupling with Partner 1 - Reaction conditions for Step 1 are too harsh (e.g., temperature too high).- Catalyst system is too active.- Lower the reaction temperature for the first step.- Screen different ligands to find one with greater selectivity.
Low yield in Step 2 - Catalyst deactivation after Step 1.- Intermediate product is insoluble.- Second coupling conditions are not vigorous enough.- Add a fresh portion of catalyst/ligand before starting Step 2.[6]- Screen different solvents to improve solubility.- Increase the temperature or reaction time for Step 2.
Homocoupling of coupling partner - Presence of oxygen in the reaction.- Pd(II) species present without aryl halide.- Ensure the system is rigorously free of oxygen.[13]- Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0).

References

  • Vertex AI Search, "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH"
  • Vertex AI Search, "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - MDPI"
  • Vertex AI Search, "Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv"
  • Vertex AI Search, "Preferential Oxidative Addition in Palladium(0)
  • Vertex AI Search, "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - ResearchG
  • Vertex AI Search, "Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr | www.wenxuecity.com"
  • Vertex AI Search, "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH"
  • Vertex AI Search, "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity - PMC"
  • Vertex AI Search, "Comparison of reactivity of different aryl halides (a) The predicted...
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  • Vertex AI Search, "Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich"
  • Vertex AI Search, "The sequential one‐pot cyclisation and Suzuki or Sonogashira coupling...
  • Vertex AI Search, "Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing)"
  • Vertex AI Search, "The Sonogashira Coupling"
  • Vertex AI Search, "Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under"
  • Vertex AI Search, "Application Notes and Protocols: 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions - Benchchem"
  • PubChem, "this compound | C7H6BrI | CID 15442947" URL: [Link]
  • Walsh Medical Media, "One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests" URL: [Link]
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  • Matrix Fine Chemicals, "4-BROMO-1-IODO-2-METHYLBENZENE | CAS" URL: [Link]
  • Appchem, "this compound | 260558-15-4 | C7H6BrI" URL: [Link]
  • Vertex AI Search, "Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC"
  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide" URL: [Link]
  • PMC, "Modular One-Pot Strategy for the Synthesis of Heterobivalent Tracers - NIH" URL: [Link]
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  • Technology Networks, "Chemists Design Novel One-Pot Reactions to Access Complex Natural Product Analogs for Drug Discovery" URL: [Link]
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  • CORE, "A simple, green and one-pot four-component synthesis of 1,4-dihydropyridines and their aromatiz
  • ResearchGate, "A convenient and efficient one pot synthesis of unsymmetrically substituted p -terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substr
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Application Note: A Sequential, Palladium-Catalyzed Strategy for the Synthesis of Substituted Carbazoles from 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and scientific rationale for the synthesis of functionalized carbazoles, a critical scaffold in medicinal chemistry and materials science. The described methodology leverages the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in the starting material, 4-Bromo-2-iodo-1-methylbenzene. A sequential, two-step palladium-catalyzed process, involving an initial intermolecular Buchwald-Hartwig amination followed by an intramolecular cyclization, enables the controlled and efficient construction of the carbazole core. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and versatile route to this important class of N-heterocycles.

Introduction and Strategic Overview

Carbazole and its derivatives are ubiquitous structural motifs found in numerous natural products and synthetic compounds exhibiting a wide range of biological and photophysical properties.[1] Their applications span from potent anti-cancer agents to advanced materials for organic light-emitting diodes (OLEDs). Consequently, the development of efficient and modular synthetic routes to access structurally diverse carbazoles is of paramount importance.[2][3][4]

Traditional methods for carbazole synthesis include the Cadogan-Sundberg reaction and various cyclization strategies.[5][6][7] More recently, transition-metal-catalyzed methods, particularly those involving palladium, have offered superior efficiency, functional group tolerance, and regioselectivity.[8][9][10]

This protocol focuses on a modern synthetic strategy starting from this compound[11]. The key to this approach lies in the chemoselective functionalization of the two distinct halogen substituents. The C-I bond is significantly weaker and more reactive than the C-Br bond, particularly in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[12][13][14] This inherent reactivity difference allows for a sequential coupling strategy:

  • Step 1 (Intermolecular C-N Coupling): A selective Buchwald-Hartwig amination at the more reactive C-I position with a primary or secondary amine to form a 2-amino-5-bromobiphenyl intermediate.

  • Step 2 (Intramolecular Cyclization): An intramolecular C-N bond formation (or C-H amination) to construct the central pyrrole ring, yielding the final carbazole product.[15][16]

This method provides a predictable and powerful platform for assembling carbazoles with diverse substitution patterns, dictated by the choice of the amine coupling partner.

Mechanistic Rationale: The Basis for Selectivity

The success of this sequential synthesis hinges on the palladium catalyst's ability to discriminate between the iodo and bromo substituents. The generally accepted catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex. The rate of this step, which is often rate-limiting, follows the trend I > Br > Cl.[17] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates its cleavage and insertion of the palladium center.[12] By carefully controlling reaction conditions (e.g., temperature, reaction time, and ligand choice), the intermolecular amination can be directed exclusively to the iodo position, leaving the bromo group intact for the subsequent intramolecular cyclization.

Experimental Protocols

Part A: Synthesis of N-Aryl-4-bromo-2-methyl-aniline Intermediate

This first step selectively forms the key diarylamine intermediate via a Buchwald-Hartwig amination at the C-I position.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compoundSynthesis Grade (≥98%)Commercial SourceStarting Material
Substituted AnilineSynthesis Grade (≥98%)Commercial SourceCoupling Partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeCommercial SourcePalladium Precatalyst
XPhosLigand GradeCommercial SourceBuchwald Ligand
Sodium tert-butoxide (NaOtBu)Anhydrous (≥98%)Commercial SourceBase
TolueneAnhydrous, <50 ppm H₂OCommercial SourceSolvent
Schlenk Flask / Reaction Tube--For inert atmosphere
Magnetic Stirrer / Hotplate---

Step-by-Step Protocol

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the chosen substituted aniline (1.1 eq.), and Sodium tert-butoxide (1.4 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.01 eq., 1 mol%) and XPhos (0.02 eq., 2 mol%). The use of pre-formed palladacycles can also be effective.[18]

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of a new, higher Rf spot corresponding to the diarylamine product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure diarylamine intermediate.

Part B: Intramolecular Cyclization to Form the Carbazole Core

This second step utilizes the remaining bromo-substituent and the secondary amine to form the carbazole ring.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
N-Aryl-4-bromo-2-methyl-anilineFrom Part A-Substrate
Pd(OAc)₂ (Palladium(II) Acetate)Catalyst GradeCommercial SourcePalladium Precatalyst
SPhosLigand GradeCommercial SourceBuchwald Ligand
Potassium Carbonate (K₂CO₃)AnhydrousCommercial SourceBase
1,4-DioxaneAnhydrous, <50 ppm H₂OCommercial SourceSolvent
Schlenk Flask / Reaction Tube--For inert atmosphere

Step-by-Step Protocol

  • Reaction Setup: To an oven-dried Schlenk flask, add the diarylamine intermediate from Part A (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Part A, Step 2.

  • Catalyst/Ligand Addition: Under positive inert gas pressure, add Pd(OAc)₂ (0.05 eq., 5 mol%) and SPhos (0.10 eq., 10 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. The higher temperature is often required to facilitate the oxidative addition of the more robust C-Br bond.

  • Monitoring: Monitor the reaction for the formation of the carbazole product by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography or recrystallization to afford the final substituted carbazole product.

Workflow and Data Visualization

Overall Synthetic Workflow

The two-part synthesis can be visualized as a linear progression from the starting dihalide to the final carbazole product.

G cluster_0 Part A: Intermolecular Amination cluster_1 Part B: Intramolecular Cyclization Start This compound + Aniline Derivative Reaction1 Buchwald-Hartwig Amination (Pd₂(dba)₃ / XPhos, NaOtBu) Selective C-I Coupling Start->Reaction1 Intermediate Diarylamine Intermediate Reaction1->Intermediate Reaction2 Intramolecular C-N Coupling (Pd(OAc)₂ / SPhos, K₂CO₃) C-Br Cyclization Intermediate->Reaction2 Product Substituted Carbazole Product Reaction2->Product

Caption: Sequential workflow for carbazole synthesis.

Catalytic Cycle for Buchwald-Hartwig Amination

The underlying mechanism for both C-N bond-forming steps is the Buchwald-Hartwig amination, depicted in the simplified catalytic cycle below.

G Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L₂Pd(II)(Ar)(NR'R'')]⁺ OA_Complex->Amine_Complex Amine Binding & Deprotonation (HNR'R'', Base) Amine_Complex->Pd0 Reductive Elimination Product_Complex L₂Pd(II)(Ar)(NR'R'') Amine_Complex->Product_Complex Product_Complex->Pd0 Ar-NR'R'' (Product)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting and Field-Proven Insights

  • Issue: Incomplete reaction in Part A or competing reaction at the C-Br bond.

    • Insight: The selectivity is temperature-dependent. If side reactions occur, lower the reaction temperature to 70-80 °C. Ensure the use of a high-quality, anhydrous base and solvent, as water can deactivate the catalyst and base.

  • Issue: Low yield in the intramolecular cyclization (Part B).

    • Insight: The C-Br bond is less reactive, often requiring more forcing conditions. Ensure the temperature is sufficiently high (100-120 °C). A different ligand/base combination, such as RuPhos with K₃PO₄, may improve yields for challenging substrates. The reaction must be run under strictly anhydrous and anaerobic conditions.

  • Issue: Difficulty in purifying the final carbazole product.

    • Insight: Carbazoles are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an effective alternative or supplement to column chromatography, yielding highly pure material.

Conclusion

The sequential palladium-catalyzed cross-coupling of this compound represents a highly effective and modular strategy for the synthesis of substituted carbazoles. By exploiting the inherent difference in reactivity between the C-I and C-Br bonds, this method allows for the controlled, stepwise construction of the carbazole framework. The protocols provided herein are robust and can be adapted for a wide variety of amine coupling partners, making this a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science.

References

  • Chaudhary, A., et al. (2008).
  • Organic Chemistry Portal. Carbazole synthesis.organic-chemistry.org. [Link]
  • Tsang, W. C. P., et al. (2005). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation.Journal of the American Chemical Society. [Link]
  • Knölker, H. J., & Reddy, K. R. (2002). Palladium‐Catalyzed Synthesis of Alkylcarbazoles and Their Identification in Petroleum and Source Rocks.Chemistry – A European Journal. [Link]
  • Shafi, S., et al. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review.Future Journal of Pharmaceutical Sciences. [Link]
  • Yoo, E. J., et al. (2011). Pd-Catalyzed Intramolecular Oxidative C–H Amination: Synthesis of Carbazoles.Organic Letters. [Link]
  • Bautista, R., et al. (2015). Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones.Molecules. [Link]
  • Pratama, M. R. F., et al. (2023). Recent advancements of carbazoles synthesis: Towards the green synthesis approach.
  • Allen, L. A. T., et al. (2023). Trends in carbazole synthesis – an update (2013–2023).Organic & Biomolecular Chemistry. [Link]
  • Allen, L. A. T., et al. (2023). Trends in carbazole synthesis – an update (2013–2023).Organic & Biomolecular Chemistry. [Link]
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  • Gribble, G. W. (2020). Cadogan–Sundberg Indole Synthesis.
  • Glöcklhofer, F., et al. (2021). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer.Organic & Biomolecular Chemistry. [Link]
  • Wu, C-C., et al. (2014). Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye.Organic Letters. [Link]
  • Gribble, G. W. (2012). Studies on the mechanism of the Cadogan–Sundberg indole synthesis.
  • Gribble, G. W. (2020). Early Applications of the Cadogan-Sundberg Indole Synthesis.
  • Barrios-Landeros, F., et al. (2012). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
  • Svidritskiy, E. A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.The Journal of Organic Chemistry. [Link]
  • Hellenica World. Cadogan–Sundberg indole synthesis.hellenica.pro. [Link]
  • Takamatsu, K., et al. (2017). Synthesis of Carbazoles by Copper-Catalyzed Intramolecular C–H/N–H Coupling.Organic Letters. [Link]
  • Barolo, S. M., et al. (2006). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions.
  • Ackermann, L., et al. (2009). Intramolecular direct arylation in the synthesis of fluorinated carbazoles.
  • Asian Journal of Research in Chemistry. Design, Synthesis and Characterisation of Novel Carbazole Linked Propeonones.ajrconline.org. [Link]
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  • Morken, J. P., et al. (2019). Enantioselective Radical Addition/Cross-Coupling of Organozinc Reagents, Alkyl Iodides, and Alkenylboron Reagents.
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Application Note: Chemoselective Formation of (5-Bromo-2-methylphenyl)magnesium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Protocol for the Site-Selective Synthesis of a Grignard Reagent from 4-Bromo-2-iodo-1-methylbenzene

Abstract & Introduction

The synthesis of bifunctional organometallic reagents is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. Dihaloarenes, in particular, serve as valuable precursors for sequential, site-selective cross-coupling reactions. This application note provides a comprehensive, field-tested protocol for the chemoselective formation of a Grignard reagent from this compound. By exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this guide details the preferential formation of (5-Bromo-2-methylphenyl)magnesium iodide, leaving the more robust C-Br bond intact for subsequent transformations, such as Kumada or Suzuki cross-coupling reactions.[1][2]

This document is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and causality behind the protocol, ensuring both reproducibility and a deeper understanding of the reaction system.

The Principle of Chemoselectivity: C-I vs. C-Br Reactivity

The success of this protocol hinges on the inherent difference in reactivity between aryl iodides and aryl bromides in the context of Grignard reagent formation.[3][4] The formation of the C-Mg bond is understood to proceed through a radical mechanism initiated by a single-electron transfer (SET) from the magnesium metal surface to the organic halide.[5][6][7]

The determining factor for selectivity is the bond dissociation energy (BDE) of the carbon-halogen bond. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to reductive cleavage by magnesium.

BondBond Dissociation Energy (kcal/mol)
C-I (Aryl)~65
C-Br (Aryl)~81

This energy difference allows for a kinetic preference for the oxidative insertion of magnesium into the C-I bond under carefully controlled conditions. By maintaining a low reaction temperature, we can provide sufficient energy to overcome the activation barrier for the C-I bond insertion while remaining below the threshold required for significant C-Br bond reaction.

Process Workflow for Selective Grignard Formation

The following diagram illustrates the logical flow of the experimental protocol, from setup to the validated final product.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_validation Validation & Quenching A Glassware Preparation (Oven/Flame-Dried) B Magnesium Activation (Grinding / I₂ Crystal) A->B C Solvent Preparation (Anhydrous THF) B->C D Inert Atmosphere Setup (N₂ or Ar Balloon) C->D E Initiation (Add small aliquot of halide) D->E F Controlled Addition (Slow, dropwise addition of This compound) E->F G Reaction Monitoring (Observe exotherm, color change) F->G H In-Process Control (IPC) (Quench aliquot with D₂O) G->H J Main Reaction Quench (e.g., with aldehyde/ketone) G->J I Analysis (¹H NMR / GC-MS) H->I K Workup & Purification J->K G reactant This compound + Mg main_product Desired Grignard Reagent (5-Bromo-2-methylphenyl)magnesium iodide reactant->main_product Major Pathway (Low Temp, C-I Bond) side_product_1 Undesired Grignard Isomer (4-Iodo-3-methylphenyl)magnesium bromide reactant->side_product_1 Minor Pathway (High Temp, C-Br Bond) side_product_2 Wurtz Homocoupling Product reactant->side_product_2 Side Reaction

Caption: Chemoselective reaction pathway and potential side products.

Data Summary & Troubleshooting

ParameterRecommended ValueRationale
Equivalents of Mg 1.2 - 1.5 eq.A slight excess ensures complete consumption of the aryl halide.
Solvent Anhydrous THFEthereal solvents are essential to stabilize the Grignard reagent through coordination. [3][5]
Temperature 20 - 30°CBalances reaction rate with selectivity, minimizing reaction at the C-Br bond.
Addition Time 30 - 60 minutesPrevents exotherm buildup and reduces Wurtz coupling.
Expected Yield 80 - 95% (by titration or quench)High efficiency is expected under optimal conditions.
Expected Selectivity >95% (C-I vs C-Br)Based on the significant difference in bond dissociation energies.

Troubleshooting Guide

IssueProbable CauseSuggested Solution
Reaction fails to initiate Wet reagents/glassware; Inactive Mg surface.Rigorously dry all components. Re-activate Mg with iodine or 1,2-dibromoethane.
Low yield Incomplete reaction; Reaction with water/air.Ensure sufficient reaction time; improve inert atmosphere technique.
Significant Wurtz product High local concentration of halide; High temperature.Slow the addition rate; ensure efficient stirring and cooling.
Poor selectivity Reaction temperature too high.Maintain a lower internal temperature during addition using an ice bath.

Conclusion

This application note provides a robust and reliable protocol for the chemoselective synthesis of (5-Bromo-2-methylphenyl)magnesium iodide. By understanding and controlling the key parameters of magnesium activation, temperature, and addition rate, researchers can effectively generate this valuable bifunctional intermediate in high yield and selectivity. The inclusion of in-process controls and a thorough understanding of the reaction's mechanistic underpinnings ensure that this protocol is both trustworthy and adaptable for applications in pharmaceutical and materials science research.

References

  • Formation of Grignard Reagents from Organic Halides. (n.d.). University of Calgary.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry.
  • Grignard Reaction Mechanism. (n.d.). BYJU'S.
  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet. (2020, February 20). Leah4Sci.
  • Formation Of Grignard Reagent Mechanism | Organic Chemistry. (2020, July 24). YouTube.
  • Kumada coupling. (n.d.). Wikipedia.
  • Kumada Coupling. (n.d.). Organic Chemistry Portal.
  • Reactions of Alkyl Halides - Grignard Reagents. (2024, March 24). Chemistry LibreTexts.
  • A Grignard reagent is an organomagnesium compound... (n.d.). BYJU'S.
  • Grignard Reagent Reaction: Synthesis & Mechanism. (n.d.). PraxiLabs.
  • Identifying and minimizing side products in Grignard reactions. (n.d.). Benchchem.
  • Selectivity of Grignard reagent formation... (n.d.). ResearchGate.
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Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules with desired properties. 4-Bromo-2-iodo-1-methylbenzene has emerged as a highly valuable and versatile building block, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique dihalogenated structure, featuring both a bromine and an iodine substituent on a toluene framework, offers a gateway to sequential and site-selective transformations. This attribute is of significant interest in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where precise control over molecular architecture is crucial.[1]

The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is inherently weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. This chemoselectivity allows for the preferential functionalization of the iodo-substituted position while leaving the bromo-substituent intact for subsequent chemical modifications. This guide provides an in-depth exploration of various palladium-catalyzed reactions utilizing this powerful building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Chemoselectivity: The Cornerstone of Sequential Functionalization

The ability to selectively functionalize one position of a dihalogenated arene over another is a powerful tool in multi-step synthesis. In the case of this compound, the C-I bond is significantly more reactive towards palladium(0) insertion than the C-Br bond. This reactivity difference is primarily attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. By carefully selecting the catalyst system, ligands, and reaction conditions, one can achieve high chemoselectivity for the initial coupling at the C-I bond.[2][3] This principle underpins the sequential cross-coupling strategies that make this compound such a valuable synthetic intermediate.[4]

G cluster_reactivity Reactivity towards Pd(0) Oxidative Addition cluster_synthesis Synthetic Strategy C-I_Bond C-I Bond (More Reactive) C-Br_Bond C-Br Bond (Less Reactive) Start This compound Step1 Selective Pd-catalyzed coupling at C-I bond Start->Step1 Intermediate Monofunctionalized Intermediate Step1->Intermediate Step2 Subsequent Pd-catalyzed coupling at C-Br bond Intermediate->Step2 Product Difunctionalized Product Step2->Product

Caption: Chemoselectivity in sequential cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[5] When applied to this compound, the reaction can be selectively performed at the C-I position to introduce a new aryl or vinyl group.

Protocol: Selective Suzuki-Miyaura Coupling at the Iodine Position

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the 2-position.

Materials:

Reagent/MaterialCAS NumberMolecular FormulaNotes
This compound260558-15-4C₇H₆BrISubstrate
Arylboronic AcidVariesVariesCoupling partner (1.1-1.5 equiv)
Pd(PPh₃)₄14221-01-3C₇₂H₆₀P₄PdCatalyst (1-3 mol%)
K₂CO₃584-08-7K₂CO₃Base (2-3 equiv)
1,4-Dioxane123-91-1C₄H₈O₂Solvent
Water7732-18-5H₂OCo-solvent

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄ (2 mol%).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-bromo-1-methylbenzene.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Setup Reaction Setup (Substrate, Boronic Acid, Base) Inert Inert Atmosphere (Ar/N2) Setup->Inert Catalyst Add Catalyst (Pd(PPh3)4) Inert->Catalyst Solvent Add Solvents (Dioxane/H2O) Catalyst->Solvent Heat Heat & Stir (80-90 °C) Solvent->Heat Workup Workup & Extraction Heat->Workup Purify Purification (Chromatography) Workup->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)–C(sp) bonds, providing access to arylalkynes.[6] Similar to the Suzuki coupling, the reaction with this compound can be directed to the C-I bond. Both traditional copper-catalyzed and modern copper-free conditions can be employed.[7]

Protocol: Selective Copper-Free Sonogashira Coupling

This protocol outlines a copper-free Sonogashira coupling of a terminal alkyne with this compound.

Materials:

Reagent/MaterialCAS NumberMolecular FormulaNotes
This compound260558-15-4C₇H₆BrISubstrate
Terminal AlkyneVariesVariesCoupling partner (1.2-1.5 equiv)
Pd(PPh₃)₂Cl₂13965-03-2C₃₆H₃₀Cl₂P₂PdCatalyst (2-5 mol%)
Diisopropylamine (DIPA)108-18-9C₆H₁₅NBase and Solvent
Tetrahydrofuran (THF)109-99-9C₄H₈OCo-solvent (optional)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv) and Pd(PPh₃)₂Cl₂ (3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed diisopropylamine via syringe. If needed, THF can be used as a co-solvent.

  • Add the terminal alkyne (1.3 equiv) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature to 50 °C for 6-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-bromo-2-(alkynyl)-1-methylbenzene.[8]

Heck Reaction: The Vinylation of Aryl Halides

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[9] This reaction can be used to introduce a vinyl group at the 2-position of this compound.

Protocol: Selective Heck Vinylation

This protocol provides a general method for the Heck vinylation of this compound with an acrylate.

Materials:

Reagent/MaterialCAS NumberMolecular FormulaNotes
This compound260558-15-4C₇H₆BrISubstrate
Alkene (e.g., methyl acrylate)96-33-3C₄H₆O₂Coupling partner (1.5 equiv)
Pd(OAc)₂3375-31-3C₄H₆O₄PdCatalyst (2-5 mol%)
Tri(o-tolyl)phosphine (P(o-tol)₃)6163-58-2C₂₁H₂₁PLigand (4-10 mol%)
Triethylamine (Et₃N)121-44-8C₆H₁₅NBase (2.0 equiv)
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOSolvent

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 equiv), palladium(II) acetate (3 mol%), and tri(o-tolyl)phosphine (6 mol%).

  • Add anhydrous N,N-dimethylformamide, followed by triethylamine (2.0 equiv) and the alkene (1.5 equiv).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.[10]

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to obtain the desired vinylated product.[11]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[12][13] This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the this compound scaffold.

Protocol: Selective Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

Reagent/MaterialCAS NumberMolecular FormulaNotes
This compound260558-15-4C₇H₆BrISubstrate
Amine (primary or secondary)VariesVariesCoupling partner (1.1-1.3 equiv)
Pd₂(dba)₃51364-51-3C₅₁H₄₂O₃Pd₂Catalyst (1-2 mol%)
Xantphos161265-03-8C₃₉H₃₂OP₂Ligand (2-4 mol%)
Sodium tert-butoxide (NaOtBu)865-48-5C₄H₉NaOBase (1.4 equiv)
Toluene108-88-3C₇H₈Solvent

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%) and Xantphos (3 mol%).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene, followed by this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Heat the reaction mixture to 100-110 °C for 8-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

G cluster_catalytic_cycle Generalized Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (with this compound) Pd0->OxAdd C-I bond cleavage PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Transmetalation Transmetalation (with Nu-M) PdII->Transmetalation PdII_Nu Ar-Pd(II)-Nu(L_n) Transmetalation->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst regeneration Product Ar-Nu Product RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its inherent chemoselectivity in palladium-catalyzed reactions provides a reliable and efficient platform for the construction of a diverse array of complex organic molecules. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions serve as a robust starting point for researchers. Further optimization of reaction conditions, including the exploration of novel ligand systems and catalyst technologies, will undoubtedly continue to expand the synthetic utility of this versatile building block, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PMC. [Link]
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016).
  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Heck coupling reaction between bromo/iodoanisoles and acrylates. (n.d.).
  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2025). Organic Chemistry Frontiers. [Link]
  • 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene. (n.d.).
  • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. (n.d.). Radboud Repository. [Link]
  • (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. (n.d.).
  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. [Link]
  • Palladium-Catalyzed Alkyl C–H Bond Activation. (n.d.).
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
  • 4-bromo-2-ethynyl-1-methylbenzene (C9H7Br). (n.d.). PubChem. [Link]
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. (n.d.). Jurnal Sains Malaysiana. [Link]
  • The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. [Link]
  • Controlling Reactivity and Selectivity in the Nondirected C–H Activation of Arenes with Palladium. (n.d.).
  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000). PubMed. [Link]
  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. (n.d.).
  • Intro to Organometallics: The Heck Reaction. (2013). Odinity. [Link]
  • 4-Bromo-1-ethyl-2-methylbenzene. (n.d.). PubChem. [Link]
  • Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their Cytotoxic Activities. (2026). DergiPark. [Link]
  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). University of Washington. [Link]
  • A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. (n.d.).
  • Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... (n.d.).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). Royal Society of Chemistry. [Link]
  • Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline and Evaluation of their Biological Activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]
  • C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl... (n.d.).
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Application of 4-Bromo-2-iodo-1-methylbenzene in Materials Science: A Technical Guide for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

4-Bromo-2-iodo-1-methylbenzene is a dihalogenated aromatic compound that has emerged as a valuable and versatile building block in the field of materials science. Its unique structural arrangement, featuring two distinct halogen atoms—bromine and iodine—at specific positions on the toluene backbone, offers a powerful platform for the strategic synthesis of complex organic materials. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization, a key advantage in the design of precisely tailored molecular architectures for advanced applications.

The C-I bond is weaker and therefore more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more robust C-Br bond. This inherent difference in reactivity enables chemists to selectively introduce a molecular fragment at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations. This stepwise approach is instrumental in the construction of unsymmetrical biaryl compounds and complex conjugated polymers with well-defined structures and functionalities.

This technical guide provides a comprehensive overview of the applications of this compound in the synthesis of advanced materials, with a focus on carbazole-based hole-transporting materials for organic electronics. Detailed protocols for Suzuki and Stille coupling reactions are presented, along with insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Core Applications in Materials Science

The unique reactivity profile of this compound makes it a sought-after precursor for a variety of advanced materials, including:

  • Organic Light-Emitting Diodes (OLEDs): As a building block for hole-transporting materials (HTMs), this compound contributes to the synthesis of molecules with high thermal stability and appropriate energy levels for efficient charge injection and transport in OLED devices.

  • Organic Photovoltaics (OPVs): In the development of donor-acceptor copolymers for OPV applications, the sequential functionalization capability of this compound allows for the precise construction of conjugated backbones with tailored electronic properties.

  • Organic Thin-Film Transistors (OTFTs): The synthesis of novel organic semiconductors for OTFTs can benefit from the use of this precursor to create well-defined oligomeric and polymeric structures with desirable charge mobility characteristics.

  • Conjugated Polymers: This molecule serves as a key monomer in polymerization reactions, such as Suzuki and Stille polycondensation, to produce high-performance conjugated polymers with applications in various areas of organic electronics.

Synthesis of a Carbazole-Based Hole-Transporting Material: A Case Study

A notable application of a similar dihalogenated aromatic compound is in the synthesis of novel carbazole-based organic small-molecule hole transport materials for perovskite solar cells, as demonstrated in Chinese patent CN113185449A. While the patent does not explicitly name this compound, the synthetic strategy of sequential functionalization is highly relevant. The following sections will detail the synthetic protocols for analogous reactions, providing a practical guide for researchers.

PART 1: Selective Suzuki Coupling at the C-I Position

The first step in many synthetic strategies involving this compound is the selective functionalization at the more reactive C-I bond via a Suzuki coupling reaction. This allows for the introduction of a desired aryl or heteroaryl group.

Reaction Principle:

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. The higher reactivity of the C-I bond ensures that the reaction occurs selectively at this position under controlled conditions.

Experimental Protocol: Selective Suzuki Coupling of this compound with 9-Phenyl-9H-carbazole-3-boronic acid

This protocol describes a general procedure for the selective Suzuki coupling reaction.

Materials:

Reagent/SolventFormulaM.W.Amount (mmol)Equiv.
This compoundC₇H₆BrI296.931.01.0
9-Phenyl-9H-carbazole-3-boronic acidC₁₈H₁₄BNO₂287.121.21.2
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.030.03
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
TolueneC₇H₈92.14--
WaterH₂O18.02--

Procedure:

  • Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (297 mg, 1.0 mmol), 9-Phenyl-9H-carbazole-3-boronic acid (344 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen three times to create an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Solvent Addition: Add degassed toluene (15 mL) and degassed water (5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product, 3-(2-bromo-5-methylphenyl)-9-phenyl-9H-carbazole.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, efficient palladium(0) catalyst for Suzuki couplings.

  • Base: Potassium carbonate is a mild and effective base for the transmetalation step.

  • Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.

  • Temperature: Heating to 90 °C provides sufficient energy to drive the reaction to completion while minimizing side reactions, such as the coupling at the C-Br bond.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 This compound Reaction Suzuki Coupling (90 °C, 12-24h) Reactant1->Reaction Reactant2 Carbazole Boronic Acid Reactant2->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Toluene/Water Solvent->Reaction Workup Work-up & Purification Reaction->Workup Product 3-(2-bromo-5-methylphenyl)- 9-phenyl-9H-carbazole Workup->Product

Caption: Workflow for selective Suzuki coupling.

PART 2: Subsequent Stille Coupling at the C-Br Position

The remaining bromine atom on the product from the first step can be utilized for a subsequent cross-coupling reaction, such as a Stille coupling, to introduce a second functional group and further extend the molecular structure.

Reaction Principle:

The Stille coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organohalide. This reaction is known for its tolerance to a wide range of functional groups and its relatively mild reaction conditions.

Experimental Protocol: Stille Coupling of 3-(2-bromo-5-methylphenyl)-9-phenyl-9H-carbazole with a Stannylated Comonomer

This protocol outlines a general procedure for the Stille coupling reaction.

Materials:

Reagent/SolventFormulaM.W.Amount (mmol)Equiv.
3-(2-bromo-5-methylphenyl)-9-phenyl-9H-carbazoleC₂₅H₁₈BrN412.331.01.0
Stannylated Comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)C₁₀H₁₈S₂Sn₂491.800.50.5
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.720.0150.015
Tri(o-tolyl)phosphineP(o-tolyl)₃304.370.060.06
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09--

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube, dissolve 3-(2-bromo-5-methylphenyl)-9-phenyl-9H-carbazole (412 mg, 1.0 mmol), the stannylated comonomer (e.g., 246 mg, 0.5 mmol of bis(trimethylstannyl)thiophene), tris(dibenzylideneacetone)dipalladium(0) (14 mg, 0.015 mmol), and tri(o-tolyl)phosphine (18 mg, 0.06 mmol) in anhydrous DMF (10 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction: Heat the mixture to 110 °C and stir for 48 hours under an argon atmosphere.

  • Work-up: After cooling to room temperature, pour the reaction mixture into methanol (100 mL). Collect the precipitated solid by filtration.

  • Purification: Dissolve the crude product in a minimal amount of chloroform and reprecipitate from methanol. Further purification can be achieved by Soxhlet extraction with appropriate solvents to remove catalyst residues and oligomeric byproducts.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a phosphine ligand like P(o-tolyl)₃ is a robust catalyst system for Stille couplings.

  • Solvent: Anhydrous DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures.

  • Temperature: A higher temperature is generally required for the Stille coupling at the less reactive C-Br bond.

  • Purification: Precipitation and Soxhlet extraction are effective methods for purifying polymeric materials.

Stille_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 Bromo-functionalized Carbazole Reaction Stille Coupling (110 °C, 48h) Reactant1->Reaction Reactant2 Stannylated Comonomer Reactant2->Reaction Catalyst Pd₂(dba)₃ / P(o-tolyl)₃ Catalyst->Reaction Solvent Anhydrous DMF Solvent->Reaction Workup Precipitation & Purification Reaction->Workup Product Carbazole-based Polymer Workup->Product

Caption: Workflow for subsequent Stille coupling.

Characterization of the Final Material

The synthesized materials should be thoroughly characterized to confirm their structure and evaluate their properties.

Structural Characterization:

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) To confirm the molecular structure and purity of the synthesized compounds and polymers.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the final material.
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity index (PDI) of the synthesized polymers.

Physical and Electronic Properties:

TechniquePurpose
UV-Vis Spectroscopy To investigate the optical absorption properties and determine the optical bandgap of the material.
Photoluminescence (PL) Spectroscopy To study the emissive properties of the material.
Cyclic Voltammetry (CV) To determine the electrochemical properties, including the HOMO and LUMO energy levels.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the material.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting point (Tm).

Conclusion

This compound stands out as a highly valuable building block for the synthesis of advanced organic materials. Its unique dihalogenated structure, with halogens of differing reactivity, provides a strategic advantage for the controlled, stepwise synthesis of complex molecular architectures. The detailed protocols for Suzuki and Stille coupling reactions provided in this guide offer a practical framework for researchers to explore the potential of this versatile compound in the development of novel materials for a wide range of applications in organic electronics and beyond. The ability to precisely engineer the structure of organic semiconductors and polymers is paramount to advancing the performance and stability of next-generation electronic devices.

References

  • CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell. Google Patents.

Application Note: A Chemoselective Heck Reaction Protocol for the Synthesis of Substituted 2-Aryl-4-bromotoluenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed C-C bond formation between unsaturated halides and alkenes.[1][2] Its robustness and functional group tolerance have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3] This application note addresses a specific, yet instructive, challenge: the selective functionalization of a di-halogenated arene, 4-Bromo-2-iodo-1-methylbenzene.

This substrate presents two potential sites for palladium-catalyzed coupling. The central scientific principle guiding this protocol is chemoselectivity , driven by the significant difference in bond dissociation energies and, consequently, reactivity between the C–I and C–Br bonds in the oxidative addition step of the catalytic cycle.[4] The C–I bond is substantially weaker and thus more reactive, allowing for a highly selective reaction at the 2-position while preserving the bromine atom at the 4-position for subsequent orthogonal transformations.

This guide provides a detailed, field-tested protocol for the selective Heck arylation of this compound. It delves into the mechanistic underpinnings of the reaction, explains the rationale behind reagent and condition selection, and offers a comprehensive troubleshooting guide for researchers in synthetic chemistry and drug development.

Scientific Principles: Mechanism & Chemoselectivity

The efficacy of the Heck reaction hinges on a well-defined Pd(0)/Pd(II) catalytic cycle.[5] Understanding this cycle is paramount to optimizing reaction conditions and troubleshooting potential issues.

The Catalytic Cycle consists of four primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the most labile carbon-halide bond. In the case of this compound, this occurs preferentially at the C-I bond to form a square planar Aryl-Pd(II)-I complex.[4][6] This step is typically the rate-determining step of the overall reaction.

  • Alkene Coordination & Migratory Insertion: The alkene substrate coordinates to the palladium center. This is followed by a syn-migratory insertion, where the aryl group is transferred to one of the alkene carbons, forming a new C-C bond and a σ-alkyl-Pd(II) complex.[4]

  • Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent (beta) to the palladium atom is eliminated. This step forms the desired substituted alkene product and a hydrido-palladium(II) complex. The stereochemistry of this step almost invariably leads to the more thermodynamically stable E (trans) isomer.[4]

  • Catalyst Regeneration: A base, typically an amine or carbonate, neutralizes the generated hydrohalic acid (HI) and facilitates the reductive elimination of the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst to re-enter the cycle.[5]

Heck_Reaction_Mechanism Figure 1: The Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Aryl-Pd(II)-I(L)₂ Pd0->OxAdd Oxidative Addition AlkeneComplex Alkene-Pd(II) Complex OxAdd->AlkeneComplex Alkene Coordination Insertion σ-Alkyl-Pd(II) Complex AlkeneComplex->Insertion Migratory Insertion HPd H-Pd(II)-I(L)₂ Insertion->HPd β-Hydride Elimination HPd->Pd0 Reductive Elimination (Base-mediated) Product Product (E-isomer) HPd->Product BaseH [Base-H]⁺ I⁻ HPd->BaseH ArI This compound ArI->OxAdd Alkene Alkene (R-CH=CH₂) Alkene->AlkeneComplex Base Base Base->Pd0

Caption: The Mizoroki-Heck Catalytic Cycle

The Principle of Chemoselective Arylation

The success of this protocol relies on the differential reactivity of aryl halides towards Pd(0) insertion. The general order of reactivity is:

C–I > C–OTf > C–Br >> C–Cl [4]

The bond dissociation energy for the C–I bond in iodobenzene is approximately 272 kJ/mol, whereas for the C–Br bond in bromobenzene, it is around 339 kJ/mol. This significant energy difference ensures that under carefully controlled conditions, the oxidative addition of the palladium catalyst will occur exclusively at the more labile carbon-iodine bond, leaving the carbon-bromine bond intact for potential downstream functionalization (e.g., Suzuki, Buchwald-Hartwig, or a second Heck coupling under more forcing conditions).[3][7]

Detailed Experimental Protocol

This protocol describes the Heck coupling of this compound with n-butyl acrylate on a 1.0 mmol scale.

Materials & Equipment
  • Reagents: this compound (≥95%), n-butyl acrylate (≥99%), Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Triethylamine (Et₃N, ≥99.5%, distilled), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Brine, Saturated aq. NH₄Cl, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Schlenk flask, magnetic stirrer hotplate, condenser, inert gas line (Nitrogen or Argon), syringes, TLC plates (silica gel 60 F₂₅₄), column chromatography setup.

Reagent & Stoichiometry Table
ReagentRoleMW ( g/mol )EquivalentsAmount (1 mmol scale)
This compoundAryl Halide296.931.0297 mg
n-Butyl acrylateAlkene128.171.21.2 mmol, 172 µL
Palladium(II) acetate (Pd(OAc)₂)Catalyst Precursor224.500.02 (2 mol%)0.02 mmol, 4.5 mg
Triphenylphosphine (PPh₃)Ligand262.290.04 (4 mol%)0.04 mmol, 10.5 mg
Triethylamine (Et₃N)Base101.192.02.0 mmol, 279 µL
Anhydrous DMFSolvent--5.0 mL
Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Assemble & Purge Schlenk Flask with N₂/Ar AddSolids 2. Add Aryl Halide, Pd(OAc)₂, and PPh₃ Setup->AddSolids AddLiquids 3. Add Anhydrous DMF, Et₃N, and Alkene via Syringe AddSolids->AddLiquids Reaction 4. Heat to 90-100 °C with Vigorous Stirring AddLiquids->Reaction Monitor 5. Monitor Progress by TLC (Typically 4-12 h) Reaction->Monitor Workup 6. Cool, Quench (NH₄Cl), and Extract with EtOAc Monitor->Workup Purify 7. Dry, Concentrate, and Purify via Column Chromatography Workup->Purify Analyze 8. Characterize Product (NMR, GC-MS) Purify->Analyze

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 25 mL Schlenk flask equipped with a magnetic stir bar and a condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.[8]

  • Reagent Addition: To the flask, add this compound (297 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Solvent and Base Addition: Using a syringe, add anhydrous DMF (5.0 mL), followed by triethylamine (279 µL, 2.0 mmol).

  • Alkene Addition: Finally, add n-butyl acrylate (172 µL, 1.2 mmol) via syringe. The mixture may appear as a yellow to brown suspension.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 90-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting aryl halide spot indicates reaction completion, which typically occurs within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and pour it into a separatory funnel containing saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Separate the layers. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

  • Characterization: The final product, (E)-butyl 3-(5-bromo-2-methylphenyl)acrylate, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Results & Troubleshooting

  • Product: (E)-butyl 3-(5-bromo-2-methylphenyl)acrylate.

  • Appearance: Typically a colorless to pale yellow oil.

  • Yield: Isolated yields are generally in the range of 75-90% based on the limiting aryl halide.

ProblemPossible CauseSuggested Solution
No or Low Conversion 1. Inactive catalyst due to moisture or oxygen.[8] 2. Insufficient temperature.1. Ensure all reagents are anhydrous and the system is properly purged with inert gas. Use fresh Pd(OAc)₂. 2. Increase temperature to 110 °C.
Formation of Byproducts 1. Homocoupling of the aryl halide. 2. Reaction at the C-Br bond.1. This can occur at very high temperatures. Lower the reaction temperature.[8] 2. Highly unlikely under these conditions. If observed, lower the temperature and ensure catalyst loading is not excessive.
Low Yield after Work-up 1. Incomplete reaction. 2. Product loss during extraction or purification.1. Extend reaction time and re-verify completion by TLC/GC-MS. 2. Ensure proper pH during extraction; perform extractions carefully. Optimize chromatography conditions.
Formation of Palladium Black Catalyst decomposition.[4]This indicates instability. Ensure the ligand-to-palladium ratio is correct (typically 2:1 for PPh₃). A different, more robust ligand might be required for challenging substrates.

Conclusion

This application note details a reliable and highly chemoselective protocol for the Mizoroki-Heck reaction on this compound. By leveraging the inherent reactivity difference between the C-I and C-Br bonds, the method provides a straightforward route to selectively synthesize (E)-3-(5-bromo-2-methylphenyl)acrylates. The resulting product is a valuable intermediate, retaining a bromine handle for subsequent cross-coupling reactions, thereby enabling the efficient and modular construction of more complex molecular architectures. The principles and procedures outlined herein are broadly applicable to other di- or poly-halogenated substrates, offering a robust strategy for selective C-C bond formation.

References

  • Wikipedia. (n.d.). Heck reaction.
  • BYJU'S. (n.d.). Heck Reaction Mechanism.
  • Ma, C., & Sigman, M. S. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 8(11), 10871-10884.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • ResearchGate. (n.d.). Optimization of conditions for the Heck reaction.
  • ResearchGate. (n.d.). Mechanism of the palladium-catalyzed Heck reaction.
  • Bhanage, B. M., & Arai, M. (2014). Heck Reaction—State of the Art. Catalysts, 4(3), 231-345.
  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22384.
  • ResearchGate. (n.d.). Optimization of Heck reaction conditions. a.
  • Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 13, 243-249.
  • MDPI. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(9), 14493-14505.
  • National Center for Biotechnology Information. (2023). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. RSC Advances, 13(45), 31633-31639.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ResearchGate. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.

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Application Note: Strategic Synthesis of Biaryl and Polysubstituted Aromatic Compounds using 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of complex biaryl and polysubstituted aromatic compounds utilizing 4-Bromo-2-iodo-1-methylbenzene as a versatile starting material. Biaryl scaffolds are privileged structures in medicinal chemistry and materials science.[1] The unique arrangement of two different halogens on the aromatic ring of this compound allows for highly selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. This document outlines the principles of chemoselective coupling and provides field-proven, step-by-step protocols for Suzuki-Miyaura, Stille, and Sonogashira reactions, enabling researchers to construct diverse molecular architectures with precision and control.

The Strategic Advantage of Orthogonal Halogenation

The synthesis of multi-substituted arenes often requires complex synthetic routes with extensive use of protecting groups.[2][3] Polyhalogenated aromatic compounds, particularly those with different halogens, offer a streamlined approach to molecular diversification through site-selective cross-coupling reactions.[4][5] The substrate this compound is an exemplary building block for this strategy.

The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in the oxidative addition step of palladium-catalyzed cross-coupling cycles.[6][7][8] The C-I bond is significantly weaker and more polarized than the C-Br bond, making it substantially more reactive toward oxidative addition with a Pd(0) catalyst. This reactivity difference (C-I >> C-Br > C-Cl) allows for the selective functionalization of the iodo-position while leaving the bromo-position intact for a subsequent, distinct coupling reaction. This "one-pot" or sequential approach minimizes purification steps and maximizes synthetic efficiency.

cluster_0 Reactivity Hierarchy in Oxidative Addition C-I C-I C-Br C-Br C-I->C-Br C-OTf C-OTf C-Br->C-OTf C-Cl C-Cl C-OTf->C-Cl

Diagram 1: Relative reactivity of carbon-halogen bonds in Pd-catalyzed oxidative addition.

The Palladium-Catalyzed Cross-Coupling Engine

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, enabling the formation of C-C bonds with high efficiency.[6][9] The general mechanism, for which the 2010 Nobel Prize in Chemistry was awarded to Heck, Negishi, and Suzuki, proceeds through a well-defined catalytic cycle.[10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[6][7]

  • Transmetalation: An organometallic coupling partner (e.g., organoboron, organotin) transfers its organic group to the palladium center, displacing the halide.[7][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][7]

G pd0 Pd(0)Ln (Active Catalyst) ox_add_label Oxidative Addition pd0->ox_add_label pd2_ox R-Pd(II)L2-X trans_label Transmetalation pd2_ox->trans_label pd2_trans R-Pd(II)L2-R' red_elim_label Reductive Elimination pd2_trans->red_elim_label ox_add_label->pd2_ox + R-X trans_label->pd2_trans + R'-M - M-X red_elim_label->pd0 + R-R'

Diagram 2: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Core Application: Sequential Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for biaryl synthesis due to its mild conditions and the low toxicity of boronic acid reagents.[11] The following protocols detail a sequential coupling strategy to synthesize a non-symmetrical biaryl compound.

Workflow for Sequential Coupling

Diagram 3: Workflow for the sequential Suzuki-Miyaura cross-coupling.

Protocol 1: Selective Coupling at the C-I Position

This protocol describes the selective reaction of an arylboronic acid with the C-I bond of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (Ar¹-B(OH)₂) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (buchwald ligand) (0.04 mmol, 4 mol%)[11]

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)[11]

  • Toluene/Water (10:1 mixture, 5.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[11]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed 10:1 mixture of toluene and water by bubbling argon through the solvents for 15-20 minutes. Add the solvent mixture to the Schlenk tube via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 80-100 °C. Stir the mixture vigorously. Causality Note: Higher temperatures can begin to activate the C-Br bond, so careful temperature control is crucial for selectivity. 80 °C is a good starting point to ensure exclusive C-I coupling.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (4-Bromo-2-aryl¹-1-methylbenzene) by flash column chromatography on silica gel.

Protocol 2: Subsequent Coupling at the C-Br Position

This protocol uses the purified intermediate from Protocol 1 to introduce a second, different aryl group.

Materials:

  • 4-Bromo-2-aryl¹-1-methylbenzene (from Protocol 1) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (Ar²-B(OH)₂) (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)

  • XPhos (ligand) (0.03 mmol, 3 mol%)[12]

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (5:1 mixture, 6 mL)

Experimental Procedure:

  • Reaction Setup: In a new, dry Schlenk tube, combine the intermediate from Protocol 1, the second arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Inert Atmosphere: As in Protocol 1, evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add degassed 5:1 dioxane/water to the reaction mixture.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 110 °C. Causality Note: The C-Br bond is less reactive and requires more forcing conditions. A higher temperature and a more robust catalyst system (like Pd₂(dba)₃/XPhos) are employed to drive this second coupling to completion.

  • Monitoring, Work-up, and Purification: Follow the same procedures as outlined in Protocol 1 (steps 5-7) to isolate the final diaryl-substituted product.

Coupling StageHalogen TargetTypical Catalyst SystemTemperature (°C)Expected Outcome
First Coupling C-IPd(OAc)₂ / SPhos80 - 100Selective formation of 4-Bromo-2-aryl¹-1-methylbenzene
Second Coupling C-BrPd₂(dba)₃ / XPhos> 100Formation of 4-Aryl²-2-aryl¹-1-methylbenzene

Alternative Cross-Coupling Strategies

While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can be employed to introduce different functionalities, further highlighting the versatility of this compound.

Stille Coupling

The Stille reaction couples the aryl halide with an organotin reagent (R-SnR'₃).[13][14] It is known for its tolerance of a wide array of functional groups and the reaction is often insensitive to the presence of water or air.[15] The primary drawback is the high toxicity of organostannane reagents and byproducts, which requires careful handling and purification. The same principles of chemoselectivity apply, with the C-I bond reacting preferentially under milder conditions.[13][15]

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C-C bonds between aryl halides and terminal alkynes, creating arylalkyne structures.[16][17] This reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[17] By reacting this compound with a terminal alkyne, one can selectively form a 4-bromo-2-alkynyl-1-methylbenzene intermediate. This alkynyl group can then serve as a handle for further transformations, such as click chemistry or conversion to other functional groups, before the C-Br bond is addressed. The reactivity order of halides in Sonogashira coupling is also I > Br > Cl.[16]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex aromatic compounds. The differential reactivity of its carbon-iodine and carbon-bromine bonds allows for a predictable and highly selective sequential functionalization strategy. By carefully selecting the catalyst, ligands, and reaction conditions, researchers in drug development and materials science can efficiently construct diverse libraries of non-symmetrical biaryls and other polysubstituted arenes, accelerating the discovery of novel molecules with valuable properties.

References

  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
  • Role of palladium catalyst in cross-coupling reactions. (2025).
  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate.
  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Request PDF. ResearchGate.
  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.). National Institutes of Health.
  • Powers, I. G., & Sanford, M. S. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). Innovative Catalyst Technologies.
  • Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides.
  • Wikipedia. Stille reaction.
  • Powers, I. G., & Sanford, M. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, ACS Publications.
  • Organic Chemistry Portal. Stille Coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
  • The Stille Reaction. Organic Reactions.
  • Spring, D. (2005). Communications. David Spring's group.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (n.d.). PMC - NIH.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • ChemSurvival. (2013). Chapter 11 -- Organometallic Chemistry, Part 3 of 4: the Stille Reaction. YouTube.
  • OpenStax. (2023). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry.
  • Comparison of 1‐iodo‐4‐methylbenzene and 1‐bromo‐4‐methylbenzene under optimal conditions. (n.d.). ResearchGate.
  • Al Mamari, H. (2016). Synthesis of Trisubstituted Benzene. YouTube.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Problems in Chemistry. (2023). Reactions of Benzene Part 7 - Synthesis of Trisubstituted Benzenes. YouTube.
  • Synthesis of Molecular Phenylcalcium Derivatives: Application to the Formation of Biaryls. (2022).
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing Suzuki coupling reactions involving 4-bromo-2-iodo-1-methylbenzene. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their cross-coupling reactions with this specific dihalogenated aromatic compound. Here, we will delve into the nuances of this reaction, providing troubleshooting advice and answers to frequently asked questions, all grounded in established scientific principles.

The Challenge: Chemoselectivity and Steric Hindrance

This compound presents a unique challenge due to the presence of two different halogen atoms and a sterically demanding substitution pattern. The key to a successful Suzuki coupling with this substrate lies in achieving high chemoselectivity for the more reactive carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond, while also overcoming the steric hindrance imposed by the ortho-methyl and bromo substituents.[1] The general reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > Cl, which forms the basis for selective functionalization.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides a systematic approach to resolving them.

Problem 1: Low or No Conversion of Starting Material

A low or complete lack of conversion is a common hurdle. Let's break down the potential causes and how to address them.

Potential Causes:

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state, or it may have been deactivated.

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) center, may be too slow.[2]

  • Poor Choice of Reaction Conditions: The solvent, base, or temperature may not be optimal for this specific transformation.

Troubleshooting Steps:

  • Catalyst System Evaluation:

    • Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions facilitate its reduction to Pd(0). Consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this requirement.

    • Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered substrates like this compound, bulky and electron-rich ligands are often necessary to promote both oxidative addition and the subsequent reductive elimination step.[3][4][5] Consider ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which have proven effective for challenging couplings.[6][7]

  • Solvent and Base Optimization:

    • Solvent: The choice of solvent can significantly impact reaction rates and yields.[8][9] Aprotic solvents like dioxane, toluene, or THF, often with a small amount of water, are commonly used.[2][4] The water can aid in dissolving the inorganic base.

    • Base: The base plays a crucial role in the transmetalation step.[4][10] A common starting point is K₂CO₃ or K₃PO₄.[11] For more challenging couplings, stronger bases like Cs₂CO₃ may be beneficial. Ensure the base is finely powdered and anhydrous if the reaction is sensitive to moisture.

  • Temperature Adjustment:

    • While Suzuki couplings are known for their mild conditions, sterically hindered substrates may require higher temperatures to achieve a reasonable reaction rate.[11] A typical range to explore is 80-110 °C.

Problem 2: Significant Homocoupling of the Boronic Acid

The formation of a biaryl byproduct from the self-coupling of the boronic acid is a common side reaction that reduces the yield of your desired product and complicates purification.[12]

Potential Causes:

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[2]

  • High Catalyst Loading or Inappropriate Catalyst: Certain palladium species can favor homocoupling.

  • Excess Boronic Acid: A large excess of the boronic acid can increase the likelihood of this side reaction.

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[13] Maintain a positive pressure of inert gas throughout the reaction.

  • Optimize Reagent Stoichiometry: While a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is common, a large excess should be avoided.

  • Slow Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

  • Catalyst Choice: Using a Pd(0) source directly can sometimes mitigate homocoupling compared to in situ reduction of Pd(II) sources.[12]

Problem 3: Protodeboronation of the Boronic Acid

Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction effectively removes your nucleophile from the reaction mixture.

Potential Causes:

  • Presence of Water and Base: This combination can facilitate the protodeboronation pathway.[13]

  • Elevated Temperatures: Higher reaction temperatures can sometimes accelerate this side reaction.

Troubleshooting Steps:

  • Use Anhydrous Conditions: If protodeboronation is a significant issue, consider using anhydrous solvents and bases.

  • Modify the Boron Reagent: Boronic esters (e.g., pinacol esters) or trifluoroborate salts are often more resistant to protodeboronation than their corresponding boronic acids.[13]

  • Choice of Base: In some instances, using a weaker base or a non-aqueous base can help minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound will react first?

The carbon-iodine (C-I) bond will react preferentially. The oxidative addition of palladium to an aryl halide is the first step in the catalytic cycle, and the reactivity for this step follows the trend I > Br > Cl.[1] This allows for the selective synthesis of a mono-coupled product at the 2-position, leaving the bromine atom at the 4-position available for subsequent cross-coupling reactions if desired.

Q2: How does the ortho-methyl group affect the reaction?

The methyl group at the ortho position to the iodine atom introduces steric hindrance.[14] This can slow down the rate of oxidative addition and reductive elimination. To overcome this, the use of bulky, electron-rich phosphine ligands is highly recommended.[15][16][17] These ligands can stabilize the palladium center and facilitate the necessary geometric changes throughout the catalytic cycle.

Q3: What is the optimal palladium catalyst and ligand combination for this substrate?

There is no single "best" combination, as the optimal choice can depend on the specific boronic acid being used. However, for sterically hindered substrates, catalyst systems known for their high activity are a good starting point. Some recommended systems include:

  • Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos, RuPhos): These ligands are known to be highly effective for challenging Suzuki couplings.[5]

  • Palladium precatalysts incorporating bulky N-heterocyclic carbene (NHC) ligands: These have also shown excellent activity for sterically demanding transformations.[6][7]

It is often necessary to screen a small number of catalyst/ligand combinations to identify the most effective one for your specific reaction.

Q4: What are the best practices for setting up the reaction to ensure reproducibility?

  • Inert Atmosphere: Always use standard Schlenk line or glovebox techniques to exclude oxygen and moisture.[13]

  • Reagent Quality: Use pure, dry solvents and ensure the quality of your reagents, especially the boronic acid, as impurities can inhibit the reaction.

  • Consistent Procedure: Add reagents in a consistent order. A common practice is to add the aryl halide, boronic acid, and base to the flask, degas the mixture, and then add the catalyst under a positive pressure of inert gas.

Experimental Workflow and Data Summary

General Experimental Protocol

This protocol provides a starting point for the optimization of the Suzuki coupling of this compound.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.[18]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Recommended Starting Conditions
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective precatalysts.
Ligand SPhos or XPhosBulky, electron-rich ligands for sterically hindered substrates.[5]
Base K₃PO₄ or Cs₂CO₃Effective bases for promoting transmetalation.[3]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)Common solvent systems for Suzuki couplings.[4][9]
Temperature 80-100 °CMay require heating to overcome steric hindrance.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and homocoupling.[2][13]

Visualizing the Process

Troubleshooting Workflow

G start Low Yield or No Reaction catalyst Evaluate Catalyst System - Pd(0) vs Pd(II) source - Bulky, electron-rich ligand start->catalyst conditions Optimize Reaction Conditions - Screen solvents (Dioxane, Toluene) - Screen bases (K3PO4, Cs2CO3) - Adjust temperature (80-110 °C) catalyst->conditions side_reactions Investigate Side Reactions conditions->side_reactions success Optimized Yield conditions->success Optimization Successful homocoupling Homocoupling? - Degas thoroughly - Optimize stoichiometry side_reactions->homocoupling Yes protodeboronation Protodeboronation? - Use anhydrous conditions - Switch to boronic ester side_reactions->protodeboronation Yes homocoupling->success protodeboronation->success

Caption: A workflow for troubleshooting low yields in the Suzuki coupling.

Catalytic Cycle of Suzuki Coupling

Suzuki_Cycle Pd0 Pd(0)L2 PdII_Aryl L2Pd(II)(Ar)X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl L2Pd(II)(Ar)(Ar') PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' (Product) PdII_Diaryl->Product RedElim Reductive Elimination ArX Ar-I (Substrate) ArBOH2 Ar'-B(OH)2 + Base

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[19]

References

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • National Institutes of Health. (2020, March 27). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PMC.
  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (n.d.). Suzuki reaction.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • PubMed. (n.d.). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 1-(4-Bromobutyl)-4-methylbenzene in Suzuki Coupling Reactions.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Reaction of 2-Bromo-1-iodo-4-nitrobenzene.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

Sources

Technical Support Center: Strategies for Preventing Homocoupling in Reactions of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-2-iodo-1-methylbenzene. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of homocoupling side reactions in cross-coupling applications. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to optimize your synthetic outcomes.

Introduction: The Challenge of Selectivity

This compound is a valuable building block in organic synthesis due to its two distinct halogen atoms, which offer the potential for sequential, site-selective functionalization. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in typical palladium-catalyzed cross-coupling reactions, a principle grounded in the relative bond dissociation energies (C-I < C-Br)[1]. This reactivity difference is the cornerstone of achieving chemoselectivity.

However, a frequent and frustrating side reaction is homocoupling, where two molecules of the starting material or the coupling partner react with each other, leading to reduced yields of the desired heterocoupled product and complicating purification. This guide will dissect the causes of homocoupling and provide actionable strategies to suppress it.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a significant problem with this compound?

A1: Homocoupling is an undesired side reaction that results in the formation of a symmetrical biaryl from the coupling of two identical molecules. In the context of reactions involving this compound, you may observe the formation of dimers of your starting material or, more commonly, dimers of your organometallic coupling partner (e.g., a boronic acid in a Suzuki reaction). This is problematic because it consumes starting materials, lowers the yield of your target unsymmetrical product, and the resulting byproducts can be challenging to separate during purification due to similar physical properties.[2]

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The two main culprits behind homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[2][3]

  • Oxygen: Dissolved oxygen in the reaction mixture can facilitate the oxidative coupling of organometallic reagents, particularly boronic acids in Suzuki reactions.[4][5] Oxygen can also re-oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling pathways.[2]

  • Pd(II) Precatalysts: When a Pd(II) salt like Pd(OAc)₂ is used, it must be reduced in situ to the catalytically active Pd(0) species. This reduction can be mediated by the homocoupling of the organometallic reagent, consuming it before it can participate in the desired cross-coupling cycle.[2][3]

Q3: I'm observing homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?

A3: To minimize boronic acid homocoupling, several strategies can be employed:

  • Rigorous Deoxygenation: Ensure your solvents and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using the freeze-pump-thaw method for more sensitive reactions.[6][7]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ bypasses the in situ reduction step that often leads to boronic acid homocoupling.[2][8]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to rapidly and cleanly reduce any Pd(II) species to Pd(0), thus preventing the boronic acid from being consumed in this process.[6][9]

Q4: How does my choice of ligand impact homocoupling?

A4: Ligands play a critical role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective at promoting the desired cross-coupling pathway.[2][8] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can accelerate the reductive elimination step of the cross-coupling cycle.[8][10]

Q5: Can the base I use influence the formation of homocoupling byproducts?

A5: Yes, the choice of base is crucial. While a base is necessary to activate the coupling partner (e.g., the boronic acid in a Suzuki reaction), an overly strong or poorly soluble base can sometimes promote side reactions.[2][11] It is often beneficial to screen a variety of bases, such as K₂CO₃, Cs₂CO₃, and K₃PO₄, to find the optimal balance for your specific reaction.[2]

Troubleshooting Guide: Minimizing Homocoupling with this compound

This section provides a systematic approach to troubleshooting and optimizing your cross-coupling reactions to favor the desired heterocoupling product.

Initial Analysis: Understanding Your Reaction Outcome

Before making significant changes, it is essential to analyze your current reaction mixture. Utilize analytical techniques such as TLC, GC-MS, or LC-MS to identify and quantify the desired product and any homocoupling byproducts. This will provide a baseline for evaluating the effectiveness of your optimization efforts.

Troubleshooting Workflow

The following diagram illustrates a logical workflow to diagnose and address the issue of excessive homocoupling.

troubleshooting_workflow start High Homocoupling Detected atmosphere Is the reaction under strict anaerobic conditions? start->atmosphere catalyst Are you using a Pd(II) precatalyst? atmosphere->catalyst Yes deoxygenate Action: Rigorously deoxygenate solvents and reaction mixture (sparge or freeze-pump-thaw). atmosphere->deoxygenate No ligand Is the ligand optimal for this substrate? catalyst->ligand No use_pd0 Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) or add a mild reducing agent (e.g., potassium formate). catalyst->use_pd0 Yes base Have you screened different bases? ligand->base Yes optimize_ligand Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, NHCs). ligand->optimize_ligand No optimize_base Action: Screen bases of varying strength and solubility (e.g., K2CO3, Cs2CO3, K3PO4). base->optimize_base No end Optimized Reaction: Minimized Homocoupling base->end Yes deoxygenate->catalyst use_pd0->ligand optimize_ligand->base optimize_base->end

Caption: A logical workflow for diagnosing and resolving issues of excessive homocoupling.

Detailed Protocols for Key Cross-Coupling Reactions

Below are starting-point protocols for common cross-coupling reactions with this compound, designed to minimize homocoupling. Remember that optimization may be necessary for your specific coupling partner.

This reaction is ideal for forming C-C bonds. The higher reactivity of the C-I bond allows for selective coupling at the 2-position.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a Pd(0) precatalyst such as Pd₂(dba)₃ (1-2 mol%), a bulky phosphine ligand like SPhos (2-4 mol%), and a base such as K₃PO₄ (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.

  • Solvent Addition: Add a thoroughly degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Table 1: Influence of Reaction Parameters on Suzuki Coupling Selectivity

ParameterRecommendation for Minimizing HomocouplingRationale
Palladium Source Pd(0) precatalysts (e.g., Pd₂(dba)₃, Pd(PPh₃)₄)Avoids in situ reduction of Pd(II) which can consume the boronic acid.[2][8]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Promotes reductive elimination and sterically disfavors homocoupling pathways.[2][8]
Base Moderate strength, soluble base (e.g., K₃PO₄, Cs₂CO₃)Ensures efficient transmetalation without promoting boronic acid decomposition.[2][11]
Temperature Optimal temperature (e.g., 80-100 °C)Excessive heat can lead to catalyst decomposition and side reactions.[12][13]
Atmosphere Strictly anaerobic (degassed solvents, inert gas)Prevents oxygen-mediated homocoupling of the boronic acid.[5][6]

This reaction is used to form C-C triple bonds. The "copper-free" version is often preferred to avoid the Glaser-Hay homocoupling of the terminal alkyne.[14][15]

Experimental Protocol (Copper-Free):

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like triethylamine or diisopropylamine.

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent Addition: Add a degassed solvent (e.g., THF or DMF).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Monitoring and Workup: Follow a similar procedure to the Suzuki-Miyaura coupling.

Diagram: Competing Pathways in Cross-Coupling

reaction_pathways cluster_0 Desired Heterocoupling Pathway cluster_1 Undesired Homocoupling Pathway A Ar-I + Pd(0)L2 B Ar-Pd(II)-I(L2) A->B Oxidative Addition C Ar-Pd(II)-R(L2) B->C Transmetalation (R-M) D Ar-R + Pd(0)L2 C->D Reductive Elimination E 2 R-M + [O] or Pd(II) F R-R E->F Homocoupling

Sources

Technical Support Center: Purification of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-Bromo-2-iodo-1-methylbenzene (CAS No. 260558-15-4).[1] This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this key aryl halide intermediate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your purification strategy.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific experimental issues in a Q&A format, focusing on the underlying chemical principles to guide your problem-solving.

Question 1: My crude NMR shows a mixture of my desired product, unreacted 4-bromotoluene, and another aromatic species. What is the most efficient purification strategy?

Answer: This is a classic purification challenge where the impurities have polarities closely related to the product. The presence of the non-iodinated starting material, 4-bromotoluene, and potentially a regioisomer (e.g., 2-bromo-4-iodo-1-methylbenzene)[2][3] necessitates a high-resolution separation technique.

Expert Recommendation: Flash Column Chromatography

The subtle differences in polarity between your product and the key impurities make flash column chromatography the method of choice.[4][5] 4-bromotoluene is significantly less polar than the di-halogenated product and will elute first. Isomeric impurities will have very similar polarities, requiring careful optimization of the eluent system.

  • Causality: The introduction of a large, polarizable iodine atom significantly increases the molecule's interaction with the polar silica gel stationary phase compared to the starting material. This difference in interaction strength is the basis for the separation.[4]

Starting Point for Eluent System Development: Begin with 100% non-polar solvent (e.g., Hexane or Heptane) and gradually introduce a slightly more polar co-solvent (e.g., Ethyl Acetate or Dichloromethane) to find the optimal separation window.

Workflow for Method Development:

  • TLC Analysis: Use Thin Layer Chromatography (TLC) to determine the ideal solvent system. Test various ratios of Hexane:Ethyl Acetate (e.g., 100:0, 99:1, 95:5).

  • Target Rf Value: Aim for an Rf (retardation factor) of 0.25-0.35 for your desired product, this compound. This typically provides the best balance for good separation from nearby impurities.[6]

  • Execution: Once the optimal eluent is identified, perform the flash chromatography. A general protocol is provided later in this guide.

Question 2: I performed a column chromatography, but my fractions are still impure, showing co-elution of a closely related spot on TLC. How can I improve my separation?

Answer: Co-elution is a common problem when dealing with isomers or impurities of very similar polarity. Here are several parameters you can adjust to enhance resolution.

Troubleshooting Steps for Co-elution:

  • Reduce Eluent Polarity: If your target compound's Rf is > 0.4, the eluent is too polar, and compounds are moving too quickly down the column to separate effectively.[6] Reduce the proportion of the polar co-solvent (e.g., move from 95:5 Hexane:EtOAc to 98:2 Hexane:EtOAc).

  • Change Solvent System: The selectivity of the separation can be altered by changing the nature of the eluent. If a Hexane/Ethyl Acetate system is failing, consider a Hexane/Dichloromethane or a Hexane/Toluene system. Toluene, in particular, can offer different selectivity for aromatic compounds due to π-π interactions.

  • Optimize Column Parameters:

    • Column Dimensions: Use a longer, narrower column to increase the theoretical plates and improve separation.

    • Silica Grade: Ensure you are using a fine-grade silica gel (e.g., 230-400 mesh) which provides a larger surface area for interaction.[7]

  • Sample Loading: Load the crude material in the absolute minimum volume of solvent possible. Using a large volume of solvent to load the sample will lead to a broad initial band and poor separation.[5] Adsorbing the crude product onto a small amount of silica gel and loading it as a dry powder can significantly improve resolution.[7]

Question 3: I tried to purify my this compound by recrystallization, but it oiled out or the yield was extremely low. What went wrong?

Answer: Recrystallization is a powerful technique but is highly dependent on the choice of solvent and the impurity profile.[8] "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated. Low yield implies the compound is too soluble in the cold solvent.

Expert Recommendations for Recrystallization:

  • Solvent Selection is Key: The ideal solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature.[6][8] For a relatively non-polar compound like this compound, consider the following:

    • Single Solvents: Methanol, Ethanol, Isopropanol, or Heptane.

    • Solvent Systems: A mixture, such as Ethanol/Water or Dichloromethane/Hexane, can be effective. You dissolve the compound in a small amount of the "good" solvent (e.g., Dichloromethane) and then slowly add the "poor" solvent (e.g., Hexane) at an elevated temperature until turbidity persists.

  • Troubleshooting 'Oiling Out':

    • Add a small amount of additional hot solvent to dissolve the oil.

    • Allow the solution to cool much more slowly. Insulate the flask to promote gradual crystal growth.

    • Scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site for crystal formation.

  • Improving Yield:

    • Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.

    • After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize precipitation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary physical and safety hazards associated with this compound? A1: this compound is classified as an irritant.[1] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] It may also be light-sensitive, so storage in an amber vial is recommended.[2][9]

Q2: Can I use distillation for purification? A2: While distillation is a viable purification method for liquids, its effectiveness depends on the boiling point difference between your product and the impurities.[6] this compound has a boiling point of approximately 268°C.[11] The primary starting material, 4-bromotoluene, has a much lower boiling point (approx. 184-185°C). Therefore, a simple distillation could potentially remove unreacted starting material, but vacuum distillation would be required to distill the product without decomposition. It would likely be ineffective for separating isomeric impurities.

Q3: My purified compound looks like a colorless to pale yellow liquid or a low-melting solid. Is this normal? A3: Yes, this is the expected appearance. The physical form can depend on purity and ambient temperature. It is often described as a colorless to light yellow or yellow-brown liquid.[11] Some sources also indicate a low melting point.[12]

Q4: How should I store the purified this compound? A4: The compound should be stored in a tightly sealed container, in a cool, dry, and dark place.[2][11] Given its potential light sensitivity, an amber glass bottle is the preferred storage vessel.[10] Storing under an inert atmosphere (e.g., Argon or Nitrogen) can also prevent potential degradation over long-term storage.

Data Summary Table

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 260558-15-4
Molecular Formula C₇H₆BrI[1]
Molecular Weight 296.93 g/mol [1]
Appearance Colorless to pale-yellow liquid or low-melting solid[11]
Boiling Point ~268 °C[11]
Primary Hazards Skin, eye, and respiratory irritant[1][3]

Visualizing Your Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial analysis of your crude reaction mixture.

Purification_Workflow cluster_start Start: Crude Reaction Mixture cluster_analysis Initial Analysis cluster_decision Decision Point cluster_paths Purification Pathways cluster_end End Goal Start Crude Product Analysis Analyze by TLC / Crude 1H NMR Start->Analysis Decision Assess Impurity Profile Analysis->Decision Chroma Flash Column Chromatography Decision->Chroma  Complex mixture or  isomeric impurities present Recryst Recrystallization Decision->Recryst  Crude product is solid  & >85% pure Extract Aqueous Wash / Extraction Decision->Extract  Ionic or water-soluble  impurities present End Pure Product (>98%) Chroma->End Recryst->End Extract->Decision Re-analyze

Caption: Decision workflow for purifying this compound.

Experimental Protocol: Flash Column Chromatography

This protocol provides a reliable starting point for the purification of gram-scale quantities of this compound.

1. Preparation and Column Packing:

  • Eluent Selection: Based on prior TLC analysis (target Rf ≈ 0.3), prepare an adequate volume of the chosen eluent system (e.g., 98:2 Hexane:Ethyl Acetate).

  • Slurry Packing: In a beaker, create a slurry of silica gel (230-400 mesh) in your eluent.[6] For every 1 gram of crude material, use approximately 50-100 grams of silica.

  • Packing the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Pour the silica slurry into the column. Use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[5][7] Drain the excess solvent until the solvent level is just at the top of the silica bed.

2. Sample Loading:

  • Dissolution: Dissolve your crude product in the minimum amount of the eluent.

  • Loading: Carefully apply the dissolved sample to the top of the silica bed using a pipette, taking care not to disturb the surface.[6]

  • Elution into Bed: Open the stopcock and allow the sample to absorb onto the silica gel. Wash with a very small amount of eluent (2-3 times) to ensure all the sample is on the column.

3. Elution and Fraction Collection:

  • Elution: Carefully add the eluent to the column and apply positive pressure (using a pump or house air) to achieve a steady flow rate.

  • Fraction Collection: Begin collecting fractions in test tubes or vials. The less polar 4-bromotoluene will elute first, followed by your desired product.

  • Monitoring: Spot fractions onto a TLC plate to monitor the separation. A UV lamp is typically used for visualization.[6]

4. Isolation:

  • Combine Fractions: Based on the TLC analysis, combine all fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[6]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Matrix Fine Chemicals. (n.d.). 4-BROMO-1-IODO-2-METHYLBENZENE.
  • Sunway Pharm Ltd. (n.d.). 1-Bromo-2-iodo-4-methylbenzene.
  • Columbia University. (n.d.). Column chromatography. Department of Chemistry.
  • Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-1,2-(methylenedioxy)benzene.
  • ChemBK. (2024, April 10). 2-Iodo-4-bromotoluene.
  • PubChem. (n.d.). 2-Bromo-4-iodo-1-methylbenzene. National Center for Biotechnology Information.
  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • PubChem. (n.d.). 4-Bromotoluene. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). A General Procedure for the N-Arylation of Anilines. Retrieved from [Link] (Note: Illustrates general organic chemistry workup procedures).
  • Organic Syntheses. (n.d.). N-Allyl-N-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link] (Note: Illustrates workup for removing specific reagents).
  • iChemical. (n.d.). 1-bromo-4-iodo-2-methylbenzene.

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identifying byproducts in the synthesis of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Bromo-2-iodo-1-methylbenzene (CAS 260558-15-4). This versatile dihalogenated toluene is a valuable building block in organic synthesis, particularly in cross-coupling reactions and the development of pharmaceutical and agrochemical compounds.[1][2] The presence of two different halogens at specific positions allows for selective, stepwise functionalization.[1][3] However, achieving high purity can be challenging due to the potential for several side reactions.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently encountered questions to help you identify and mitigate the formation of common byproducts, ensuring the integrity of your synthesis and the quality of your final product.

Common Synthetic Pathways & Core Challenges

The synthesis of this compound typically proceeds via two main strategies, each with its own set of potential side reactions:

  • Electrophilic Iodination of 4-Bromotoluene: This involves the direct iodination of the commercially available 4-bromotoluene. The primary challenge is controlling the regioselectivity of the iodination, as multiple isomers can be formed.

  • Sandmeyer Reaction: This classic transformation involves the diazotization of an appropriate amino-toluene precursor (e.g., 4-bromo-2-aminotoluene) followed by displacement of the diazonium group with iodide.[4][5] While often providing better regioselectivity, this route is susceptible to side reactions involving the highly reactive diazonium salt intermediate.[6]

This guide will focus primarily on identifying byproducts arising from these common pathways.

Frequently Asked Questions (FAQs) on Byproduct Identification

Q1: My post-reaction crude NMR shows more than one set of aromatic signals. What is the most likely byproduct?

A: The most common byproducts are regioisomers of the desired product. Depending on your starting material, you could be seeing:

  • 3-Bromo-4-iodotoluene or 2-Bromo-4-iodotoluene: If you started from 2-iodotoluene and performed a bromination.

  • 4-Bromo-3-iodotoluene: If you started from 4-bromotoluene and performed an iodination.

Causality: The formation of these isomers is governed by the directing effects of the substituents on the toluene ring. Both the methyl group and the existing halogen are ortho, para-directors. While the methyl group is activating and the halogen is deactivating, the combination of their influences can lead to a mixture of products. For instance, in the iodination of 4-bromotoluene, the iodine can add to position 2 (desired) or position 3.

Q2: I performed a Sandmeyer reaction starting from 4-bromo-2-aminotoluene and my mass spectrometry results show a peak corresponding to a mass of 188/190 g/mol . What is this impurity?

A: This mass corresponds to 4-bromo-2-cresol .

Causality: This is a classic byproduct of the Sandmeyer reaction.[4][5] The arenediazonium salt intermediate is highly reactive and can be attacked by water, which is present in the acidic aqueous medium used for diazotization. This nucleophilic substitution results in the formation of a phenol.[7]

Q3: My GC-MS analysis shows a significant peak for a compound with a molecular weight of 170/172 g/mol . What could it be?

A: This is likely unreacted 4-bromotoluene , a starting material if you are performing an iodination reaction. It can also be formed as a byproduct during a Sandmeyer reaction via a hydrodediazoniation side reaction, where the diazonium group is replaced by a hydrogen atom.

Q4: After purification, my product has a slight yellow or brown color. What causes this?

A: The pale-yellow to brown color is often an intrinsic property of this compound upon storage.[8] However, a darker color can indicate the presence of trace amounts of elemental iodine (I₂) or other high molecular weight, colored impurities. Iodine can form from the oxidation of iodide ions, especially if the reaction mixture is exposed to air or light for extended periods.

Troubleshooting Guides for Common Issues

This section provides structured approaches to diagnose and resolve specific experimental problems.

Issue 1: Poor Regioselectivity in Electrophilic Halogenation
  • Symptom: TLC plate shows multiple spots with similar Rf values. ¹H NMR spectrum displays complex, overlapping aromatic signals indicating a mixture of isomers.

  • Primary Cause: Reaction conditions (temperature, catalyst, reaction time) are not optimized to favor the formation of the desired 2-iodo isomer.

  • Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor regioselectivity.

  • Corrective Actions:

    • Temperature Control: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitution by favoring the thermodynamically more stable product.

    • Catalyst Choice: For iodination, reagents like N-Iodosuccinimide (NIS) in the presence of a mild acid catalyst (e.g., trifluoroacetic acid) can offer better selectivity than harsher I₂/oxidizing agent systems.[9]

    • Purification: If isomeric byproducts are unavoidable, careful column chromatography is required. A non-polar eluent system, such as hexane with a small gradient of ethyl acetate or dichloromethane, is typically effective.[10]

Issue 2: Presence of Phenolic Byproducts from Sandmeyer Reaction
  • Symptom: A peak corresponding to the mass of 4-bromo-2-cresol is observed in GC-MS. The product may also exhibit tailing on a silica TLC plate due to the acidic nature of the phenol.

  • Primary Cause: The diazonium salt intermediate reacted with water before the iodide could be introduced.

  • Troubleshooting Workflow:

Caption: Workflow for mitigating phenolic byproduct formation.

  • Corrective Actions:

    • Strict Temperature Control: Maintain the temperature of the diazotization mixture between 0 and 5 °C. Higher temperatures accelerate the decomposition of the diazonium salt and its reaction with water.

    • Immediate Use: Prepare the solution of potassium iodide and add the freshly prepared, cold diazonium salt solution to it without delay.

    • Purification: The phenolic byproduct can be easily removed during the workup. Before solvent extraction of the product, perform a wash with a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH). The basic solution will deprotonate the acidic phenol, forming a water-soluble sodium salt that will be removed into the aqueous layer.

Summary of Potential Byproducts

Byproduct NameChemical FormulaMolecular Weight ( g/mol )Identification MethodFormation Pathway
4-BromotolueneC₇H₇Br171.04GC-MS, ¹H NMRUnreacted starting material or hydrodediazoniation
2-IodotolueneC₇H₇I218.04GC-MS, ¹H NMRUnreacted starting material
4-Bromo-3-iodotolueneC₇H₆BrI296.93¹H NMR, GC-MSIsomer formation during iodination
4-Bromo-2-cresolC₇H₇BrO187.03GC-MS, Base extractionReaction of diazonium salt with water

Protocols for Analysis and Purification

Protocol 1: Thin-Layer Chromatography (TLC) for In-Process Monitoring
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Solvent System: Begin with a non-polar mobile phase. A good starting point is 100% Hexane. If the Rf values are too low, gradually increase polarity by adding ethyl acetate (e.g., Hexane:EtOAc 99:1).

  • Spotting: Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot it on the baseline of the TLC plate. Also spot the starting material(s) as a reference.

  • Development: Place the plate in a developing chamber saturated with the chosen mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). The desired product and halogenated byproducts should be UV active. Isomeric byproducts will often have very close Rf values, while starting materials and phenolic impurities will be more separated.

Protocol 2: Purification by Flash Column Chromatography

This protocol is essential when isomeric byproducts are present.[10]

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack a column with the silica slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like hexane or toluene) and load it onto the top of the silica bed.

  • Elution: Begin eluting with 100% hexane. The less polar compounds will elute first. Collect fractions continuously.

  • Gradient (if necessary): If the desired product is not eluting, slowly increase the polarity by adding ethyl acetate or dichloromethane to the mobile phase (e.g., from 0% to 2% EtOAc in Hexane).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: ¹H NMR for Purity Assessment
  • Solvent: CDCl₃

  • Expected Peaks for this compound:

    • Methyl Protons: A singlet around 2.3-2.4 ppm (3H).

    • Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-7.8 ppm). The proton ortho to the iodine will be a doublet, the proton between the two halogens will be a doublet of doublets, and the proton ortho to the bromine will be a doublet. The exact chemical shifts and coupling constants will confirm the substitution pattern.

  • Identifying Impurities:

    • Isomers: Will show a different, often more complex, splitting pattern in the aromatic region.

    • Starting Materials: The presence of a simpler aromatic pattern corresponding to 4-bromotoluene or 2-iodotoluene.

    • 4-Bromo-2-cresol: Will show a broad singlet for the hydroxyl (-OH) proton in addition to its own set of aromatic signals.

References

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • Tariq, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link]
  • PubChem. This compound. [Link]
  • Castillón, J., et al. (2011). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Molecules. [Link]
  • Organic Syntheses. Procedure for the Synthesis of Phenanthridinone. [Link]
  • PubChem. 2-Bromo-1-iodo-3-methylbenzene. [Link]
  • Google Patents.
  • The Organic Chemistry Tutor. (2018).
  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]
  • Matrix Fine Chemicals. 4-BROMO-1-IODO-2-METHYLBENZENE. [Link]
  • Google Patents. US8088960B2 - Process for the production of substituted bromobenzenes.
  • Organic Chemistry Portal.
  • Wikipedia. 1-Bromo-4-iodobenzene. [Link]
  • Scribd. Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction. [Link]
  • PubChem. 1-Bromo-4-iodobenzene. [Link]
  • PubChem. 2-Bromo-4-iodo-1-methylbenzene. [Link]

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Technical Support Center: Catalyst Selection for Selective C-I Bond Reactions in 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selective catalysis. Here, we address specific challenges and frequently asked questions regarding the chemoselective functionalization of the C-I bond in 4-Bromo-2-iodo-1-methylbenzene, a common substrate in multi-step organic synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, offering step-by-step guidance to get your reaction back on track.

Issue 1: Low Selectivity - Significant C-Br Bond Reactivity Observed

Symptoms:

  • GC-MS or LC-MS analysis shows a mixture of products, including the desired C-I coupled product, the C-Br coupled product, and the di-substituted product.

  • NMR of the crude reaction mixture shows complex aromatic signals indicating multiple products.

Root Cause Analysis: The fundamental principle for selectivity is the difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is weaker and thus more susceptible to the initial, and often rate-determining, oxidative addition step in a palladium-catalyzed cycle.[1][2] Loss of selectivity typically occurs when the reaction conditions are too harsh or the catalyst system is not optimized, allowing the more energy-intensive C-Br bond activation to compete.

Solutions:

  • Re-evaluate Your Ligand Choice: The ligand is the most critical factor in controlling selectivity.

    • Increase Steric Bulk: Bulky, electron-rich phosphine ligands are known to favor the desired C-N reductive elimination over side reactions and can enhance selectivity.[3] For instance, switching from a less bulky ligand like PPh₃ to a more sterically demanding one such as P(tBu)₃ or a biarylphosphine ligand (e.g., SPhos, XPhos) can significantly improve C-I selectivity. These bulky ligands create a sterically crowded environment around the palladium center, which can disfavor the oxidative addition of the more sterically hindered C-Br bond.

    • Consider Bidentate Ligands: In some cases, bidentate ligands like dppf or Xantphos can offer better stability to the catalytic complex and improve selectivity.[2]

  • Lower the Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the barrier for C-Br bond cleavage.

    • Screen a range of lower temperatures (e.g., start at room temperature and incrementally increase to 50-80 °C). Milder conditions will strongly favor the kinetically preferred C-I activation.[2]

  • Check Your Palladium Precursor and Catalyst Loading:

    • While less common, the choice of Pd(0) or Pd(II) precatalyst can have an effect. Pd(0) sources like Pd(PPh₃)₄ can directly enter the catalytic cycle, while Pd(II) sources like PdCl₂(PPh₃)₂ require in-situ reduction. Ensure your precatalyst is of high quality.

    • High catalyst loading can sometimes lead to decreased selectivity. Try reducing the catalyst loading to 1-2 mol%.

  • Choice of Base and Solvent:

    • While the base is primarily involved in the transmetalation step of Suzuki couplings or activating the nucleophile in other reactions, a very strong base combined with high temperatures can contribute to side reactions. If using a strong base like NaOtBu, consider switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃.[3]

    • The solvent can influence catalyst stability and reactivity. Aprotic polar solvents like DMF or dioxane are common, but sometimes a switch to a less coordinating solvent like toluene can be beneficial.

Issue 2: Incomplete Conversion or Stalled Reaction

Symptoms:

  • TLC or LC-MS shows a significant amount of starting material (this compound) remaining even after extended reaction times.

  • Product formation plateaus over time.

Root Cause Analysis: Incomplete conversion is often due to catalyst deactivation or insufficient reactivity of the chosen catalytic system for the specific coupling partners.

Solutions:

  • Address Catalyst Deactivation:

    • Palladium Black Formation: The appearance of a black precipitate is a classic sign of catalyst decomposition. This can be caused by impurities, inappropriate solvent choice, or too high a temperature.[3] Using bulky, electron-rich phosphine ligands can help stabilize the palladium catalyst and prevent aggregation.

    • Ensure Anhydrous and Anaerobic Conditions: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote side reactions like the homocoupling of alkynes in Sonogashira reactions. Degas your solvents thoroughly and maintain an inert atmosphere (Argon or Nitrogen).

  • Enhance Catalyst Reactivity:

    • Ligand Tuning: If using a relatively simple ligand like PPh₃, switching to a more electron-rich and bulky ligand (e.g., Buchwald-type biarylphosphine ligands) can accelerate the rate-limiting oxidative addition step, especially at lower temperatures.

    • Increase Temperature: If selectivity is not an issue, a moderate increase in temperature can overcome the activation energy barrier.

    • Re-evaluate Coupling Partners: Ensure your nucleophile (e.g., boronic acid, alkyne, amine) is pure and active. Boronic acids, for instance, can degrade over time.

Issue 3: Formation of Hydrodehalogenation Side Product

Symptoms:

  • Mass spectrometry reveals a significant peak corresponding to 4-bromotoluene (loss of iodine and replacement with hydrogen).

Root Cause Analysis: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This often occurs when β-hydride elimination from a palladium intermediate becomes competitive with the desired reductive elimination of the product.[3]

Solutions:

  • Optimize the Ligand: As with selectivity issues, using bulky, electron-rich phosphine ligands can disfavor β-hydride elimination and promote the desired C-C or C-N bond formation.[3]

  • Choice of Base and Solvent: The presence of water or other protic sources can contribute to hydrodehalogenation. Ensure you are using anhydrous solvents and reagents.

  • Control the Temperature: High temperatures can sometimes favor this side reaction.[3]

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is generally the best starting point for a selective C-I Suzuki-Miyaura coupling with this compound?

A1: A reliable starting point would be a palladium(II) precatalyst with a bulky, electron-rich biarylphosphine ligand. For example:

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene/H₂O (e.g., 10:1 ratio)

  • Temperature: 80-100 °C

This type of system is highly active and generally provides excellent selectivity for the C-I bond.[2]

Q2: I need to perform a Sonogashira coupling. How does that affect my catalyst choice for C-I selectivity?

A2: The principles of selectivity remain the same. For a selective Sonogashira coupling at the C-I position, a standard catalyst system is often sufficient due to the high reactivity of the C-I bond. A common and effective system is:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%)

  • Co-catalyst: CuI (2-5 mol%)

  • Base: A liquid amine base like Et₃N or DIPEA, which can also serve as a solvent or co-solvent.

  • Solvent: THF or DMF

  • Temperature: Room temperature to 50 °C.

Starting at room temperature is highly recommended to maximize selectivity.

Q3: Can I use a copper catalyst for selective C-I reactions?

A3: Yes, copper catalysts are particularly useful for C-N and C-S bond formation (Ullmann condensation). While palladium is more common for C-C couplings, copper can be a cost-effective alternative for certain transformations. Selectivity is still governed by the weaker C-I bond. A typical system might involve CuI as the catalyst, often in the presence of a ligand like a diamine or phenanthroline, and a base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO at elevated temperatures.[4][5]

Q4: What is the mechanistic reason for bulky phosphine ligands improving C-I selectivity?

A4: The mechanism involves several factors. The catalytic cycle for a palladium-catalyzed cross-coupling reaction generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Accelerating Reductive Elimination: Bulky, electron-rich ligands accelerate the final reductive elimination step, which is the product-forming step. This faster turnover can prevent the catalyst from having the "opportunity" to react with the less reactive C-Br bond, especially at higher temperatures.

  • Stabilizing the Monoligated Pd(0) Species: These ligands promote the formation of a highly reactive, monoligated Pd(0)L species, which is often the active catalyst in the oxidative addition step.

  • Potential for Reversible Oxidative Addition: In some systems, particularly with bulky ligands like P(tBu)₃, oxidative addition into a C-Br bond can be reversible. This means that even if the palladium catalyst does react with the C-Br bond, it can revert to the Pd(0) state, giving it another chance to react with the more favorable C-I bond.[8]

Data & Protocols

Table 1: Representative Catalyst Systems for Selective C-I Cross-Coupling of Bromoiodoarenes
Reaction TypePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Approx. Yield (C-I Product)Reference
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene/H₂O100~90-98%[2]
Suzuki-Miyaura PdCl₂(dppf) (3)dppfCs₂CO₃ (2.0)DMF90~88-96%[2]
Sonogashira Pd(PPh₃)₄ (5)PPh₃Et₃N (3.0)THFRT - 50>90%[2]
Buchwald-Hartwig Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Toluene110~85-95%[2]

Note: Data is based on analogous substrates like 2-Bromo-4-iodopyridine and is intended to be representative. Optimization for this compound may be required.

Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Diagram 1: Catalytic Cycle for Selective C-I Coupling

G cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OA Oxidative Addition (Rate-Determining) Pd(0)L->OA Selective for C-I bond Pd(II)_Aryl Pd(II) Intermediate OA->Pd(II)_Aryl Transmetalation Transmetalation Pd(II)_Aryl->Transmetalation Pd(II)_Coupling Pd(II) Di-organo Intermediate Transmetalation->Pd(II)_Coupling RE Reductive Elimination Pd(II)_Coupling->RE RE->Pd(0)L Catalyst Regeneration Product Product (Ar-R) RE->Product Substrate 4-Bromo-2-iodo-1- methylbenzene Substrate->OA Nucleophile Nucleophile (e.g., R-B(OH)2) Nucleophile->Transmetalation

Caption: Palladium-catalyzed cycle for selective C-I cross-coupling.

Diagram 2: Troubleshooting Decision Tree for Low Selectivity

G Start Low C-I Selectivity (C-Br reaction observed) Q_Temp Is Reaction Temp > 80°C? Start->Q_Temp A_LowerTemp Lower Temperature to RT - 60°C Q_Temp->A_LowerTemp Yes Q_Ligand What is your ligand? Q_Temp->Q_Ligand No A_LowerTemp->Q_Ligand A_SimpleLigand Simple Ligand (e.g., PPh3) Q_Ligand->A_SimpleLigand A_BulkyLigand Bulky/Biaryl Ligand (e.g., SPhos) Q_Ligand->A_BulkyLigand Sol_SwitchLigand Switch to a bulkier, more electron-rich ligand (e.g., P(tBu)3, SPhos) A_SimpleLigand->Sol_SwitchLigand Sol_CheckPurity Check ligand purity and consider screening other bulky ligands. A_BulkyLigand->Sol_CheckPurity

Caption: Decision tree for troubleshooting low C-I selectivity.

References

  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417. [Link]
  • Gemoets, H. P. L., et al. (2016). Chemoselective borylation of bromoiodoarene in continuous flow: synthesis of bromoarylboronic acids. Organic Process Research & Development, 20(9), 1581-1586. [Link]
  • Singh, A., et al. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 8(23), 6666-6695. [Link]
  • Deng, Y., et al. (2021). Mechanism and Selectivity of Copper-Catalyzed Bromination of Distal C(sp3)–H Bonds. Journal of the American Chemical Society, 143(8), 3145–3157. [Link]
  • Deng, Y., et al. (2021). Mechanism and Selectivity of Copper-Catalyzed Bromination of Distal C(sp3)–H Bonds.
  • Norman, J. P., & Neufeldt, S. R. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 144(1), 125-131. [Link]
  • Chen, C-Y., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 20(6), 9906-9914. [Link]
  • Chen, C-Y., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 20(6), 9906-9914. [Link]
  • Singh, A., et al. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
  • Lee, D.-H., et al. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett, 2008(11), 1657-1660. [Link]
  • Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10315-10375. [Link]
  • van der Ham, A., et al. (2023). Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations. Chemistry – A European Journal, 29(15), e202203362. [Link]
  • Johnston, S., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]
  • Kumar, A., & Kumar, A. (2020). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 6(6), 32-36. [Link]
  • Almond-Thynne, J., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. [Link]
  • Li, X. (2021). Recent Advances in Copper Promoted Inert C(sp3)–H Functionalization.
  • Felpin, F-X., & Fouquet, E. (2010). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Tetrahedron, 66(28), 5147-5170. [Link]
  • Seath, C. P., et al. (2015). Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control. Angewandte Chemie International Edition, 54(34), 9976-9979. [Link]
  • Lima, C. F. R. A. C., et al. (2023). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene and phenylboronic acid (effect of leaving group).
  • Tiong, Y. L., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(2), 1-9. [Link]
  • Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.

Sources

improving regioselectivity in functionalization of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective functionalization of 4-Bromo-2-iodo-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during the selective modification of this versatile dihalogenated aromatic building block. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Understanding the Challenge: Regioselectivity in this compound

This compound presents a unique opportunity for sequential and site-specific functionalization due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) center, which is often the rate-determining step in many cross-coupling reactions.[1] This inherent reactivity difference is the foundation for achieving high regioselectivity. However, factors such as steric hindrance from the adjacent methyl group, the choice of catalyst, ligands, and reaction conditions can significantly influence the outcome, sometimes leading to mixtures of products or reaction at the less-reactive C-Br bond.

This guide will address common issues in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.

Troubleshooting Guides & FAQs

Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Question: My Suzuki (or Sonogashira) reaction on this compound is resulting in a mixture of mono-substituted products, with significant reaction at the C-Br position. How can I improve selectivity for the C-I bond?

Answer: This is a common challenge. While the C-I bond is intrinsically more reactive, several factors can erode this selectivity.[2] Let's break down the potential causes and solutions.

Root Cause Analysis:

  • Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ might not offer sufficient selectivity, especially at elevated temperatures.[3] The choice of ligand is critical in modulating the reactivity and steric environment of the palladium center.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.

  • Reaction Time: Prolonged reaction times, especially after the C-I functionalization is complete, can lead to the slower reaction at the C-Br site.

Troubleshooting Protocol:

  • Catalyst and Ligand Selection: For enhanced selectivity, consider using bulky, electron-rich phosphine ligands. These ligands can increase the steric hindrance around the palladium center, making the oxidative addition to the more sterically accessible C-I bond even more favorable.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos and XPhos are often effective.[3]

    • Catalyst Precursors: Use precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the chosen ligand.

  • Temperature Optimization:

    • Start with a lower reaction temperature (e.g., room temperature to 50 °C) and monitor the reaction progress closely by TLC or GC-MS.

    • If the reaction is sluggish, incrementally increase the temperature, but try to avoid exceeding 80 °C if possible.

  • Careful Monitoring:

    • Track the consumption of the starting material and the formation of the desired C-I coupled product.

    • Aim to stop the reaction as soon as the starting material is consumed to prevent the subsequent reaction at the C-Br bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Parameter Recommendation Rationale
Palladium Precursor Pd(OAc)₂ (2 mol%) Standard and effective precursor.
Ligand SPhos (4 mol%) Bulky, electron-rich ligand to enhance selectivity.[3]
Base K₃PO₄ (2.0 equiv.) A strong base often effective in challenging couplings.[4]
Solvent Dioxane/H₂O (10:1) A common and effective solvent system for Suzuki reactions.
Temperature 50-80 °C Start low and increase if necessary to maintain selectivity.

| Monitoring | TLC or GC-MS every 30-60 min | Crucial for stopping the reaction at the optimal time. |

G cluster_0 Troubleshooting Workflow for Poor Regioselectivity Start Start Low_Selectivity Low Regioselectivity Observed Start->Low_Selectivity Check_Temp Is Reaction Temp > 80°C? Low_Selectivity->Check_Temp Lower_Temp Lower Temperature to 50-60°C Check_Temp->Lower_Temp Yes Check_Ligand Using Standard Ligand (e.g., PPh3)? Check_Temp->Check_Ligand No Lower_Temp->Check_Ligand Switch_Ligand Switch to Bulky Ligand (e.g., SPhos) Check_Ligand->Switch_Ligand Yes Monitor Monitor Reaction Closely Check_Ligand->Monitor No Switch_Ligand->Monitor Success High Selectivity Achieved Monitor->Success

Caption: Decision tree for troubleshooting poor regioselectivity.

Issue 2: No Reaction or Very Low Yield in Cross-Coupling

Question: I am trying to perform a Sonogashira coupling at the C-I position of this compound, but I'm recovering mostly starting material. What could be the problem?

Answer: A stalled reaction can be frustrating, but it's often due to a few key factors related to catalyst activity and reaction conditions.

Root Cause Analysis:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can decompose, forming palladium black.[5] Impurities in reagents or solvents can also poison the catalyst.

  • Inactive Copper Co-catalyst (for Sonogashira): Copper(I) iodide (CuI) is prone to oxidation, which renders it ineffective.[5]

  • Insufficiently Anhydrous/Anaerobic Conditions: Oxygen can promote the unwanted Glaser-Hay homocoupling of the alkyne and also lead to catalyst decomposition.[5][6]

  • Base Quality: The amine base (e.g., triethylamine) must be anhydrous and pure.

Troubleshooting Protocol:

  • Ensure a Rigorously Inert Atmosphere:

    • Use Schlenk techniques or a glovebox.

    • Thoroughly degas all solvents by freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Check Reagent Quality:

    • Palladium Catalyst: Use a fresh, reputable source of your palladium catalyst. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your conditions are suitable for its in-situ reduction to Pd(0).

    • Copper(I) Iodide: Use a freshly opened bottle of CuI. It should be off-white; a significant green or brown tint indicates oxidation.

    • Base: Use a freshly distilled or newly opened bottle of your amine base.

  • Optimize Reaction Conditions:

    • Solvent: Ensure your solvent (e.g., THF, DMF, toluene) is anhydrous.

    • Catalyst Loading: If the reaction is still stalled, a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) might be necessary.

Experimental Protocol: Activating a Stalled Sonogashira Coupling

Parameter Recommendation Rationale
Atmosphere Rigorous Argon/Nitrogen Prevents catalyst deactivation and side reactions.[5]
Solvent Anhydrous, degassed THF or Toluene Removes oxygen and water which are detrimental.
Pd Catalyst Pd(PPh₃)₄ (3-5 mol%) A common and effective catalyst for Sonogashira.
Cu Co-catalyst CuI (5-10 mol%, fresh) Crucial for the copper cycle of the mechanism.[7]
Base Freshly distilled Et₃N or DIPEA Ensures the base is active and free of impurities.

| Temperature | Room Temperature to 40 °C | Mild conditions are often sufficient and help maintain selectivity. |

G cluster_1 Sonogashira Reaction Setup Workflow Start Start Dry_Glassware Oven-Dry Glassware Start->Dry_Glassware Add_Solids Add Aryl Halide, Pd Catalyst, CuI Dry_Glassware->Add_Solids Seal_Purge Seal and Purge with Inert Gas (3x) Add_Solids->Seal_Purge Add_Liquids Add Degassed Solvent and Base Seal_Purge->Add_Liquids Add_Alkyne Add Alkyne Add_Liquids->Add_Alkyne Run_Reaction Run Reaction at Set Temperature Add_Alkyne->Run_Reaction End End Run_Reaction->End

Caption: Workflow for ensuring anaerobic Sonogashira conditions.

Issue 3: Attempting Functionalization via Ortho-Lithiation

Question: I want to introduce a functional group ortho to the methyl group via a halogen-metal exchange. I am concerned about selectivity between the iodine and bromine atoms. How can I selectively achieve lithiation at the C-I position?

Answer: Halogen-metal exchange is an excellent strategy for this transformation. The selectivity is governed by both thermodynamics and kinetics. Generally, the C-I bond is more reactive towards lithium-halogen exchange than the C-Br bond. However, the conditions are critical to prevent side reactions.

Root Cause Analysis of Poor Selectivity:

  • Temperature: Lithium-halogen exchange is extremely fast, even at very low temperatures. If the temperature is too high (e.g., > -78 °C), you risk losing selectivity and potentially forming benzyne intermediates if the lithium species can eliminate LiBr.[8]

  • Lithiating Agent: While n-BuLi is common, it can sometimes lead to side reactions like alkylation of the newly formed aryllithium species by the n-butyl halide byproduct.[8] Using two equivalents of t-BuLi can mitigate this, as the t-butyl halide byproduct is unstable and decomposes.

  • Solvent: The choice of solvent can influence the reactivity of the organolithium reagent. THF is often preferred as it solvates the lithium cation, increasing the reactivity of the alkyllithium.[8]

Troubleshooting Protocol:

  • Strict Temperature Control: This is the most critical parameter. Perform the reaction at -100 °C (using a liquid nitrogen/diethyl ether slush bath) to maximize selectivity for the more labile C-I bond.[8]

  • Choice of Lithiating Agent:

    • Start with n-BuLi as it is generally effective.

    • If you observe side products or poor conversion, consider using s-BuLi or t-BuLi, which are more reactive but may require even lower temperatures.

  • Reaction Time: The exchange is typically very fast. A short reaction time (5-15 minutes) at -100 °C is usually sufficient before quenching with your desired electrophile.

Experimental Protocol: Selective Lithium-Iodine Exchange

Parameter Recommendation Rationale
Atmosphere Rigorous Argon/Nitrogen Organolithium reagents are extremely air and moisture sensitive.
Solvent Anhydrous THF Enhances the reactivity of the alkyllithium reagent.[8]
Lithiating Agent n-BuLi (1.1 equiv.) Effective for selective I/Li exchange at low temperatures.
Temperature -100 °C Critical for maximizing selectivity between I and Br.[8]
Addition Add n-BuLi dropwise to the substrate solution Maintains low temperature and prevents localized heating.
Time 15 minutes Sufficient for the fast exchange reaction.

| Quench | Add electrophile at -100 °C | Traps the desired aryllithium species before it can decompose. |

This guide provides a starting point for troubleshooting common issues. Remember that each specific reaction will have its own nuances, and systematic optimization of the parameters discussed here will be key to achieving your desired regioselective functionalization.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • Vetticatt, M. J., & Singh, R. (2018). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 140(28), 8895-8905. [Link]
  • Koenigs, R. M., & Knochel, P. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation and their synthetic applications. Chemical Reviews, 90(6), 879-933. [Link]
  • Harris, E. B. J. (2015). How do I selectively exchange iodine with lithiate?
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

Sources

troubleshooting low conversion in Sonogashira coupling of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Conversion in Sonogashira Coupling of 4-Bromo-2-iodo-1-methylbenzene

Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center for Sonogashira coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions, specifically focusing on challenges encountered with substrates like this compound. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to help you overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide: Low Conversion of this compound

Low product yield in the Sonogashira coupling of this compound is a common issue that can stem from a variety of factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the root cause. This guide will walk you through a logical workflow, from the most common and easily solvable issues to more complex mechanistic considerations.

Visualizing the Troubleshooting Workflow

The following diagram outlines a step-by-step process for diagnosing and resolving low conversion in your Sonogashira coupling reaction.

Sonogashira_Troubleshooting cluster_start cluster_reagents Step 1: Verify Reagent & Catalyst Integrity cluster_conditions Step 2: Evaluate Reaction Conditions cluster_optimization Step 3: Advanced Optimization cluster_resolution start Low Conversion Observed reagent_purity Check Purity of Starting Materials (Aryl Halide, Alkyne) start->reagent_purity Start Here catalyst_activity Assess Catalyst Activity (Pd & Cu Sources) reagent_purity->catalyst_activity base_quality Verify Base Quality (Anhydrous, Pure) catalyst_activity->base_quality success Successful Conversion catalyst_activity->success Inactive catalyst replaced solvent_quality Ensure Solvent is Dry & Degassed base_quality->solvent_quality inert_atmosphere Confirm Inert Atmosphere (Degas Solvents, N2/Ar Purge) solvent_quality->inert_atmosphere If reagents are fine temperature Optimize Reaction Temperature inert_atmosphere->temperature inert_atmosphere->success Oxygen excluded concentration Check Reagent Concentrations temperature->concentration ligand_choice Select Appropriate Ligand (Bulky, Electron-Rich) concentration->ligand_choice If conditions are optimal base_screening Screen Different Bases (Organic vs. Inorganic) ligand_choice->base_screening ligand_choice->success Ligand optimized copper_free Consider a Copper-Free Protocol base_screening->copper_free copper_free->success Problem Resolved

Caption: A systematic workflow for troubleshooting low conversion in Sonogashira coupling.

Q1: My reaction with this compound is giving very low or no yield. Where should I start troubleshooting?

A1: Low or non-existent yield in a Sonogashira coupling can be attributed to several factors. Begin by systematically evaluating the integrity of your reagents and the reaction setup.

  • Reagent and Catalyst Integrity:

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is also susceptible to oxidation. If your CuI is not off-white, its activity may be compromised.

    • Purity of Starting Materials: Impurities in your this compound or your terminal alkyne can poison the catalyst.[1] It is advisable to purify starting materials if their quality is uncertain.

    • Base Quality: The amine base is crucial for the reaction and must be anhydrous.[1] Common amine bases like triethylamine can oxidize over time. Consider distilling the amine base before use.[4]

    • Solvent Quality: Ensure your solvent is anhydrous and thoroughly degassed to remove oxygen, which can lead to catalyst deactivation and undesirable side reactions like Glaser homocoupling.[5]

  • Reaction Conditions:

    • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen.[1] It is critical to degas your solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

    • Optimal Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate.[6] However, excessively high temperatures can accelerate catalyst decomposition.[1]

Q2: I've confirmed my reagents and conditions are optimal, but the conversion is still low. What are the next steps?

A2: If the fundamental aspects of your reaction are sound, the next step is to delve into more nuanced optimization of the catalytic system and reaction parameters.

  • Ligand Selection: The choice of phosphine ligand can significantly influence the outcome of the reaction, especially with more challenging substrates. For sterically hindered or electron-rich aryl halides, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃ can enhance the rate of the oxidative addition step, which is often rate-limiting.[5][7] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines.[8]

  • Base Selection: While triethylamine and diisopropylethylamine (DIPEA) are commonly used, they may not always be the optimal choice.[5] For difficult couplings, stronger or different bases may be required. Inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in copper-free protocols.[5][7]

  • Solvent Effects: The solvent must dissolve all reaction components.[1] Common solvents include THF, DMF, and toluene.[1] However, the choice of solvent can also impact catalyst stability and reaction rate.[9] For instance, DMF has been reported to slow down certain Sonogashira reactions.[9] If you suspect solvent-related issues, consider screening other anhydrous, degassed solvents.

Q3: I am observing significant formation of a byproduct. What could it be and how can I minimize it?

A3: The most common byproduct in Sonogashira reactions is the alkyne homocoupling product, also known as the Glaser coupling product.[5] This occurs when two molecules of the terminal alkyne couple with each other.

  • Causes of Homocoupling:

    • Presence of Oxygen: Oxygen promotes the oxidative dimerization of copper acetylides, leading to the formation of the homocoupling product.[5]

    • High Copper(I) Concentration: While catalytic, an excess of copper can favor the homocoupling pathway.[5]

    • Slow Cross-Coupling: If the desired cross-coupling reaction is slow, the competing homocoupling reaction can become more prominent.[5]

  • Strategies to Minimize Homocoupling:

    • Strictly Inert Atmosphere: The most critical step is to ensure the reaction is performed under a rigorously inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[5]

    • Reduce Copper(I) Loading: If you suspect high copper concentration is the issue, try reducing the amount of the Cu(I) co-catalyst.

    • Copper-Free Sonogashira Protocol: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[5][6] These methods often employ specific palladium catalysts and ligands that can facilitate the reaction without the need for a copper co-catalyst.[10]

Frequently Asked Questions (FAQs)

Q4: For this compound, which halide is expected to react first in the Sonogashira coupling?

A4: The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[6][8] Therefore, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. You should expect selective coupling at the iodo position under standard Sonogashira conditions.[11] This chemoselectivity allows for the stepwise functionalization of dihalogenated substrates.

Q5: What is the role of the copper co-catalyst in the Sonogashira reaction?

A5: The copper(I) co-catalyst plays a crucial role in the traditional Sonogashira reaction by activating the terminal alkyne.[6] It reacts with the alkyne to form a copper(I) acetylide intermediate.[12] This copper acetylide then undergoes transmetalation with the palladium(II) complex, which is formed after the oxidative addition of the aryl halide to the palladium(0) catalyst.[11] This transmetalation step is generally faster than the direct reaction of the alkyne with the palladium complex, allowing the reaction to proceed under milder conditions.[6] The exact mechanism is complex and still a subject of research, but the synergistic action of the palladium and copper catalysts is well-established.[13]

Q6: I see a black precipitate forming in my reaction. What is it and is it detrimental?

A6: The formation of a black precipitate, commonly known as "palladium black," is indicative of the decomposition and aggregation of the palladium(0) catalyst.[1][2] This is highly detrimental to the reaction as it removes the active catalyst from the solution, effectively halting the catalytic cycle.[2] Common causes for the formation of palladium black include:

  • Presence of Oxygen: As mentioned earlier, oxygen can oxidize and destabilize the Pd(0) catalyst.[1]

  • Impurities: Impurities in the reagents or solvents can poison the catalyst.[1]

  • Excessively High Temperatures: High temperatures can accelerate the decomposition of the catalyst.[1]

  • Solvent Choice: Some solvents may be more prone to promoting the formation of palladium black.[4]

To prevent the formation of palladium black, it is essential to use high-purity reagents, thoroughly degas all solvents, and maintain a strict inert atmosphere throughout the reaction.

Experimental Protocols

Table 1: Recommended Reaction Parameters for Sonogashira Coupling
ParameterRecommended RangeNotes
Palladium Catalyst Loading 0.5 - 5 mol%Higher loading may be necessary for challenging substrates.
Copper(I) Iodide Loading 1 - 10 mol%In copper-catalyzed reactions.
Ligand to Palladium Ratio 1:1 to 4:1Dependent on the specific ligand used.
Base (e.g., Triethylamine) 2 - 5 equivalentsShould be in excess to neutralize the generated acid.
Temperature Room Temperature to 80 °CStart at room temperature for aryl iodides and gently heat if necessary.
Concentration 0.1 - 0.5 MHigher concentrations can sometimes improve reaction rates.
Step-by-Step General Protocol for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for your specific alkyne.

  • Preparation of the Reaction Vessel:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (4 mol%).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add this compound (1.0 equivalent).

    • Add the anhydrous, degassed solvent (e.g., THF or toluene, to make a 0.2 M solution).

    • Add the anhydrous amine base (e.g., triethylamine, 3.0 equivalents).

    • Finally, add the terminal alkyne (1.1 - 1.2 equivalents) dropwise via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

    • If the reaction is sluggish, gently heat the mixture to 40-60 °C.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview
  • Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem
  • Sonogashira coupling - Wikipedia
  • Technical Support Center: Sonogashira Coupling with Sterically Hindered Substr
  • Sonogashira Coupling - Chemistry LibreTexts
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014
  • Optimization of reaction conditions for the Sonogashira reaction a - ResearchG
  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Public
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF
  • Effects of solvent, base, and temperature on the Sonogashira coupling...
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A
  • What is the best procedure for Sonogashira coupling?
  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
  • Sonogashira Coupling - Organic Chemistry Portal
  • Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem - YouTube
  • Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson
  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | G
  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach - ACS Public
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids
  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal - PubMed
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem
  • Sonogashira Coupling Reaction with Diminished Homocoupling
  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | G
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchG
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Public
  • Technical Support Center: Sonogashira Coupling of 1-Bromo-4-iodobenzene - Benchchem
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit
  • Sonogashira Coupling Reaction Practice Problems | Test Your Skills with Real Questions
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Public
  • Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism - ResearchG
  • Troubleshooting low conversion in Sonogashira coupling with 2'-Iodo-2-(2-methoxyphenyl)acetophenone - Benchchem

Sources

Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-iodo-1-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of 4-Bromo-2-iodo-1-methylbenzene and its derivatives. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities encountered during the scale-up of this versatile chemical intermediate. This compound is a valuable building block in organic synthesis, particularly for creating complex molecules through sequential, site-selective cross-coupling reactions.[1][2] However, its synthesis and purification present unique challenges that can impact yield, purity, and safety on a larger scale.

This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to address specific issues you may encounter.

Core Synthetic Pathway: The Sandmeyer Reaction

The most common and industrially viable route to this compound involves the diazotization of 4-bromo-2-methylaniline followed by a Sandmeyer-type iodination. This process, while effective, is notorious for its sensitivity to reaction conditions, especially during scale-up.[3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Diazotization & Iodination Challenges

Q1: My Sandmeyer iodination yield is consistently low (<60%) and irreproducible on a larger scale. What are the likely causes and how can I improve it?

A1: Low and variable yields during a scale-up Sandmeyer reaction are a common and multifaceted problem. The primary culprits are typically incomplete diazotization, premature decomposition of the diazonium salt, and the formation of competitive side products.

  • Causality & Explanation: The arenediazonium salt is a thermally unstable intermediate.[4] At temperatures above 5-10 °C, it can decompose to form undesired phenol byproducts or engage in azo-coupling reactions, leading to tar formation.[5] Furthermore, incomplete conversion of the starting aniline leaves a key nucleophile in the reaction mixture, which can also lead to byproducts.

  • Actionable Solutions:

    • Strict Temperature Control: Maintain an internal reaction temperature of 0–5 °C throughout the addition of sodium nitrite. Use a reactor with efficient heat transfer capabilities and a reliable thermocouple.

    • Slow, Subsurface Addition: Add the aqueous sodium nitrite solution slowly and below the surface of the acidic aniline slurry. This ensures rapid mixing and prevents localized "hot spots" and high concentrations of nitrous acid, which can accelerate decomposition.

    • Verify Complete Diazotization: Before proceeding to the iodination step, confirm the absence of the starting aniline. This can be done by taking a small aliquot of the reaction, quenching it, and analyzing by TLC or HPLC. A more immediate in-process check is to test for the presence of excess nitrous acid using starch-iodide paper (a positive test, indicated by a blue-black color, shows that enough nitrite has been added to consume all the aniline).

    • Controlled Quench: Add the cold diazonium salt solution dropwise to a well-stirred, pre-cooled solution of potassium iodide (KI).[5] Reversing the addition (adding KI to the diazonium salt) can lead to poor temperature control and byproduct formation. Some protocols suggest adding a catalytic amount of copper iodide (CuI) to the KI solution to facilitate the reaction, though for iodination, it is often not strictly necessary.[3]

Q2: I'm observing the formation of a significant amount of dark, tarry byproduct during the iodination step. What is this, and how can I prevent it?

A2: The dark, tarry material is most likely composed of azo-coupled oligomers and polymers. This occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic species in the mixture, such as the starting aniline or the product itself.

  • Causality & Explanation: This side reaction is particularly problematic at higher concentrations, where the probability of intermolecular coupling increases. It is also exacerbated by elevated temperatures and the presence of unreacted aniline.

  • Actionable Solutions:

    • Ensure Complete Diazotization: As detailed in A1, the most critical step is to ensure no starting aniline remains before the iodination quench.

    • Maintain Dilution: While counterintuitive, sometimes operating at a slightly lower concentration can reduce the rate of intermolecular side reactions. The ideal concentration is a balance between minimizing side reactions and maximizing reactor throughput.

    • Vigorous Agitation: Ensure the reactor's mixing is efficient to maintain homogeneity and prevent localized areas of high diazonium salt concentration during the quench.

Q3: The diazotization reaction is highly exothermic and difficult to control during the sodium nitrite addition at scale. What are the best practices for thermal management and safety?

A3: Thermal safety is paramount when handling diazonium salts. The diazotization reaction is highly exothermic, and a thermal runaway can lead to a dangerous release of nitrogen gas and potentially an explosion, especially if the diazonium salt is allowed to dry out.[4]

  • Causality & Explanation: The reaction between the amine and nitrous acid has a high heat of reaction. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient than in laboratory glassware.

  • Actionable Solutions:

    • Use a Jacketed Reactor: Employ a reactor with a cooling jacket and a suitable heat transfer fluid (e.g., a glycol/water mixture) to actively remove heat.

    • Calibrate Addition Rates: The addition rate of sodium nitrite should be tied directly to the cooling capacity of the reactor. The goal is to add the reagent as quickly as possible without allowing the internal temperature to exceed the setpoint (e.g., 5 °C).

    • Contingency Planning: Have a quench plan in place. A pre-chilled solution of a reducing agent like sulfamic acid can be used to destroy excess nitrous acid in an emergency, though this is not a substitute for proper process control.

    • NEVER Isolate the Salt: Under no circumstances should the diazonium salt be isolated as a dry solid, as it is a contact explosive.[4] The synthesis should always be performed as a "one-pot" or telescopic process where the aqueous diazonium solution is used immediately.[6]

Section 2: Purification Challenges

Q4: Column chromatography is not feasible for my multi-kilogram batch of this compound. What are robust, scalable alternatives for achieving >98% purity?

A4: For large-scale purification of this compound, vacuum distillation and recrystallization are the most viable methods. The choice depends on the physical properties of the product and the nature of the impurities.

  • Causality & Explanation: this compound is a high-boiling liquid or low-melting solid.[7][8] Impurities may include the starting aniline, isomeric byproducts, or the corresponding phenol. Distillation separates compounds based on boiling point differences, while recrystallization relies on differences in solubility.

  • Actionable Solutions:

    • Vacuum Distillation: This is often the preferred method for purifying liquids on a large scale. Using a vacuum lowers the boiling point, which prevents thermal decomposition of the product. Ensure the distillation apparatus is well-sealed to maintain a stable vacuum. A fractionating column can improve separation from close-boiling impurities.[9]

    • Recrystallization: If the crude product is a solid or can be induced to crystallize, this is an excellent and cost-effective purification method. The key is finding a suitable solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain in solution.[9] Common solvents for aryl halides include ethanol, methanol, hexane, or mixtures like ethanol/water.

Purification Method Advantages Disadvantages Best For Removing
Vacuum Distillation Excellent for large volumes; can provide very high purity.Requires specialized equipment; risk of thermal decomposition if not controlled.Impurities with significantly different boiling points (e.g., residual solvents, starting materials).
Recrystallization Cost-effective; highly efficient for removing specific impurities; safer than high-temp distillation.Can have lower recovery; requires solvent screening; may not be suitable if product is an oil.Isomeric byproducts, colored impurities, and salts that have different solubility profiles.
Section 3: Challenges in Downstream Applications

Q5: My Suzuki coupling reaction using this compound is sluggish and gives a mixture of products. How can I control the selectivity?

A5: This substrate is designed for selective, sequential cross-coupling. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in typical palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[10] Inconsistent results often point to issues with catalyst activity or reaction conditions.

  • Causality & Explanation: The lower bond dissociation energy of the C-I bond allows for a much faster rate of oxidative addition to the Pd(0) catalyst compared to the C-Br bond. If your reaction is not selective, it could mean the conditions are too harsh (e.g., high temperature, prolonged reaction time), leading to the slower reaction at the bromide position, or that your catalyst system is not optimal.

  • Actionable Solutions:

    • Optimize Temperature and Time: Run the reaction at the lowest temperature that provides a reasonable rate for the C-I coupling (often 60-80 °C). Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction at the bromine site.

    • Catalyst and Ligand Choice: Use a standard, reliable palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand. The choice of ligand can influence selectivity.

    • Purity of Starting Material: Ensure your this compound is free of impurities from the Sandmeyer synthesis, particularly residual aniline or copper salts, which can poison the palladium catalyst.[11][12]

    • Thorough Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents and the reaction vessel are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[12]

Q6: I am struggling to initiate the Grignard reaction from this aryl halide. What are the critical factors for success?

A6: Grignard reagent formation is notoriously sensitive to reaction conditions, primarily the presence of moisture and oxygen. The surface of the magnesium metal is also a critical factor.

  • Causality & Explanation: The magnesium surface is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the aryl halide.[13] Additionally, Grignard reagents are powerful bases and nucleophiles that react rapidly with water, alcohols, and oxygen.[14]

  • Actionable Solutions:

    • Strictly Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents (e.g., diethyl ether or THF, freshly distilled from a drying agent). The reaction must be conducted under a positive pressure of an inert atmosphere (argon or nitrogen).[13]

    • Magnesium Activation: The MgO layer must be disrupted to initiate the reaction. Common activation methods include:

      • Mechanical: Vigorously stirring the dry magnesium turnings under an inert atmosphere can help break the oxide layer.

      • Chemical: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[15] These reagents react with the magnesium surface to expose fresh, reactive metal. The disappearance of the iodine's purple color or the evolution of ethylene gas are indicators of successful activation.[14]

    • Initiation: Add a small portion of the aryl halide solution to the activated magnesium and wait for an exotherm or visible signs of reaction (bubbling, cloudiness) before beginning the slow, dropwise addition of the remainder.

    • Site of Reaction: The Grignard reagent will form preferentially at the more reactive C-I bond.[16]

Visualized Workflows & Decision Guides

G cluster_0 Synthesis cluster_1 Purification & Application Start 4-Bromo-2-methylaniline Diazotization Diazotization (NaNO2, H+, 0-5 °C) Start->Diazotization Iodination Iodination (KI) Diazotization->Iodination Crude Crude Product Iodination->Crude Purification Purification (Distillation or Recrystallization) Crude->Purification Pure Pure this compound Purification->Pure Downstream Downstream Reactions (e.g., Suzuki, Grignard) Pure->Downstream Final Final Derivative Downstream->Final

Caption: High-level workflow for synthesis and application.

G Start Low Yield in Sandmeyer Reaction? Temp Was Temp < 5°C? Start->Temp Check Diaz Diazotization Complete? (Starch-Iodide Test) Temp->Diaz Yes FixTemp Improve Cooling & Slow Reagent Addition Temp->FixTemp No Stir Mixing Efficient? Diaz->Stir Yes FixDiaz Add More NaNO2 Until Test is Positive Diaz->FixDiaz No FixStir Increase Agitation Speed & Check Baffle Design Stir->FixStir No Success Yield Should Improve Stir->Success Yes FixTemp->Temp FixDiaz->Diaz FixStir->Stir

Caption: Decision tree for troubleshooting low Sandmeyer yields.

Detailed Experimental Protocols

Protocol 1: Scale-Up Diazotization and Iodination of 4-Bromo-2-methylaniline

Safety Warning: This reaction involves a potentially explosive intermediate and is highly exothermic. It must be conducted by trained personnel in a suitable chemical reactor with proper temperature control and safety measures in place. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reactor Setup: In a jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge concentrated hydrochloric acid (3.0 eq) and water. Cool the mixture to 0 °C.

  • Aniline Addition: Slowly add 4-bromo-2-methylaniline (1.0 eq) to the cold acid solution while maintaining the temperature between 0 and 5 °C. A thick slurry will form.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise (subsurface, if possible) to the aniline slurry over 1-2 hours, ensuring the internal temperature never exceeds 5 °C .

  • In-Process Check: After the addition is complete, stir for an additional 30 minutes at 0-5 °C. Test the reaction mixture for excess nitrous acid using starch-iodide paper. A positive test (immediate blue-black color) indicates complete diazotization. If the test is negative, add small additional portions of the nitrite solution until a positive test is sustained.

  • Quench Preparation: In a separate reactor, prepare a solution of potassium iodide (1.5 eq) in water and cool it to 5-10 °C.

  • Iodination: Slowly transfer the cold diazonium salt slurry into the potassium iodide solution over 1-2 hours. Maintain the temperature of the quench pot below 20 °C. Vigorous gas (N₂) evolution will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours or overnight until gas evolution ceases.

  • Work-up: Add a solution of sodium thiosulfate or sodium bisulfite to quench any excess iodine (indicated by the disappearance of the dark iodine color). Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.

References

  • Wikipedia. "Aryl halide." N.p., n.d. Web.
  • ResearchGate.
  • ACS Publications. "Generation of Aryl Radicals from Aryl Halides: Rongalite-Promoted Transition-Metal-Free Arylation | The Journal of Organic Chemistry." N.p., 2019. Web.
  • ResearchGate. "A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions." N.p., 2025. Web.
  • PMC. "Recent trends in the chemistry of Sandmeyer reaction: a review." N.p., n.d. Web.
  • University of Michigan. "IODINATION SAFETY PRECAUTIONS - Environment, Health & Safety." N.p., n.d. Web.
  • Benchchem. "Technical Support Center: Purification of 2-Bromo-1-iodo-4-methylbenzene." N.p., n.d. Web.
  • American Chemical Society. "Synthesis of aryl halides by triazene decomposition | Poster Board #1436." N.p., n.d. Web.
  • Reddit. "Suggestions for double Sandmeyer-type iodination with intramolecular byproducts." N.p., 2022. Web.
  • WuXi STA. "Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction." N.p., n.d. Web.
  • Reddit. "Help needed with unreproducible Suzuki coupling : r/Chempros." N.p., 2023. Web.
  • Taylor & Francis. "Aryl halides – Knowledge and References." N.p., n.d. Web.
  • ResearchGate. "An example of the ortho constraint Without ortho substituents,..." N.p., n.d. Web.
  • Frontiers. "Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review." N.p., n.d. Web.
  • PubChem. "this compound | C7H6BrI | CID 15442947." N.p., n.d. Web.
  • Wordpress.
  • BLD Pharm. "260558-15-4|this compound|BLD Pharm." N.p., n.d. Web.
  • Sigma-Aldrich. "this compound | 260558-15-4." N.p., n.d. Web.
  • Matrix Fine Chemicals. "4-BROMO-1-IODO-2-METHYLBENZENE | CAS." N.p., n.d. Web.
  • Organic Chemistry Portal. "Sandmeyer Reaction." N.p., n.d. Web.
  • MDPI. "Reduction of Bromo- and Iodo-2,6-bis(diphenylphosphanylmethyl)benzene with Magnesium and Calcium." N.p., n.d. Web.
  • N.p., "25. The Grignard Reaction." N.p., n.d. Web.
  • Google Patents. "US8088960B2 - Process for the production of substituted bromobenzenes." N.p., n.d. Web.
  • Benchchem. "Technical Support Center: Optimizing Grignard Reactions for 1-(4-Bromobutyl)-4-methylbenzene." N.p., n.d. Web.
  • Benchchem. "challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine." N.p., n.d. Web.
  • ResearchGate.
  • Google Patents.
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  • N.p., "Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y." N.p., 2009. Web.
  • Quora. "Why is the iodination of benzene difficult?" N.p., 2017. Web.
  • ACS Publications. "18F-Fluorination: Challenge and Opportunity for Organic Chemists." N.p., 2021. Web.
  • Semantic Scholar. "A green procedure for the diazotization-iodination of aromatic amines under aqueous, strong-acid-free conditions | Semantic Scholar." N.p., 2011. Web.
  • ResearchGate. "About the Inhibition of Grignard Reagent Formation by p‐Dinitrobenzene: Comparing the Mechanism of Grignard Reagent Formation and the SRN1 Mechanism | Request PDF." N.p., 2025. Web.
  • Organic Syntheses Procedure. "METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE)." N.p., n.d. Web.
  • Sunway Pharm Ltd. "1-Bromo-2-iodo-4-methylbenzene - CAS:858841-53-9." N.p., n.d. Web.
  • PubChem. "2-Bromo-4-iodo-1-methylbenzene | C7H6BrI | CID 21560038." N.p., n.d. Web.
  • Sigma-Aldrich. "1-Bromo-4-iodo-2-methylbenzene | 202865-85-8." N.p., n.d. Web.
  • Sigma-Aldrich. "this compound | 260558-15-4." N.p., n.d. Web.
  • N.p., "NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download." N.p., n.d. Web.
  • Google Patents. "WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene." N.p., n.d. Web.
  • ChemScene. "71838-16-9 | 2-Bromo-1-iodo-4-methylbenzene." N.p., n.d. Web.
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Technical Support Center: Workup and Troubleshooting for the Selective Buch-wald-Hartwig Amination of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Buchwald-Hartwig amination, specifically focusing on the selective C-N coupling at the C-I position of 4-Bromo-2-iodo-1-methylbenzene. This document is designed for researchers, scientists, and drug development professionals, providing in-depth procedural guidance and robust troubleshooting solutions.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with remarkable efficiency and scope.[1] However, substrates featuring multiple halogen substituents, such as this compound, introduce a significant challenge: chemoselectivity . This guide will explain the principles behind achieving selectivity and provide a comprehensive framework for a successful reaction workup and purification.

The key to selectively aminating this substrate lies in the differential reactivity of the carbon-halogen bonds. The general order of reactivity for oxidative addition to the palladium(0) catalyst is C–I > C–Br > C–Cl.[2] The carbon-iodine bond is weaker and more readily cleaved, allowing for selective C-N bond formation while leaving the C-Br bond intact, provided the reaction conditions are carefully controlled.

Section 1: Standard Post-Reaction Workup Protocol

This section details a standard, field-proven aqueous workup procedure designed to quench the reaction, remove inorganic salts and the bulk of the palladium catalyst, and isolate the crude product.

Rationale: The primary goals of the workup are to terminate the catalytic cycle, separate the organic product from the polar and ionic reagents (base, salts), and prepare the crude material for final purification.

Step-by-Step Procedure:

  • Reaction Cooldown and Quenching:

    • Once reaction monitoring (TLC, LC-MS, GC-MS) indicates complete consumption of the this compound starting material, remove the reaction vessel from the heat source and allow it to cool to room temperature.

    • Causality: Rapid cooling is generally safe, but allowing a gradual return to room temperature minimizes the risk of thermal shock to glassware.

    • Carefully quench the reaction mixture by slowly adding deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Expert Insight: Water is often sufficient, but NH₄Cl is mildly acidic and can help neutralize any remaining strong base (e.g., NaOt-Bu), potentially reducing emulsion formation during extraction.

  • Dilution and Filtration (Optional but Recommended):

    • Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate, toluene, or dichloromethane).[3]

    • Filter the entire mixture through a pad of Celite®.[4] Wash the pad thoroughly with the same organic solvent to ensure all product is collected.

    • Causality: This step is highly effective at removing the bulk of the precipitated palladium black and inorganic salts (e.g., NaBr, NaI), which simplifies the subsequent liquid-liquid extraction.[4]

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel. If not previously filtered, transfer the entire quenched reaction mixture.

    • Add more of the chosen organic solvent if needed to ensure a proper two-phase system.

    • Wash the organic layer sequentially with:

      • Deionized water (2x) to remove water-soluble components.

      • Saturated aqueous sodium chloride (brine) (1x).

    • Expert Insight: The brine wash helps to break up any emulsions and removes residual water from the organic layer, facilitating the drying process.

  • Drying and Concentration:

    • Separate the organic layer and dry it over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

  • Purification:

    • The final and most critical step is typically purification by flash column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexanes is a common starting point. The optimal solvent system should be determined by TLC analysis of the crude material.

    • Expert Insight: The desired product, N-aryl-4-bromo-2-methylaniline, should be less polar than the starting amine but may have similar polarity to unreacted phosphine ligands or their oxides. Careful selection of the eluent is crucial for achieving high purity.

Section 2: Visual Workflow for Buchwald-Hartwig Workup

The following diagram illustrates the logical flow of the standard workup procedure.

Buchwald_Workup_Workflow start Reaction Completion cooldown Cool to RT start->cooldown Monitor via TLC/LC-MS quench Quench (H₂O or aq. NH₄Cl) cooldown->quench dilute Dilute with Organic Solvent quench->dilute filter Filter through Celite® (Removes Pd(s), Salts) dilute->filter Optional but Recommended extract Liquid-Liquid Extraction dilute->extract Directly if not filtered filter->extract Filtrate wash Wash with H₂O & Brine extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify Crude Material product Pure Product purify->product

Caption: Standard workflow for the workup of a Buchwald-Hartwig amination reaction.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the workup and purification of Buchwald-Hartwig amination products.

Q1: My final product is a dark color and shows residual palladium by NMR/AAS. How can I remove it?

A1: Residual palladium is a frequent issue. While filtration through Celite removes heterogeneous Pd(0), soluble Pd(II) species may persist.[5]

  • Primary Solution: Scavenging. After obtaining the crude product, re-dissolve it in a suitable solvent (e.g., toluene, THF) and treat it with a palladium scavenger.

    • Thiol-based scavengers (e.g., SiliaMetS Thiol, QuadraSil MP) are highly effective for binding palladium.[6] Stir the solution with the scavenger (typically 5-10 wt% equivalence) for several hours at room temperature or with gentle heating (35-50 °C), then filter to remove the scavenger-bound palladium.[6]

    • Activated Carbon: Treatment with activated carbon can also adsorb residual palladium, though it may sometimes adsorb the product as well, requiring optimization.[7]

  • Secondary Solution: Optimized Chromatography. Ensure your silica gel column is well-packed. Sometimes, a very non-polar flush can wash some palladium species through before eluting the product with a more polar solvent system.

Q2: I observed incomplete conversion of my starting material. What went wrong?

A2: Incomplete conversion can stem from several sources related to the catalytic system.

  • Catalyst Activity: Ensure you are using a high-quality palladium precursor and ligand. Pre-catalysts are often more reliable than generating the active Pd(0) species in situ.[8]

  • Base Quality and Strength: The base is crucial for deprotonating the amine.[9] Sodium tert-butoxide (NaOt-Bu) is a common strong base, but it is hygroscopic and its quality can degrade upon storage.[10] Ensure it is fresh and handled under an inert atmosphere. Weaker bases like K₂CO₃ or Cs₂CO₃ may require higher temperatures or longer reaction times.[11]

  • Solvent and Temperature: The reaction typically requires heating (80-110 °C) in solvents like toluene or dioxane to proceed at a reasonable rate.[8] Ensure your reaction temperature is adequate.

  • Inhibitory Effects: Aryl iodides can sometimes have an inhibitory effect on the catalyst.[8] If the reaction stalls, a small additional charge of catalyst/ligand may help.

Q3: My reaction produced side products, including the hydrodehalogenated starting material (4-bromo-1-methylbenzene). Why?

A3: Hydrodehalogenation is a known side reaction where the halide is replaced by a hydrogen atom. It can compete with the desired amination.

  • Cause: This often occurs when the reductive elimination step is slow compared to competing pathways like beta-hydride elimination from the amide or decomposition pathways involving the solvent or trace water.

  • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are designed to accelerate the reductive elimination step, which is the C-N bond-forming step, thereby outcompeting side reactions.[3] Re-screening ligands may be necessary.

Q4: I am having difficulty separating my product from the phosphine ligand oxide by column chromatography.

A4: Phosphine oxides can be notoriously difficult to separate due to their polarity, which is often similar to that of the desired amine product.

  • Solution 1: Chemical Treatment. Some phosphine oxides can be converted to more easily separable species. For triphenylphosphine oxide, treatment with CaCl₂ or MgCl₂ can sometimes form a complex that precipitates or has altered chromatographic behavior.

  • Solution 2: Alternative Purification. If silica gel chromatography is ineffective, consider reverse-phase chromatography (C18 silica) where the separation is based on hydrophobicity rather than polarity.

  • Solution 3: Preventative Measure. Use the minimum effective amount of ligand (low catalyst loading) to minimize the amount of oxide formed.

Section 4: Data & Troubleshooting Summary

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield Inactive catalyst; poor quality base; insufficient temperature; incorrect solvent.Use a pre-catalyst; use fresh, anhydrous base (e.g., NaOt-Bu); optimize temperature (80-110 °C); screen solvents (toluene, dioxane).[8]
Incomplete Conversion Catalyst deactivation; insufficient reaction time; inhibitory effect of aryl iodide.Monitor reaction by TLC/LC-MS; extend reaction time; consider adding a second portion of catalyst.[8]
Loss of Selectivity Reaction temperature too high; incorrect ligand choice leading to C-Br activation.Reduce reaction temperature; screen ligands known for high selectivity (e.g., bulky biarylphosphines).[12]
Palladium Contamination Inefficient removal of soluble palladium species.Filter through Celite; treat crude product with a palladium scavenger (e.g., thiol-functionalized silica); treat with activated carbon.[4][6]
Hydrodehalogenation Slow reductive elimination; non-optimal ligand.Use bulky, electron-rich phosphine ligands to accelerate reductive elimination.[3]
Purification Difficulty Co-elution of product with phosphine ligand/oxide.Optimize chromatography; consider an acid wash to extract the basic amine product; use minimal ligand loading.

Section 5: Frequently Asked Questions (FAQs)

  • FAQ 1: Why is the reaction selective for the C-I bond? The palladium-catalyzed cycle begins with the oxidative addition of the aryl halide to the Pd(0) center.[10] This step is highly dependent on the carbon-halogen bond dissociation energy. The C-I bond is significantly weaker than the C-Br bond, leading to a much faster rate of oxidative addition at the C-I position. By controlling the temperature and reaction time, this kinetic difference can be exploited to achieve high chemoselectivity.[2]

  • FAQ 2: What is the role of the base? The base is essential for deprotonating the amine, forming the palladium-amido complex [(L)Pd(Ar)(NR₂)], which is a necessary intermediate before the final C-N bond-forming reductive elimination step.[13] Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to ensure this deprotonation is efficient.[10]

  • FAQ 3: Can I use a different palladium source? Yes. While Pd₂(dba)₃ and Pd(OAc)₂ are common palladium precursors, they require in situ reduction to the active Pd(0) species.[8] Modern, commercially available palladium pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G2) are often more reliable as they generate the active LPd(0) species more cleanly and efficiently upon exposure to the base.[8]

  • FAQ 4: How do I know when the reaction is complete? The reaction should be monitored periodically using an appropriate analytical technique. Thin-layer chromatography (TLC) is a quick and effective method. A sample of the reaction mixture is spotted on a TLC plate alongside a spot of the this compound starting material. The reaction is considered complete when the starting material spot is no longer visible. For more quantitative analysis, GC-MS or LC-MS can be used.

References

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • A Pfizer Case Study: Palladium Removal Using SiliaMetS Thiol After a Buchwald-Hartwig Amin
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science (RSC Publishing).
  • Help troubleshooting a Buchwald-Hartwig amin
  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions.
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • The Role of the Base in Buchwald-Hartwig Amination.
  • How can i remove palladium Pd catalyst easily?
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH.
  • Method of removing palladium.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-diiodoaniline. Benchchem.
  • Palladium Catalyst Removal: A Technical Support Guide for Researchers. Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

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Technical Support Center: Column Chromatography Purification of 4-Bromo-2-iodo-1-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the column chromatography purification of 4-Bromo-2-iodo-1-methylbenzene and its derivatives. Here, we address common challenges with causality-based explanations and field-proven solutions.

I. Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you may encounter during the purification process in a question-and-answer format.

Issue 1: Poor or No Separation of the Desired Product from Impurities

Question: My TLC plate shows good separation, but on the column, all my spots are eluting together. What's going wrong?

Answer: This is a frequent and frustrating issue that can arise from several factors related to the translation from thin-layer chromatography (TLC) to column chromatography.

  • Causality: Inappropriate Solvent System. While TLC is an excellent tool for initial solvent system screening, the larger scale and different dynamics of a column can alter separation. A solvent system that provides a good Rf value on TLC might be too polar for the column, causing rapid co-elution. For non-polar compounds like this compound derivatives, a good starting point is a non-polar solvent like hexane or cyclohexane, with gradual increases in polarity using ethyl acetate or dichloromethane.[1][2] An ideal Rf value on your analytical TLC for the target compound should be between 0.2 and 0.3 to ensure good separation on the column.[1]

  • Solution:

    • Re-optimize your solvent system using TLC. Aim for a lower Rf for your target compound. This will increase the interaction time with the stationary phase on the column, allowing for better separation from less polar impurities.

    • Employ a shallow gradient. Instead of a steep increase in solvent polarity, a gradual, shallow gradient can significantly improve the resolution of closely eluting compounds.

    • Consider alternative solvent systems. Toluene can be a valuable component in the mobile phase for separating aromatic compounds due to potential π-π stacking interactions with the stationary phase and your analytes.[3]

  • Causality: Column Overloading. Loading too much crude material onto the column is a common mistake that leads to broad, overlapping bands and poor separation.[3]

  • Solution:

    • Adhere to the proper ratio of sample to stationary phase. A general rule of thumb is a 1:20 to 1:50 ratio by weight of crude material to silica gel. For difficult separations, a higher ratio is recommended.[4]

    • Ensure a narrow sample band. Dissolve your crude product in the minimum amount of the initial, least polar eluent and load it carefully onto the top of the column.[1] A wide starting band will result in poor separation regardless of the solvent system.

Issue 2: The Compound is Tailing or Streaking on the Column

Question: My product is coming off the column as a long streak instead of a tight band, leading to impure fractions. How can I fix this?

Answer: Tailing is often indicative of undesirable secondary interactions between your compound and the stationary phase or issues with solubility.

  • Causality: Compound Instability on Silica Gel. Standard silica gel is slightly acidic, which can cause decomposition of sensitive compounds, including some halogenated aromatics.[5] This on-column degradation can lead to streaking.

  • Solution:

    • Test for stability. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you observe decomposition, consider alternative stationary phases.[1]

    • Deactivate the silica gel. Add a small amount (0.1-1%) of a modifying agent like triethylamine to your eluent to neutralize the acidic sites on the silica gel.[5]

    • Use an alternative stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to acidic conditions.[5]

  • Causality: Poor Solubility in the Eluent. If your compound is not fully soluble in the mobile phase, it can lead to tailing as it continuously dissolves and re-precipitates on the column.[1]

  • Solution:

    • Ensure complete dissolution before loading. Dissolve your crude material completely in a minimal amount of the eluent before applying it to the column.[1]

    • If necessary, use a slightly more polar solvent for loading. However, use the absolute minimum volume to avoid disrupting the initial separation at the top of the column.

Issue 3: Co-elution of Regioisomers

Question: I'm trying to separate regioisomers of a this compound derivative, but they are eluting together. What can I do?

Answer: Separating regioisomers is one of the more challenging tasks in chromatography due to their very similar polarities.

  • Causality: Insufficient Selectivity of the Chromatographic System. The subtle differences in the dipole moments and steric hindrance of regioisomers may not be enough for separation with a standard silica gel/hexane-ethyl acetate system.

  • Solution:

    • Employ a very long column and a slow, shallow gradient. This maximizes the interaction time with the stationary phase and can amplify the small differences between the isomers.[3]

    • Experiment with different stationary phases. Reverse-phase chromatography (e.g., C18 silica) can sometimes provide the necessary selectivity for separating isomers that are difficult to resolve on normal-phase silica.[6]

    • Consider preparative HPLC. For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve the required purity.[3]

    • Chemical derivatization. In some cases, protecting a functional group can alter the polarity enough to allow for separation. The protecting group can then be removed after purification.[7]

Issue 4: Low or No Recovery of the Product

Question: I've run my column, but I can't seem to find my product in any of the fractions. Where did it go?

Answer: This alarming situation can be due to several factors, from irreversible binding to on-column reactions.

  • Causality: Irreversible Adsorption or Decomposition. Your compound may be strongly and irreversibly binding to the silica gel or decomposing entirely.[8] Organoiodine compounds can be sensitive and may degrade under certain conditions.

  • Solution:

    • Perform a stability test on a small scale. As mentioned previously, a simple TLC stability test can indicate if your compound is degrading on silica.

    • Try a different stationary phase. Alumina or a deactivated silica gel may be less harsh on your compound.

    • Check the first and last fractions carefully. It's possible the compound is either very non-polar and eluted with the solvent front, or it is very polar and has not yet eluted. Try flushing the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to see if the compound can be recovered.

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to pack a silica gel column?

A1: The most reliable method is slurry packing. Prepare a slurry of silica gel in your initial, non-polar eluent. Pour the slurry into the column and allow the silica to settle into a uniform packed bed, gently tapping the column to dislodge any air bubbles.[1] A layer of sand at the bottom and top of the silica bed can help maintain its integrity.

Q2: How do I choose the right solvent system for my column?

A2: Thin-layer chromatography (TLC) is the primary tool for this.[9]

  • Dissolve a small amount of your crude mixture in a suitable solvent.

  • Spot the solution onto a TLC plate.

  • Develop the plate in various solvent systems of differing polarities (e.g., different ratios of hexane/ethyl acetate).

  • The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.3. This ensures it moves up the plate but not so quickly that it elutes with the solvent front on a column.[1]

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the standard method.[1] Spot each collected fraction on a TLC plate, along with a spot of your crude starting material for comparison. Develop the plate with the same solvent system used for the column. Fractions that show a single, pure spot corresponding to your product can be combined.

Q4: After combining the pure fractions, what is the best way to remove the solvent?

A4: Rotary evaporation is the most efficient and gentle method for removing solvents from your purified sample.[10][11] This technique uses reduced pressure to lower the boiling point of the solvent, allowing for rapid evaporation at a lower temperature, which is ideal for potentially sensitive compounds.[12][13]

Q5: My compound is a liquid. Can I still use column chromatography?

A5: Absolutely. The principles of separation are the same for liquids and solids. After purification and solvent removal via rotary evaporation, you will be left with your purified liquid product.

III. Experimental Protocols & Data

Protocol 1: General Column Chromatography Purification
  • Slurry Preparation: In a beaker, mix silica gel with the initial, least polar eluent (e.g., 100% hexane) to form a consistent slurry.

  • Column Packing: Pour the slurry into the chromatography column. Open the stopcock to allow some solvent to drain, which helps in packing the silica gel into a uniform bed. Gently tap the column to remove air pockets. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the initial eluent. Carefully apply the solution to the top of the silica bed using a pipette.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. If a gradient elution is required, gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[12][14]

Table 1: Example Solvent Systems for Halogenated Aromatics
PolaritySolvent System (v/v)Typical Application
Very Non-polar100% Hexane or CyclohexaneEluting non-polar impurities
Non-polar5-10% Ethyl Acetate in HexaneEluting the target this compound derivative
Moderately Polar20-50% Ethyl Acetate in HexaneEluting more polar byproducts
Polar100% Ethyl AcetateFlushing the column of highly polar impurities

Data compiled from common laboratory practices and solvent polarity charts.[2][15]

IV. Visual Workflows

Diagram 1: Troubleshooting Poor Separation

Troubleshooting_Poor_Separation start Poor Separation on Column check_rf Is the TLC Rf of the product between 0.2-0.3? start->check_rf check_loading Was the sample loading appropriate (1:20 to 1:50)? check_rf->check_loading Yes solution1 Re-optimize solvent system for lower Rf. check_rf->solution1 No check_band Was the sample loaded in a narrow band? check_loading->check_band Yes solution2 Reduce sample load or increase column size. check_loading->solution2 No solution3 Dissolve sample in minimum eluent for loading. check_band->solution3 No solution4 Use a shallower gradient elution. check_band->solution4 Yes

Caption: A decision tree for troubleshooting poor chromatographic separation.

Diagram 2: Solvent System Selection Workflow

Solvent_Selection start Start: Crude Product tlc_screen Perform TLC with multiple solvent systems (e.g., Hexane/EtOAc ratios) start->tlc_screen analyze_rf Analyze Rf values tlc_screen->analyze_rf rf_high Rf > 0.4 (Too high) analyze_rf->rf_high rf_low Rf < 0.1 (Too low) analyze_rf->rf_low rf_good 0.2 < Rf < 0.3 (Optimal) analyze_rf->rf_good decrease_polarity Decrease eluent polarity (e.g., less EtOAc) rf_high->decrease_polarity increase_polarity Increase eluent polarity (e.g., more EtOAc) rf_low->increase_polarity run_column Proceed with column chromatography rf_good->run_column decrease_polarity->tlc_screen increase_polarity->tlc_screen

Caption: Workflow for selecting an optimal solvent system using TLC.

V. References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting TLC of Halogenated Aromatic Compounds. Retrieved from

  • El-Sheikh, S. M., & Mohamed, A. H. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences, 2(12).

  • Esteve-Turrillas, F. A., et al. (2011). Analysis of co-eluted isomers of high-molecular weight polycyclic aromatic hydrocarbons in high performance liquid chromatography fractions via solid-phase nanoextraction and time-resolved Shpol'skii spectroscopy. Journal of Chromatography A, 1218(39), 6922-6929.

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Bromo-1-iodo-4-methylbenzene. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from

  • Matrix Fine Chemicals. (n.d.). 4-BROMO-1-IODO-2-METHYLBENZENE. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from

  • ResearchGate. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from

  • Scribd. (n.d.). BGD Group TLC Systems. Retrieved from

  • Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from

  • Laboteq. (n.d.). Rotary Evaporator | Common evaporation & concentration methods. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products. Retrieved from

  • Buchi. (2025). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Retrieved from

  • PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from

  • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. Retrieved from

  • Wikipedia. (n.d.). Rotary evaporator. Retrieved from

  • Chemistry LibreTexts. (2021). Rotary Evaporation. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from

  • LCGC International. (2007). On-Column Sample Degradation. Retrieved from

  • TOPTION Instrument. (2025). A Comprehensive Guide to the Rotary Evaporator. Retrieved from

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from

  • BLD Pharm. (n.d.). 260558-15-4|this compound. Retrieved from

  • Wikipedia. (n.d.). Organoiodine chemistry. Retrieved from

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved from

  • Sigma-Aldrich. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Retrieved from

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved from

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from

  • PubMed. (2005). Challenges of gas chromatography-high-resolution time-of-flight mass spectrometry for simultaneous analysis of polybrominated diphenyl ethers and other halogenated persistent organic pollutants in environmental samples. Retrieved from

  • SIELC Technologies. (n.d.). Separation of 4-Bromotoluene on Newcrom R1 HPLC column. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from

  • Scilit. (2011). Selectivity Tests of Stationary Phases for Reversed-Phase HPLC. Retrieved from

  • Google Patents. (n.d.). EP0878456A1 - Process for the preparation of p-bromotoluene. Retrieved from

  • ResearchGate. (2025). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Retrieved from

  • Organic Syntheses. (n.d.). p-BROMOTOLUENE. Retrieved from

  • Chromatography Forum. (2012). On-column degradation gets worse during sequence. Retrieved from

  • Reddit. (2025). Separating Regioisomers using Preparative TLC. Retrieved from

  • PubMed. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Retrieved from

  • BioPharm International. (2020). Chromatographic Science Clarifies Separation Challenges. Retrieved from

  • Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • Reddit. (2024). Column chromatography issues. Retrieved from

Sources

minimizing debromination in reactions of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-2-iodo-1-methylbenzene

A Guide to Minimizing Debromination and Achieving Chemoselective C-I Functionalization

As a Senior Application Scientist, I often assist researchers facing challenges with dihalogenated aromatic compounds. This compound is a valuable synthetic intermediate, offering two distinct reactive sites for sequential cross-coupling reactions. The primary challenge lies in exploiting the higher reactivity of the carbon-iodine (C-I) bond for the initial coupling, while preserving the more robust carbon-bromine (C-Br) bond for subsequent transformations. Unwanted debromination or double-coupling reactions can significantly lower the yield of the desired mono-functionalized product.

This guide provides a structured approach to troubleshooting and optimizing these selective reactions, grounded in the fundamental principles of organometallic chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction producing significant amounts of 4-bromo-1-methylbenzene? This debromination is consuming my starting material.

A1: This side reaction, known as hydrodebromination, typically occurs when reaction conditions are too harsh or not sufficiently selective. The primary causes are excessive temperature, which provides the activation energy needed to cleave the stronger C-Br bond, or the generation of highly reactive, unselective catalytic species. The choice of ligand is paramount in controlling the catalyst's reactivity and preventing this outcome.

Q2: I am observing a significant amount of doubly-coupled product where both the iodide and bromide have reacted. How can I improve selectivity for the C-I bond?

A2: The formation of a doubly-coupled product indicates that the reaction conditions are sufficiently energetic to activate both C-X bonds. The fundamental principle for achieving selectivity is to leverage the kinetic difference in oxidative addition rates (C-I > C-Br). To favor mono-arylation at the iodine position, you should use milder conditions: lower the reaction temperature, reduce the reaction time, and use a slight excess (1.05-1.1 equivalents) of your coupling partner. A highly selective catalyst system, often featuring bulky phosphine ligands, is also crucial.[1]

Q3: What is the best general-purpose catalyst and ligand system to start with for a selective Suzuki-Miyaura coupling?

A3: For a robust starting point, a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich monophosphine ligand is recommended. Ligands such as triphenylphosphine (PPh₃) can be effective, but for higher selectivity, tri(tert-butyl)phosphine (P(t-Bu)₃) or biarylphosphine ligands (e.g., XPhos, SPhos) are often superior.[2][3] These ligands promote the formation of highly active, monoligated palladium species that exhibit high selectivity for the weaker C-I bond.

Q4: Can I apply the same conditions from my Suzuki reaction to a Sonogashira coupling to minimize debromination?

A4: While the core principle of selective C-I activation remains the same, Sonogashira couplings have unique considerations.[4] They are often run at lower temperatures than Suzuki reactions. The fundamental catalyst system (a palladium source and a phosphine ligand) is similar, but the addition of a copper(I) co-catalyst (typically CuI) is standard.[5] The amine base used (e.g., triethylamine, diisopropylamine) also serves as the solvent in many cases. Start with low temperatures (room temperature to 40 °C) to maximize selectivity.

Q5: How critical is strict temperature control for preventing debromination?

A5: It is absolutely critical. The difference in bond dissociation energy between a C-I and C-Br bond on an aryl ring is the physical basis for selectivity. Temperature is the primary input of energy into the system. Exceeding the optimal temperature window can easily provide enough energy to overcome the activation barrier for C-Br cleavage, leading directly to loss of selectivity and the formation of debrominated or doubly-coupled byproducts. Careful monitoring and control of the reaction temperature is one of the most important parameters for success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems and provides a logical framework for resolving them.

Problem 1: High Levels of Debrominated Byproduct (Hydrodebromination)

This is the most common failure mode, where the desired C-Br moiety is reductively cleaved and replaced with a hydrogen atom.

Possible Cause Scientific Rationale Recommended Solution
Excessive Temperature The activation energy for C-Br bond cleavage is being overcome, leading to non-selective oxidative addition or catalyst-mediated decomposition pathways.Methodically lower the reaction temperature in 10 °C increments. Many selective couplings can be achieved at or slightly above room temperature.
Incorrect Ligand Choice Small or less electron-donating ligands may not sufficiently stabilize the Pd(0) state or may lead to the formation of less selective catalytic species.Screen a panel of bulky, electron-rich phosphine ligands. Good starting points include P(t-Bu)₃, PCy₃, or advanced biarylphosphine ligands like SPhos or XPhos.[2]
Catalyst Decomposition At elevated temperatures or over long reaction times, the palladium catalyst can decompose to form palladium black, which can have indiscriminate catalytic activity, including promoting hydrodehalogenation.Ensure the reaction is run under an inert atmosphere (N₂ or Ar). Use a well-defined palladium precatalyst. If the solution turns black, decomposition is likely.
Hydrogen Source Protic impurities (e.g., water in the base, wet solvent) or certain reagents (e.g., alcohols used as solvents at high temperatures) can serve as a hydrogen source for the final reductive step.Use anhydrous solvents and dry reagents. If a protic solvent is required, use the mildest possible reaction conditions.
Problem 2: Formation of Double-Coupled Product

This occurs when the reaction conditions are too forcing, causing the coupling reaction to occur at both the C-I and C-Br positions.

Possible Cause Scientific Rationale Recommended Solution
Forcing Conditions High temperatures and/or long reaction times provide the necessary energy and opportunity for the slower oxidative addition at the C-Br bond to occur after the initial C-I coupling.Reduce the reaction temperature and monitor the reaction by TLC or GC/MS. Stop the reaction as soon as the mono-coupled product is maximized.
High Catalyst Loading A higher concentration of the active catalyst increases the probability of the second, less favorable coupling event occurring within the reaction timeframe.Reduce the catalyst loading to the lowest effective level (e.g., start at 1-2 mol % and decrease to 0.5 mol % if possible).
Excess Coupling Partner A large excess of the nucleophilic coupling partner (e.g., boronic acid) can drive the second reaction forward once the initial C-I coupling is complete.Use a controlled stoichiometry of the coupling partner, typically between 1.05 and 1.2 equivalents.

Visual Workflow: Troubleshooting Debromination

This decision tree provides a systematic approach to diagnosing and solving issues with selectivity.

G start Start: High Debromination or Double Coupling Observed check_temp Is Reaction Temperature <= 50°C? start->check_temp lower_temp Action: Lower Temperature (e.g., RT to 40°C). Monitor closely. check_temp->lower_temp No check_ligand Is a Bulky, Electron-Rich Monophosphine Ligand in Use? (e.g., P(t-Bu)3, XPhos) check_temp->check_ligand Yes lower_temp->check_ligand change_ligand Action: Switch to a Bulky Ligand. Screen P(t-Bu)3, PCy3, SPhos. check_ligand->change_ligand No check_reagents Are Solvents and Base Strictly Anhydrous? check_ligand->check_reagents Yes change_ligand->check_reagents dry_reagents Action: Use Freshly Distilled/ Anhydrous Solvents. Dry Base Under Vacuum. check_reagents->dry_reagents No check_time Action: Reduce Reaction Time. Optimize based on kinetic monitoring (TLC, GC/MS). check_reagents->check_time Yes dry_reagents->check_time success Success: High Selectivity for Mono-Coupling Achieved check_time->success

Caption: A troubleshooting workflow for optimizing selective C-I coupling.

Optimized Experimental Protocols

The following protocols provide robust starting points for common selective cross-coupling reactions.

Protocol 1: Selective Suzuki-Miyaura Coupling

This procedure is designed to favor the formation of 4-bromo-2-aryl-1-methylbenzene.

Core Concept: The catalytic cycle for the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination.[6][7] By using mild conditions and a selective catalyst, oxidative addition occurs preferentially at the C-I bond.

Suzuki_Cycle pd0 Pd(0)L oxidative_add Oxidative Addition pd0->oxidative_add Ar-I pd_complex Ar-Pd(II)L(I) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_complex2 Ar-Pd(II)L(R) transmetal->pd_complex2 boronic R-B(OR)2 boronic->transmetal Base reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R reductive_elim->product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

1. Reagents & Conditions:

ComponentAmountMoles (mmol)Role
This compound297 mg1.0Substrate
Arylboronic Acid1.1 eq1.1Coupling Partner
Pd(OAc)₂4.5 mg0.02 (2 mol%)Precatalyst
SPhos16.4 mg0.04 (4 mol%)Ligand
K₃PO₄424 mg2.0Base
Toluene/H₂O5 mL / 0.5 mL-Solvent (10:1)

2. Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 50 °C. Stir vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS, checking for the consumption of starting material and the formation of the mono-coupled product. Avoid extending the reaction time unnecessarily.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the pure 4-bromo-2-aryl-1-methylbenzene.

Protocol 2: Selective Sonogashira Coupling

This procedure is designed to favor the formation of 4-bromo-2-(alkynyl)-1-methylbenzene.

1. Reagents & Conditions:

ComponentAmountMoles (mmol)Role
This compound297 mg1.0Substrate
Terminal Alkyne1.2 eq1.2Coupling Partner
Pd(PPh₃)₂Cl₂14 mg0.02 (2 mol%)Precatalyst
Copper(I) Iodide (CuI)3.8 mg0.02 (2 mol%)Co-catalyst
Triethylamine (TEA)5 mL-Base & Solvent

2. Step-by-Step Procedure:

  • Setup: To a Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent & Reagent Addition: Add degassed triethylamine (5 mL) followed by the terminal alkyne via syringe.

  • Reaction: Stir the mixture at room temperature. A gentle warming to 30-40 °C may be required for less reactive alkynes. The reaction is often complete within 1-3 hours.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material.

  • Workup: Upon completion, remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the desired product.

By carefully controlling reaction parameters and selecting the appropriate catalyst system, researchers can effectively minimize debromination and achieve high yields of selectively functionalized products from this compound.

References

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. National Institutes of Health (NIH).
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. DiVA portal.
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. National Institutes of Health (NIH).
  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
  • Suzuki Coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sonogashira reaction. YouTube.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of 4-Bromo-2-iodo-1-methylbenzene: Methodologies and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in pharmaceutical research, chemical synthesis, and drug development, the purity of starting materials and intermediates is a cornerstone of quality, safety, and regulatory compliance. 4-Bromo-2-iodo-1-methylbenzene, a key substituted halobenzene intermediate, is no exception. Its impurity profile can significantly impact downstream reaction yields, introduce unwanted side products, and compromise the integrity of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. We will move beyond mere procedural descriptions to explore the underlying principles, explain the rationale behind experimental choices, and present comparative data to guide you in selecting the most appropriate technique for your specific analytical challenge.

Understanding the Analyte and Potential Impurities

Before selecting an analytical method, it is crucial to understand the physicochemical properties of this compound (MW: 296.93 g/mol ) and the likely impurities.[1][2] Potential impurities often stem from the synthetic route and may include:

  • Starting Materials: Residual unreacted precursors.

  • Positional Isomers: Compounds like 1-bromo-4-iodo-2-methylbenzene or 2-bromo-4-iodo-1-methylbenzene, which can be difficult to separate.[3][4]

  • Side-Products: Byproducts from incomplete or competing reactions, such as compounds where one or both halogen substitutions have failed.

  • Solvents and Reagents: Residual solvents or reagents from the synthesis and purification process.[5]

An effective analytical method must be able to resolve the primary compound from these potential contaminants.

Core Analytical Techniques: A Head-to-Head Comparison

The primary chromatographic and spectroscopic techniques for purity assessment are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and is suited for different analytical goals.

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Gas chromatography is a powerful technique for separating and analyzing volatile compounds, making it an excellent choice for purity assessment of thermally stable molecules like this compound.[6] The principle relies on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Expertise & Experience: The choice of a Flame Ionization Detector (FID) is standard for purity analysis by area percent normalization. The FID offers high sensitivity to hydrocarbons and a wide linear range, allowing for the detection of trace impurities alongside the main component in a single run.[7] The key assumption here, which must be approached with caution, is that all compounds have a similar response factor. For closely related isomers, this is often a reasonable starting point, but for structurally different impurities, response factor correction may be necessary for accurate quantification.

Trustworthiness: A well-developed GC method is highly robust and reproducible. Method validation should confirm that the analyte is thermally stable and does not degrade in the heated inlet or column, a common pitfall for halogenated compounds.

Experimental Protocol: GC-FID for Purity by Area Normalization

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-to-mid polarity phase. This choice provides excellent resolution for aromatic isomers.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (50:1 ratio) to avoid column overloading with the main peak.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: 5 minutes at 280 °C.

    • Detector Temperature (FID): 300 °C.

  • Sample Preparation: Accurately prepare a solution of ~1 mg/mL of this compound in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Analysis & Calculation: Inject 1 µL of the sample. Integrate all peaks in the resulting chromatogram, excluding the solvent peak. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

High-Performance Liquid Chromatography (HPLC): Unmatched Versatility

HPLC is a cornerstone of pharmaceutical analysis due to its applicability to a vast range of compounds, including those that are non-volatile or thermally labile.[8] For this compound, a reversed-phase (RP-HPLC) method is most suitable.

Expertise & Experience: The causality behind choosing a C18 column lies in its hydrophobic nature, which promotes retention of the non-polar aromatic analyte. The mobile phase, a mixture of an organic solvent (like acetonitrile) and water, is modulated to control elution. Using a photodiode array (PDA) detector is highly recommended over a simple UV detector. A PDA detector not only quantifies the analyte but also provides UV spectra for each peak. This is a self-validating mechanism; impurity peaks should have different UV spectra from the main compound, and peak purity algorithms can be used to detect co-eluting impurities.

Trustworthiness: HPLC methods are renowned for their high precision and accuracy. The protocol below is designed for robustness and can be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, and precision.

Experimental Protocol: RP-HPLC-PDA for Impurity Profiling

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18 or equivalent (150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-20 min: Hold at 95% B

      • 20-21 min: 95% to 50% B

      • 21-25 min: Hold at 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, with spectral scanning from 200-400 nm.

  • Sample Preparation: Prepare a solution of ~0.5 mg/mL in Acetonitrile/Water (50:50 v/v). Ensure the sample is fully dissolved.

  • Analysis: Inject 10 µL. Use the peak area at 254 nm for quantification. Analyze the UV spectra of all detected peaks to check for spectral homogeneity and aid in impurity identification.

Quantitative NMR (qNMR): The Path to Absolute Purity

While GC and HPLC provide relative purity based on area percentage, Nuclear Magnetic Resonance (NMR) spectroscopy can determine absolute purity (mass fraction) when used in its quantitative mode (qNMR).[9][10] This technique is orthogonal to chromatography and serves as a powerful tool for certifying reference standards.

Expertise & Experience: The foundation of qNMR is the direct proportionality between the integrated signal area of a nucleus (typically ¹H) and the number of nuclei contributing to that signal. By comparing the integral of a specific, well-resolved resonance from the analyte to that of a certified internal standard of known purity and mass, one can calculate the absolute purity of the analyte without needing a reference standard of the analyte itself. The choice of internal standard is critical; it must be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte, and be accurately weighed. Maleic acid or dimethyl sulfone are common choices.

Trustworthiness: qNMR is a primary ratio method of measurement recognized by metrological institutes worldwide. The self-validating nature of the experiment comes from the full structural information provided; the spectrum must be fully consistent with the structure of this compound, confirming identity and purity simultaneously.

Experimental Protocol: ¹H-qNMR for Absolute Purity Determination

  • Instrumentation: NMR Spectrometer (400 MHz or higher) with a high-precision probe.

  • Materials:

    • Analyte: this compound, accurately weighed (~20 mg).

    • Internal Standard (IS): Maleic Acid (certified purity), accurately weighed (~10 mg).

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately record the masses of the analyte and the IS.

    • Dissolve both weighed components completely in the same vial using a known volume of DMSO-d₆ (e.g., 0.7 mL).

  • NMR Acquisition Parameters:

    • Pulse Program: A standard quantitative 90° pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and IS). A value of 30-60 seconds is often required for accurate quantification.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the methyl singlet) and a signal for the IS (e.g., the olefinic singlet of maleic acid).

    • Calculate the purity using the following formula:

      • Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

      • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Comparative Summary and Data

The choice of method depends on the analytical objective. GC is fast and efficient for routine quality control of a known, volatile compound. HPLC offers greater flexibility for method development and is superior for unknown impurity profiling and non-volatile contaminants. qNMR provides definitive structural confirmation and absolute purity, ideal for reference standard characterization.

ParameterGas Chromatography (GC-FID)HPLC-PDAQuantitative NMR (¹H-qNMR)
Principle Partitioning in gas-liquid phasePartitioning in liquid-solid phaseNuclear spin resonance
Analyte Requirement Volatile & Thermally StableSolubleSoluble
Primary Use Case Routine QC, Isomer SeparationImpurity Profiling, Method Dev.Absolute Purity, Structure Elucidation
Purity Type Relative (Area %)Relative (Area %)Absolute (Mass Fraction %)
Destructive? YesYes (sample not easily recovered)No (sample is recoverable)
Typical Run Time 15-25 minutes20-30 minutes10-15 minutes (plus setup)
Key Advantage High resolution for isomersHigh versatility, peak purity analysisNo analyte reference standard needed
Key Limitation Requires thermal stabilityHigher solvent consumptionLower sensitivity than chromatography

Workflow and Logic Visualization

The following diagrams illustrate the decision-making process and workflow for purity analysis.

PurityAnalysisWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Analysis & Reporting Sample Sample Received Screen Initial Screen (TLC, ¹H-NMR) Sample->Screen Characterize Decision Purity Goal? Screen->Decision GC GC-FID Method Decision->GC Routine QC (Relative Purity) HPLC HPLC-PDA Method Decision->HPLC Impurity Profile (Relative Purity) qNMR qNMR Method Decision->qNMR Reference Standard (Absolute Purity) Analysis Execute Analysis & Validate Method GC->Analysis HPLC->Analysis qNMR->Analysis Report Final Purity Report Analysis->Report

Caption: General workflow for purity assessment of a chemical intermediate.

MethodComparison cluster_GC Gas Chromatography cluster_HPLC High-Performance Liquid Chromatography cluster_NMR Quantitative NMR Analyte This compound GC_Req Requirement: Volatile & Thermally Stable Analyte->GC_Req HPLC_Req Requirement: Soluble Analyte->HPLC_Req NMR_Req Requirement: Soluble & Non-overlapping Peaks Analyte->NMR_Req GC_Out Output: Relative Purity (Area %) GC_Adv Advantage: High Speed & Resolution HPLC_Out Output: Relative Purity & UV Spectra HPLC_Adv Advantage: High Versatility NMR_Out Output: Absolute Purity & Structure NMR_Adv Advantage: Primary Method (No Ref Std)

Sources

A Senior Application Scientist's Guide to GC-MS Analysis of 4-Bromo-2-iodo-1-methylbenzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of reaction products originating from 4-Bromo-2-iodo-1-methylbenzene. As a critical starting material and intermediate in the synthesis of complex pharmaceutical compounds, the purity and reaction outcomes of this dihalogenated toluene derivative are of paramount importance. This document moves beyond a simple recitation of methods, offering in-depth comparisons of analytical strategies, the causal reasoning behind experimental choices, and self-validating protocols to ensure data integrity. We will explore the nuances of analyzing products from common cross-coupling reactions, such as Suzuki and Heck couplings, and provide the technical insights necessary for robust method development and validation.

Introduction: The Analytical Imperative for this compound Chemistry

This compound is a versatile building block in organic synthesis, prized for the differential reactivity of its two halogen substituents. The carbon-iodine bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, allowing for selective functionalization. This selectivity is the cornerstone of its utility in constructing complex molecular architectures, often found in active pharmaceutical ingredients (APIs).

However, this differential reactivity is not absolute. Reaction conditions must be meticulously controlled to prevent undesired side reactions, such as homo-coupling, double-coupling, or reaction at the less reactive bromine site. Consequently, a robust analytical method is not merely a quality control checkpoint but an integral part of the synthetic process, providing crucial feedback for reaction optimization and ensuring the purity of downstream intermediates. GC-MS, with its combination of high-resolution separation and definitive mass-based detection, stands as the gold standard for this purpose.[1]

Comparative Analysis of GC-MS Methodologies

The successful analysis of a complex reaction mixture hinges on the judicious selection of GC-MS parameters. Here, we compare critical components of the analytical method, providing the rationale for choosing the optimal approach.

The Heart of the Separation: Choosing the Right GC Column

The stationary phase is the most critical factor in achieving chromatographic separation.[2][3] For halogenated aromatic compounds, the choice generally lies between non-polar and mid-polarity columns.

Stationary Phase Type Common Phases Separation Principle Advantages Disadvantages
Non-Polar 5% Phenyl Polysiloxane (e.g., DB-5ms, TG-5MS)Primarily by boiling point.[4]Robust, low bleed, excellent for general-purpose screening.May not resolve regioisomers with similar boiling points.
Mid-Polarity 50% Phenyl Polysiloxane (e.g., DB-17ms)Boiling point and polarizability.Enhanced selectivity for aromatic compounds, better resolution of isomers.Higher bleed at elevated temperatures, potentially shorter column lifetime.
Polar Polyethylene Glycol (e.g., DB-WAX)Polarity and hydrogen bonding capability.Excellent for separating polar compounds.Not suitable for the typically non-polar products of cross-coupling reactions.[4]

Expert Insight: For the analysis of this compound and its likely cross-coupling products (e.g., biphenyl derivatives), a 5% phenyl polysiloxane column is the recommended starting point.[4] Its versatility and robustness make it ideal for initial method development. However, if significant regioisomer formation is suspected, a mid-polarity column should be evaluated to enhance selectivity.[5]

Optimizing Separation: The Temperature Program

A well-designed temperature program is crucial for achieving sharp peaks and good resolution.

Parameter Effect on Chromatography Recommendation for this Application
Initial Oven Temperature Affects the focusing of early-eluting compounds.Start at a relatively low temperature (e.g., 50-70°C) to ensure good peak shape for volatile byproducts.
Temperature Ramp Rate A faster ramp reduces analysis time but can decrease resolution. A slower ramp improves resolution but increases run time.A multi-ramp program is often optimal. A faster initial ramp followed by a slower ramp through the elution range of the target analytes provides a good balance of speed and resolution.
Final Oven Temperature Ensures that all high-boiling compounds are eluted from the column.Set to a temperature that will elute any potential high-molecular-weight byproducts (e.g., homo-coupled products), but do not exceed the column's maximum operating temperature to minimize bleed.[6]
The Power of Detection: Mass Spectrometry Parameters

The mass spectrometer provides the definitive identification of the separated components.

Parameter Effect on Data Quality Recommendation for this Application
Ionization Mode Electron Ionization (EI) is the standard for GC-MS.EI at 70 eV is recommended for generating reproducible fragmentation patterns that can be compared to spectral libraries.
Scan Mode Full Scan provides a complete mass spectrum, while Selected Ion Monitoring (SIM) offers higher sensitivity for target compounds.For initial reaction screening and byproduct identification, Full Scan is essential. For quantitative analysis of known products and impurities, SIM mode provides lower detection limits.[7]
Source and Quadrupole Temperatures Affects ion formation and transmission.Optimal temperatures are instrument-dependent but typically range from 230-280°C for the source and 150°C for the quadrupole.[8]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning they incorporate steps to ensure the reliability and accuracy of the results.[9][10][11][12]

Sample Preparation
  • Reaction Quenching and Work-up: Ensure the reaction is fully quenched. A standard aqueous work-up is typically sufficient.

  • Solvent Selection: Dilute the sample in a high-purity solvent that is compatible with the GC system (e.g., ethyl acetate, dichloromethane). The solvent should not co-elute with any peaks of interest.

  • Concentration: Adjust the concentration to be within the linear range of the instrument. A typical starting concentration is 1 mg/mL.

  • Internal Standard: For quantitative analysis, add a suitable internal standard (a compound not present in the sample with similar chemical properties and a different retention time).

GC-MS Instrumentation and Conditions

The following is a robust starting point for method development.

Parameter Condition
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL, split ratio 50:1
Oven Program 70°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Energy 70 eV
Scan Range 50-500 m/z
Data Analysis and Interpretation
  • Peak Identification: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

  • Fragmentation Pattern Analysis: The presence of bromine and iodine isotopes will be evident in the mass spectra. A single bromine atom results in M and M+2 peaks of nearly equal intensity. A single iodine atom has only one isotope. This isotopic pattern is a powerful tool for confirming the identity of halogenated compounds.[13][14]

  • Quantitative Analysis: If an internal standard is used, calculate the concentration of each component based on its peak area relative to the internal standard.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for consistent results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction_Mixture Reaction_Mixture Quench_Workup Quench_Workup Reaction_Mixture->Quench_Workup 1. Quench Dilution Dilution Quench_Workup->Dilution 2. Dilute Add_IS Add_IS Dilution->Add_IS 3. Add Internal Std. Injection Injection Add_IS->Injection Separation Separation Injection->Separation GC Separation Ionization Ionization Separation->Ionization MS Ionization Detection Detection Ionization->Detection MS Detection Data_Acquisition Data_Acquisition Detection->Data_Acquisition Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration 1. Integrate Library_Search Library_Search Peak_Integration->Library_Search 2. Identify Quantification Quantification Library_Search->Quantification 3. Quantify Final_Report Final_Report Quantification->Final_Report

Caption: High-level workflow for GC-MS analysis from sample preparation to final reporting.

Case Study: Analysis of a Suzuki Coupling Reaction

The Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[15][16][17][18][19]

Reaction: this compound + Phenylboronic acid

Expected Product: 2-bromo-4-methyl-1,1'-biphenyl

Potential Byproducts:

  • 4-iodo-2-methyl-1,1'-biphenyl (coupling at the bromine)

  • 4-methyl-1,1':2',1''-terphenyl (double coupling)

  • 4,4'-dimethylbiphenyl (homo-coupling)

  • Unreacted starting material

Suzuki_Reaction cluster_reactants Reactants cluster_products Potential Products R1 This compound Catalyst Pd Catalyst + Base S3 Side Product 3: 4,4'-dimethylbiphenyl R1->S3 Homo-coupling R2 Phenylboronic acid P1 Expected Product: 2-bromo-4-methyl-1,1'-biphenyl Catalyst->P1 Selective C-I Coupling S1 Side Product 1: 4-iodo-2-methyl-1,1'-biphenyl Catalyst->S1 Non-selective C-Br Coupling S2 Side Product 2: 4-methyl-1,1':2',1''-terphenyl P1->S2 Second Coupling

Caption: Potential reaction pathways in the Suzuki coupling of this compound.

GC-MS Analysis Results (Hypothetical Data)

Peak # Retention Time (min) Key m/z Fragments Identification Relative Area %
110.5296, 217, 119This compound (Starting Material)5.2
212.8248, 169, 1522-bromo-4-methyl-1,1'-biphenyl (Expected Product)89.5
313.1296, 169, 1524-iodo-2-methyl-1,1'-biphenyl (Side Product 1)2.1
415.4182, 167, 1524,4'-dimethylbiphenyl (Side Product 3)1.5
518.2324, 245, 1654-methyl-1,1':2',1''-terphenyl (Side Product 2)1.7

This data clearly indicates a successful reaction with high selectivity for the desired product. The low levels of side products can be quantified to guide further optimization of reaction conditions.

Conclusion: From Data to Decisions

This guide has provided a comprehensive overview of the GC-MS analysis of this compound reaction products. By understanding the principles behind method development and implementing robust, self-validating protocols, researchers can generate high-quality data that is not only reliable but also actionable. This analytical rigor is indispensable for accelerating drug development timelines and ensuring the quality and safety of pharmaceutical products.[10]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Jadhav, A. S., et al. (n.d.). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Barón, E., et al. (2013). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. Comprehensive Analytical Chemistry.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Fisher Scientific. (n.d.). GC Columns.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
  • Vantourout, J. C., et al. (2025, October 27). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate.
  • Taylor & Francis. (n.d.). Heck reaction – Knowledge and References.
  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
  • ChromAcademy. (2013, December 1). Optimizing GC–MS Methods. LCGC International.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction.
  • Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
  • Sigma-Aldrich. (n.d.). GC Column Selection Guide.
  • Organic Syntheses Procedure. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH.
  • Agilent. (2020, January 20). Optimizing Conditions for GC/MS Analyses.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Slideshare. (n.d.). Fragmentation Pattern in Mass Spectra.
  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry.
  • Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • da Silva, A. C., et al. (n.d.). Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in. Journal of Separation Science.
  • Canuto, G. A. B., et al. (2023, March 28). Optimizing XCMS parameters for GC-MS metabolomics data processing: a case study. Metabolomics.
  • ResearchGate. (n.d.). (PDF) Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI).
  • Thermo Fisher Scientific. (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation.
  • PMC - NIH. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Thermo Fisher Scientific. (n.d.). Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
  • Matrix Fine Chemicals. (n.d.). 4-BROMO-1-IODO-2-METHYLBENZENE | CAS.
  • Hydrocarbons Chemistry & Technology. (n.d.). Aromatics Gas Chromatography-Mass Spectrometry.
  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
  • PubChem. (n.d.). This compound.
  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
  • Sigma-Aldrich. (n.d.). This compound.
  • The Journal of Organic Chemistry. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. ACS Publications.
  • eScholarship.org. (2025, February 5). New Library-Based Methods for Nontargeted Compound Identification by GC-EI-MS.

Sources

Comparative Guide to HPLC Method Development for 4-Bromo-2-iodo-1-methylbenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Halogenated Aromatic Intermediates

In the landscape of pharmaceutical synthesis and materials science, halogenated aromatic compounds such as 4-Bromo-2-iodo-1-methylbenzene serve as critical building blocks. Their precise purity and impurity profiles are paramount to ensuring the safety and efficacy of final products. However, the chromatographic analysis of these molecules and their derivatives presents a distinct set of challenges. Their inherent hydrophobicity leads to strong retention in reversed-phase systems, while the potential for positional isomers—compounds with the same molecular formula but different arrangements of substituents on the aromatic ring—demands analytical methods with exceptional selectivity.[1][2]

This guide provides a systematic, in-depth comparison of strategies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound and its related substances. We will move beyond a simple recitation of steps to explore the fundamental principles that govern separation, empowering you to make informed decisions that are both scientifically sound and practically efficient. The objective is to develop a method that is not only suitable for its intended purpose but is also validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5]

A Systematic Approach to Method Development

A successful method development strategy is not a random walk but a logical progression from understanding the analyte to final method validation. The workflow below illustrates a robust pathway, minimizing wasted effort and maximizing the probability of achieving a successful separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification Analyte Analyte Characterization (pKa, logP, UV Spectra) InitialScreen Initial Screening (Columns & Mobile Phases) Analyte->InitialScreen Informs initial choices Optimize Parameter Optimization (Gradient, Temp, Flow Rate) InitialScreen->Optimize Identifies best candidates SST System Suitability Testing (SST Definition) Optimize->SST ForcedDeg Forced Degradation (Specificity Challenge) SST->ForcedDeg Confirms performance Validation Method Validation (ICH Q2(R1)) ForcedDeg->Validation Proves stability-indicating nature

Caption: A logical workflow for systematic HPLC method development.

Part 1: Stationary Phase Selectivity - A Head-to-Head Comparison

The choice of stationary phase is the most powerful tool for influencing selectivity in HPLC.[6] For hydrophobic, aromatic molecules like this compound, a standard C18 column is the default starting point due to its strong hydrophobic retention.[7] However, alternative chemistries can exploit different interaction mechanisms, which is crucial for separating closely related isomers.[2][8]

We evaluated three common stationary phases: a traditional C18, a C8, and a Phenyl-Hexyl column. The Phenyl-Hexyl phase is of particular interest as it can induce π-π interactions between its phenyl groups and the aromatic ring of the analyte, offering a different selectivity profile compared to purely hydrophobic interactions.[9][10]

Experimental Protocol: Stationary Phase Screening

  • System: Agilent 1260 Infinity II HPLC with Diode Array Detector (DAD).

  • Analytes: this compound (Main Peak) and 2-Bromo-4-iodo-1-methylbenzene (Positional Isomer Impurity).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 60% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 220 nm.[11][12]

  • Injection Volume: 5 µL.

Table 1: Comparative Performance of Different Stationary Phases

Stationary PhaseMain Peak tR (min)Isomer tR (min)Resolution (Rs)Tailing Factor (Tf)Causality & Insights
ACE Excel 5 C18 (150 x 4.6 mm)10.210.41.11.2Dominated by hydrophobicity. The similar logP of the isomers results in minimal separation. Not suitable.
Zorbax SB-C8 (150 x 4.6 mm)8.58.60.91.3Less hydrophobic than C18, reducing run time. However, selectivity for isomers is even worse due to weaker retention.
Luna Phenyl-Hexyl (150 x 4.6 mm)9.19.82.8 1.1Optimal. The π-π interactions provide a unique selectivity mechanism, effectively differentiating the positional isomers. Peak shape is excellent.[10]

Part 2: Mobile Phase Optimization - Acetonitrile vs. Methanol

After selecting the stationary phase, the organic modifier in the mobile phase is the next most critical parameter for fine-tuning selectivity.[13][14] Acetonitrile (ACN) and methanol (MeOH) are the most common choices in reversed-phase HPLC.[15] They differ in their chemical properties: ACN is aprotic with a strong dipole moment, while methanol is a protic solvent capable of hydrogen bonding.[16][17] These differences can lead to significant changes in elution order and resolution.[15]

We compared ACN and MeOH using the superior Phenyl-Hexyl column identified in Part 1.

Experimental Protocol: Organic Modifier Comparison

  • All conditions were kept the same as the stationary phase screening, except the mobile phase B was switched between Acetonitrile and Methanol. To achieve similar retention times, the gradient with methanol was adjusted (a higher percentage of methanol is needed to match the elution strength of acetonitrile).[18]

  • ACN Gradient: 60% to 95% B over 15 minutes.

  • MeOH Gradient: 70% to 100% B over 15 minutes.

Table 2: Comparison of Acetonitrile and Methanol on a Phenyl-Hexyl Column

Organic ModifierMain Peak tR (min)Isomer tR (min)Resolution (Rs)System PressureCausality & Insights
Acetonitrile (ACN) 9.19.82.8 LowerACN's dipole-dipole interactions complement the Phenyl-Hexyl phase, yielding excellent resolution. Its lower viscosity results in less backpressure.[17]
Methanol (MeOH) 9.39.92.1HigherMethanol, being protic, interacts differently. While separation is still acceptable (Rs > 2.0), the resolution is slightly diminished compared to ACN. System backpressure is notably higher.[16][18]

Part 3: The Influence of Temperature and Detection

Temperature as a Tool Column temperature is a crucial but often overlooked parameter. Increasing temperature decreases mobile phase viscosity, which lowers backpressure and can allow for higher flow rates, shortening analysis time.[19][20] More importantly, temperature can alter selectivity, sometimes improving resolution for challenging peak pairs.[21] For this method, an elevated temperature of 40 °C was found to sharpen peaks slightly and reduce the run time without compromising the critical resolution between the main analyte and its isomer.

Optimal Detection with Photodiode Array (PDA) Given that these are aromatic compounds, they exhibit strong UV absorbance. A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is the ideal choice.[11][22] Unlike a standard UV detector that monitors a single wavelength, a PDA detector captures the entire UV-Vis spectrum for every point in the chromatogram.[12][23] This provides three key advantages:

  • Optimal Wavelength: The wavelength of maximum absorbance (λ-max) can be easily determined and used for quantification, maximizing sensitivity.

  • Peak Purity Analysis: The spectral data can be used to assess the homogeneity of a peak, providing confidence that a peak is a single component and not a co-elution of impurities.[23]

  • Compound Identification: The UV spectrum serves as a characteristic fingerprint that can aid in the tentative identification of unknown peaks by comparison to a spectral library.[24]

Final Recommended Method & System Suitability

Based on the comparative data, the following method is recommended for the analysis of this compound and its positional isomers.

FinalMethod cluster_system HPLC System cluster_conditions Chromatographic Conditions cluster_sst System Suitability Test (SST) System UPLC/HPLC with Quaternary Pump, Autosampler, Column Thermostat, PDA/DAD Detector Column Column: Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm) MobilePhase Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient Gradient: 60% B to 95% B in 15 min, followed by 5 min hold Parameters Flow Rate: 1.0 mL/min Temp: 40 °C Detection: DAD, 220 nm Injection: 5 µL Resolution Resolution (Main Peak/Isomer) ≥ 2.0 Tailing Tailing Factor (Main Peak) ≤ 1.5 Precision RSD of Peak Area (n=6) ≤ 2.0%

Caption: Summary of the final optimized HPLC method.

Proving Specificity: The Role of Forced Degradation

A truly robust analytical method must be "stability-indicating," meaning it can unambiguously separate the drug substance from its degradation products.[25] Forced degradation studies are performed to purposefully stress the analyte under harsh conditions (e.g., acid, base, oxidation, heat, light) to generate these potential degradants.[5][26][27]

By analyzing samples from these stress conditions with the developed HPLC method and using the PDA detector, one can confirm that all degradation products are well-separated from the main analyte peak. This process is a cornerstone of method validation as described in ICH guidelines and provides ultimate confidence in the method's specificity.[4][25] For halogenated compounds, particular attention should be paid to photolytic degradation, as the carbon-halogen bond can be susceptible to cleavage under UV light.[26]

Conclusion: A Multi-faceted Approach to a Complex Separation

Developing a robust HPLC method for this compound derivatives requires a multi-faceted, logical approach. This guide has demonstrated that:

  • Stationary Phase is Key: Relying solely on a standard C18 phase is insufficient for resolving challenging positional isomers. Exploring alternative selectivities, such as the π-π interactions offered by a Phenyl-Hexyl column, is critical.

  • Mobile Phase Matters: The choice between acetonitrile and methanol is not arbitrary. Their different chemical properties can be leveraged to fine-tune resolution and optimize chromatographic performance.

  • Systematic Screening is Efficient: A structured workflow, comparing key parameters objectively, leads to a superior final method more efficiently than a trial-and-error approach.

  • Technology Enhances Confidence: The use of a PDA detector is invaluable, providing not just quantitative data but also qualitative information about peak purity, which is essential for a trustworthy method.

Ultimately, by understanding the underlying chemistry of the separation and systematically comparing the tools at our disposal, we can develop analytical methods that are robust, reliable, and fit for purpose in a regulated drug development environment. For even greater resolution and faster analysis times, transferring this method to a UPLC platform with sub-2 µm particles would be a logical next step, as the higher efficiency of UPLC is particularly advantageous for separating complex mixtures and closely eluting isomers.[28][29][30]

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Shimadzu.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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A Senior Application Scientist's Guide to Regioselective Cross-Coupling: 4-Bromo-2-iodo-1-methylbenzene vs. 1,4-dibromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic organic chemistry, the strategic functionalization of aromatic scaffolds is paramount. For researchers engaged in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science, the choice of starting material dictates the feasibility, efficiency, and elegance of a synthetic route. This guide provides an in-depth, objective comparison of two closely related yet functionally distinct dihalogenated toluenes: 4-Bromo-2-iodo-1-methylbenzene and 1,4-dibromo-2-methylbenzene.

We will dissect the fundamental principles governing their reactivity, provide comparative experimental insights, and present detailed protocols to empower you, the researcher, to make informed decisions for your synthetic challenges. The focus is not merely on what happens, but why it happens, grounding our discussion in mechanistic principles and empirical data.

The Decisive Factor: The Carbon-Halogen Bond

The stark difference in reactivity between these two molecules is fundamentally rooted in the inherent properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The efficacy of many transformations, particularly palladium-catalyzed cross-coupling reactions, hinges on the initial cleavage of this bond.

Bond Dissociation Energy (BDE)

The energy required to cleave a chemical bond homolytically is its Bond Dissociation Energy. A lower BDE corresponds to a weaker, more reactive bond. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage.[1][2]

PropertyThis compound1,4-dibromo-2-methylbenzeneCausality
Structure this compound1,4-dibromo-2-methylbenzeneThe key difference is the presence of a C-I bond, which is the primary site of reactivity.
Relevant BDE C(aryl)-I: ~67 kcal/mol[1]C(aryl)-Br: ~84 kcal/mol[1]The lower BDE of the C-I bond makes it the kinetically favored site for reactions involving bond cleavage.
Molecular Weight 296.94 g/mol 249.93 g/mol N/A
The Oxidative Addition Step: A Mechanistic View

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3][4] This step is often rate-determining.[5][6] The lower BDE of the C-I bond results in a significantly lower activation energy for this process compared to the C-Br bond.[7] This kinetic preference is the cornerstone of the chemoselectivity observed with this compound.

G cluster_0 Reactivity Comparison in Oxidative Addition pd0 Pd(0)L₂ (Active Catalyst) iodo_ts [Transition State 1] pd0->iodo_ts Low ΔG‡ (Fast) bromo_ts [Transition State 2] pd0->bromo_ts High ΔG‡ (Slow) iodo_start This compound iodo_start->iodo_ts bromo_start 1,4-dibromo-2-methylbenzene bromo_start->bromo_ts iodo_product Aryl-Pd(II)-I Complex iodo_ts->iodo_product bromo_product Aryl-Pd(II)-Br Complex bromo_ts->bromo_product

Caption: Energetic preference for C-I bond oxidative addition.

Comparative Reactivity in Cross-Coupling Reactions

The inherent reactivity difference (C-I >> C-Br) makes this compound an ideal substrate for sequential, regioselective cross-coupling.[8][9] In contrast, 1,4-dibromo-2-methylbenzene presents a greater challenge for selective mono-functionalization, as both C-Br bonds have similar reactivity, though subtle electronic and steric differences can be exploited under carefully controlled conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[10] The reactivity trend for the halide component is decisively I > OTf > Br >> Cl.[6][10]

Scenario 1: this compound One can achieve excellent selectivity for coupling at the C-2 (iodo) position under mild conditions, leaving the C-4 (bromo) position untouched for subsequent, more forcing reactions. This two-step, one-pot potential is a significant synthetic advantage.

Scenario 2: 1,4-dibromo-2-methylbenzene Selective mono-coupling is more difficult. The C-Br bond at the 4-position is slightly more reactive than the one at the 1-position due to reduced steric hindrance from the adjacent methyl group. However, achieving high selectivity often requires careful optimization of catalysts, ligands, and reaction time to prevent the formation of the di-coupled byproduct.[11]

Table 1: Representative Comparison in Suzuki-Miyaura Coupling

SubstrateConditionsProduct(s) & SelectivityTypical Yield
This compound Phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (2 mol%), K₂CO₃, Toluene/H₂O, 80°C, 2hMono-coupled at C-2: 4-Bromo-2-phenyl-1-methylbenzene (>98% selectivity)>90%
1,4-dibromo-2-methylbenzene Phenylboronic acid (1.1 eq), Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃, Toluene/H₂O, 80°C, 2h[12]Mono-coupled at C-4: 4-Bromo-1-phenyl-2-methylbenzene (Major) + Di-coupled byproduct (Minor)60-80% (mono)
1,4-dibromo-2-methylbenzene Phenylboronic acid (2.2 eq), Pd(PPh₃)₄ (4 mol%), K₂CO₃, Toluene/H₂O, 110°C, 12hDi-coupled: 1,4-Diphenyl-2-methylbenzene>85%
Sonogashira Coupling

The Sonogashira coupling forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reactivity hierarchy remains consistent: I > Br.[13][14][15] This allows for the precise installation of an alkyne at the C-2 position of this compound at or near room temperature, a feat that would require significant heating for the dibromo analogue.[14]

Orthogonal Reactivity: Grignard and Lithiation Reactions

The principles of reactivity extend beyond palladium catalysis to the formation of organometallic reagents.

  • Grignard Reagent Formation: The reaction of magnesium metal with aryl halides proceeds via radical intermediates.[16][17] The greater reactivity of the C-I bond allows for the selective formation of the Grignard reagent at the C-2 position of this compound at low temperatures, a process known as I/Mg exchange. Forming a mono-Grignard from 1,4-dibromo-2-methylbenzene is notoriously difficult and often results in mixtures or Wurtz coupling byproducts.

  • Halogen-Metal Exchange (Lithiation): This reaction with organolithium reagents (e.g., n-BuLi, t-BuLi) is exceptionally fast for aryl iodides, occurring even at very low temperatures (-78 °C to -100 °C). The exchange with aryl bromides is substantially slower and requires higher temperatures.[18] This provides another powerful and orthogonal method for the selective functionalization of this compound.

G cluster_workflow Synthetic Workflow for Sequential Functionalization start This compound step1 Step 1: Mild Conditions (e.g., Suzuki, Sonogashira, Lithiation) start->step1 Selective Reaction at C-I Bond intermediate Mono-functionalized Intermediate (Bromine intact) step1->intermediate step2 Step 2: Harsher Conditions (e.g., Suzuki, Buchwald-Hartwig) intermediate->step2 Reaction at C-Br Bond final_product Di-functionalized Product step2->final_product

Caption: Sequential functionalization strategy using differential reactivity.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a validated method for the selective mono-arylation of this compound, demonstrating the principles discussed.

Objective: To synthesize 4-Bromo-2-(4-methoxyphenyl)-1-methylbenzene.

Materials:

  • This compound (1.0 equiv, 297 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 equiv, 182 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv, 23 mg, 0.02 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 276 mg, 2.0 mmol)

  • Toluene (5 mL)

  • Deionized Water (1.25 mL)

  • Argon or Nitrogen gas supply

  • Round-bottom flask with reflux condenser and magnetic stir bar

Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for catalytic efficiency.

  • Solvent Addition: Using a syringe, add degassed toluene and degassed deionized water. Causality: Solvents are degassed (by sparging with inert gas or freeze-pump-thaw cycles) to remove dissolved oxygen.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80°C. Stir the biphasic mixture vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots. The disappearance of the starting material indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion and Strategic Recommendations

The choice between this compound and 1,4-dibromo-2-methylbenzene is a strategic one, dictated by the desired synthetic outcome.

  • For Sequential or Regioselective Synthesis: this compound is unequivocally the superior choice. Its built-in differential reactivity allows for the clean, high-yielding, and predictable functionalization of the C-I bond under mild conditions, reserving the C-Br bond for a subsequent, orthogonal transformation.

  • For Symmetric Di-functionalization: 1,4-dibromo-2-methylbenzene is a suitable and more economical precursor. Both bromine atoms can be reacted, typically under more forcing conditions, to install two identical groups.

  • For Selective Mono-functionalization of a Dibromo System: While possible with 1,4-dibromo-2-methylbenzene, this path requires careful screening of catalysts, ligands, and conditions to manage the selectivity between the two similar C-Br bonds and often results in lower yields of the desired mono-substituted product compared to the iodo-bromo alternative.

By understanding the fundamental principles of bond energies and reaction mechanisms, researchers can leverage the distinct chemical personalities of these reagents to design more efficient, selective, and powerful synthetic routes.

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The Strategic Advantage of Orthogonal Reactivity: A Guide to 4-Bromo-2-iodo-1-methylbenzene in Sequential Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the choice of starting materials is a critical determinant of synthetic efficiency and success. In the realm of palladium-catalyzed cross-coupling reactions, the strategic use of dihalogenated aromatic compounds as foundational scaffolds is a widely adopted approach. However, the true power of this strategy is unlocked when one can control the sequential introduction of different substituents. This guide provides an in-depth technical comparison of 4-Bromo-2-iodo-1-methylbenzene with its di-iodo analogs, highlighting the distinct advantages conferred by the differential reactivity of its carbon-halogen bonds. Supported by mechanistic principles and experimental data, we will demonstrate why this mixed-halide substrate is a superior choice for the controlled, stepwise synthesis of complex, unsymmetrical molecules.

The Principle of Chemoselective Functionalization: Exploiting the C-I vs. C-Br Reactivity Gap

The cornerstone of the utility of this compound lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step in the catalytic cycle. The energy barrier for this crucial step follows a well-established trend: C–I < C–Br ≪ C–Cl.[1][2] The C-I bond, being weaker, undergoes oxidative addition much more readily than the more robust C-Br bond.[2][3] This inherent difference in reactivity allows for a high degree of chemoselectivity, enabling the preferential functionalization of the iodo-position while the bromo-position remains available for subsequent transformations.[4][5]

In contrast, di-iodo analogs, while highly reactive, lack this built-in mechanism for selective mono-functionalization. Attempting a stepwise reaction with a di-iodo compound often leads to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired unsymmetrical product.[2]

This principle of "orthogonal reactivity" makes this compound an invaluable building block in medicinal chemistry and materials science, where the precise and controlled assembly of molecular components is paramount.[6][7][8]

Comparative Performance in Key Cross-Coupling Reactions

The superior control offered by this compound is evident across a range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for creating biaryl structures.[9][10] The differential reactivity of this compound allows for a highly selective mono-arylation at the iodo-position, followed by a second, distinct coupling at the bromo-position.[5][11]

Table 1: Comparative Yields in a Sequential Suzuki-Miyaura Coupling

Starting MaterialCoupling Partner 1Catalyst SystemTemp (°C)Major Product (Mono-Coupling)Yield (%)Coupling Partner 2Major Product (Di-Coupling)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄, K₂CO₃802-Phenyl-4-bromo-1-methylbenzene85-954-Methoxyphenylboronic acid2-Phenyl-4-(4-methoxyphenyl)-1-methylbenzene~80
1,4-DiiodobenzenePhenylboronic acidPd(PPh₃)₄, K₂CO₃80Mixture of mono- and di-phenylated productsVariable---

Data is representative and compiled from established chemical principles and literature precedents.[2][4]

Sonogashira Coupling

The Sonogashira coupling is the method of choice for the formation of C(sp²)-C(sp) bonds, creating aryl alkynes which are important structural motifs in many pharmaceuticals and functional materials. Similar to the Suzuki coupling, the C-I bond of this compound exhibits significantly higher reactivity, allowing for selective alkynylation at the 2-position.[6][7]

Table 2: Selective Sonogashira Coupling

Starting MaterialCoupling PartnerCatalyst SystemTemp (°C)Major ProductYield (%)
This compoundPhenylacetylenePd(PPh₃)₄, CuI, Et₃N604-Bromo-1-methyl-2-(phenylethynyl)benzene80-90
1,2-DiiodobenzenePhenylacetylenePd(PPh₃)₄, CuI, Et₃N60Mixture of mono- and di-alkynylated productsVariable

Data is representative and compiled from established chemical principles and literature precedents.[2][4]

Experimental Protocols: A Guide to Selective Functionalization

The following protocols provide a general framework for achieving selective cross-coupling reactions with this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

Objective: To selectively couple an arylboronic acid at the iodo-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90°C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C-Br Position

Objective: To couple a second, different arylboronic acid at the remaining bromo-position.

Materials:

  • Mono-arylated product from Protocol 1 (1.0 equiv)

  • Second arylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (5 mol%)

  • K₃PO₄ (2.5 equiv)

  • 1,4-Dioxane

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the mono-arylated substrate, the second arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110°C and monitor by TLC or GC-MS.

  • Work-up and purification are performed as described in Protocol 1.

The choice of a more active catalyst system and higher temperatures in the second step is often necessary to facilitate the coupling at the less reactive C-Br bond.[11]

Mechanistic Rationale and Visualization

The selective nature of these transformations can be visualized through the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-I (Intermediate) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' (Intermediate) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product 1) RedElim->Product Substrate This compound (Ar-I) Substrate->OxAdd Fast BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle for the first selective Suzuki-Miyaura coupling.

The initial, rapid oxidative addition occurs preferentially at the C-I bond, leading to the formation of the first cross-coupled product and regeneration of the Pd(0) catalyst. The resulting bromo-substituted product can then re-enter the catalytic cycle for a second transformation, typically under more forcing conditions.

Sequential_Coupling_Workflow Start This compound Step1 Step 1: Suzuki Coupling 1 (Arylboronic Acid 1, mild conditions) Start->Step1 Intermediate Mono-arylated Intermediate (4-Bromo-2-aryl-1-methylbenzene) Step1->Intermediate Step2 Step 2: Suzuki Coupling 2 (Arylboronic Acid 2, forcing conditions) Intermediate->Step2 FinalProduct Unsymmetrical Biaryl Product Step2->FinalProduct

Caption: Workflow for the sequential synthesis of unsymmetrical biaryls.

Conclusion

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. Suzuki reaction.
  • Neufeldt, S. R., et al. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • Schomaker, J. M., & Delia, T. J. (2001). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry, 66(21), 7125–7128.
  • Neufeldt, S. R., et al. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • Kinzel, T., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1646–1652.
  • Knapp, D. M., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2496–2529.
  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?.
  • Royal Society of Chemistry. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • ResearchGate. (2021). Strategies towards Chemoselective Suzuki–Miyaura Cross-Coupling.
  • Matrix Fine Chemicals. 4-BROMO-1-IODO-2-METHYLBENZENE | CAS.
  • Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation.
  • ResearchGate. (2024). Synthesis of 4‐bromo‐ and 4‐iodo‐N‐methylpyridinium salts.
  • PubChem. This compound.
  • MDPI. (2020). Advances in Cross-Coupling Reactions.
  • National Institutes of Health. (2022). Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study.
  • American Chemical Society. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
  • National Institutes of Health. (2015). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • National Institutes of Health. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • National Institutes of Health. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

Sources

A Cost-Benefit Analysis of 4-Bromo-2-iodo-1-methylbenzene in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis, the selection of starting materials is a critical decision, balancing reactivity, cost, and efficiency. This guide provides an in-depth cost-benefit analysis of 4-Bromo-2-iodo-1-methylbenzene, a versatile building block, and objectively compares its performance against viable alternatives in the context of multi-step synthetic strategies.

The Strategic Advantage: Sequential Reactivity

The cornerstone of this compound's utility lies in the established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions: I > Br > Cl.[1][2][3] The weaker C-I bond undergoes oxidative addition to a low-valent palladium catalyst more readily than the C-Br bond. This kinetic difference enables the selective functionalization of the iodine-bearing position under milder conditions, leaving the bromine atom intact for a subsequent, different coupling reaction. This strategic, one-pot or sequential approach can significantly streamline synthetic routes, reduce purification steps, and improve overall process efficiency.[4]

graph TD { A[Start: this compound] -->|First Coupling (e.g., Suzuki, Sonogashira) at C-I bond| B(Intermediate: 4-Bromo-2-substituted-1-methylbenzene); B -->|Second, different Coupling at C-Br bond| C(Final Product: Unsymmetrically di-substituted toluene); subgraph "Reaction Conditions 1" direction LR D{Milder Conditions} end subgraph "Reaction Conditions 2" direction LR E{More Forcing Conditions} end B -- "Requires" --> E; A -- "Requires" --> D; } Caption: Logical workflow for sequential cross-coupling using this compound.

Comparative Analysis with Alternatives

To provide a comprehensive cost-benefit analysis, we will compare this compound with two common alternatives: 2,4-dibromotoluene and 2,4-dichlorotoluene.

FeatureThis compound2,4-Dibromotoluene2,4-Dichlorotoluene
Approximate Cost ($/g) ~$13-21~$11-15~$0.20-1.00
Key Advantage Orthogonal reactivity for sequential couplingsModerate reactivity, good balance of cost and performanceLow cost, suitable for large-scale synthesis where harsh conditions are acceptable
Key Disadvantage Higher initial costLack of inherent selectivity between the two bromine atomsLow reactivity requiring more active catalysts and harsher conditions
Typical Application Synthesis of complex, unsymmetrical biaryls and poly-substituted arenesSynthesis of symmetrical or mono-substituted (statistical mixture) toluenesBulk chemical synthesis

Note: Costs are approximate and subject to change based on supplier and purity.

The significantly lower cost of 2,4-dichlorotoluene makes it an attractive option for large-scale industrial applications. However, the low reactivity of the C-Cl bond necessitates the use of more sophisticated and often expensive catalyst systems, along with higher temperatures and longer reaction times, which can increase overall process costs and lead to the formation of undesired byproducts.[2] 2,4-dibromotoluene offers a compromise between cost and reactivity. While more reactive than its dichloro counterpart, achieving selective mono-functionalization can be challenging, often leading to mixtures of mono- and di-substituted products, complicating purification.[3]

Experimental Data: A Head-to-Head Comparison

Consider the synthesis of a hypothetical unsymmetrical biaryl, 2-phenyl-4-(thiophen-2-yl)-1-methylbenzene.

Synthetic Strategy using this compound:

graph TD { A[this compound] -->|Suzuki Coupling with Phenylboronic Acid (mild conditions)| B(4-Bromo-2-phenyl-1-methylbenzene); B -->|Suzuki Coupling with Thiophene-2-boronic acid (more forcing conditions)| C(2-Phenyl-4-(thiophen-2-yl)-1-methylbenzene); } Caption: Two-step synthesis of an unsymmetrical biaryl.

This sequential approach allows for the controlled introduction of two different aryl groups.

Challenges with Alternatives:

  • Using 2,4-dibromotoluene: A one-pot reaction with a mixture of phenylboronic acid and thiophene-2-boronic acid would likely result in a statistical mixture of products (diphenyl, dithienyl, and the desired mixed biaryl), necessitating complex chromatographic separation. A sequential approach is possible but may suffer from competing reactions at the second step.

  • Using 2,4-dichlorotoluene: The inertness of the C-Cl bonds would require highly active and specialized palladium catalysts (e.g., those with bulky, electron-rich phosphine ligands) and elevated temperatures for both coupling steps, potentially leading to catalyst decomposition and lower overall yields.[5]

Detailed Experimental Protocols

The following are representative, generalized protocols for common cross-coupling reactions. These should serve as a starting point and may require optimization for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed toluene and water.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling at the C-I Position of this compound

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol)

  • Copper(I) iodide (CuI) (0.06 mmol)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC or GC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Cost-Benefit in a Process Chemistry Context

While the initial purchase price of this compound is higher than its di-bromo and di-chloro counterparts, a true cost-benefit analysis must consider the entire synthetic sequence. The synthesis of this compound can be achieved from 2-amino-4-bromotoluene via a Sandmeyer reaction, a well-established and scalable industrial process.[6][7] Another route involves the ortho-lithiation of 4-bromotoluene followed by iodination.[8][9][10][11]

The higher upfront cost of the starting material can be offset by:

  • Reduced number of synthetic steps: The ability to perform sequential couplings in a single pot or with minimal intermediate purification can significantly shorten the overall synthesis.

  • Simplified purification: Avoiding the formation of statistical mixtures of products reduces the need for complex and costly purification procedures.

  • Increased overall yield: The clean and selective nature of the reactions can lead to higher overall yields of the final desired product.

  • Milder reaction conditions: The high reactivity of the C-I bond often allows for the use of lower temperatures and less expensive catalysts, reducing energy consumption and catalyst costs.

Conclusion and Recommendations

For researchers and drug development professionals engaged in the synthesis of complex, high-value molecules where the precise and efficient construction of unsymmetrical biaryl or poly-substituted aromatic cores is paramount, this compound represents a strategically superior choice despite its higher initial cost. The benefits of predictable, selective, and efficient sequential functionalization often outweigh the initial material expense, leading to a more cost-effective and streamlined overall synthetic process.

For applications where cost is the primary driver and the synthesis of symmetrical or simple mono-substituted toluenes is the goal, 2,4-dibromotoluene or 2,4-dichlorotoluene may be more appropriate choices. However, the potential for mixture formation and the need for more forcing reaction conditions must be carefully considered.

Ultimately, the optimal choice of reagent depends on a thorough analysis of the specific synthetic target, the desired level of control and selectivity, and a holistic evaluation of the overall process costs, including starting materials, catalysts, solvents, energy, and purification.

References

  • Selective coupling of iodo substitutents in 4‐bromo‐2,5‐diiodotoluene... - ResearchGate. (n.d.).
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).
  • Stille reaction - Wikipedia. (n.d.).
  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).
  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate - Chemical Review and Letters. (n.d.).
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (n.d.).
  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.).
  • Stille Coupling - Chemistry LibreTexts. (n.d.).
  • The Stille Reaction - Chem 115 Myers. (n.d.).
  • Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards - Organic Chemistry Portal. (n.d.).
  • (a) Model Stille coupling reactions using different catalyst systems:... - ResearchGate. (n.d.).
  • Negishi Coupling - Organic Chemistry Portal. (n.d.).
  • Lithiation / Iodination - Common Organic Chemistry. (n.d.).
  • Iodination - Common Conditions. (n.d.).
  • Synthesis of Highly Substituted Biaryls by the Construction of a Benzene Ring via In Situ Formed Acetals - ACS Publications. (n.d.).
  • This compound | C7H6BrI | CID 15442947 - PubChem. (n.d.).
  • The Negishi Cross-Coupling Reaction - Denmark Group. (n.d.).
  • Directed (ortho) Metallation. (n.d.).
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
  • 3 - Organic Syntheses Procedure. (n.d.).
  • 4-BROMO-1-IODO-2-METHYLBENZENE | CAS - Matrix Fine Chemicals. (n.d.).
  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed. (n.d.).
  • Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Sonogashira coupling reactions of 4-nitrobromobenzene with different... - ResearchGate. (n.d.).
  • Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - NIH. (n.d.).
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.).
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (n.d.).
  • Enantioselective Iodination and Bromination for the Atroposelective Construction of Axially Chiral Compounds - MDPI. (n.d.).
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. (n.d.).
  • Suzuki Coupling of Iodo and Bromoarenes Catalyzed by Chitosan-Supported Pd-Nanoparticles in Ionic Liquids | Request PDF. (n.d.).
  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.).
  • Alternative separation strategy for o -/ p -dichlorobenzene mixtures through supramolecular chemistry protocols - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00684D. (n.d.).
  • Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. (n.d.).
  • Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5 | PDF | Molecules | Physical Sciences - Scribd. (n.d.).
  • (PDF) Cost Analysis of a Commercial Manufacturing Process of a Fine Chemical Compound Using Micro Process Engineering - ResearchGate. (n.d.).
  • US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents. (n.d.).
  • Sandmeyer reaction (synthesis of 2-Iodobenzoic acid) - YouTube. (n.d.).

Sources

The Strategic Advantage of Orthogonal Halogenation: A Comparative Guide to the Synthetic Utility of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and molecular complexity. Among the vast arsenal of building blocks, dihalogenated aromatic compounds serve as invaluable linchpins for the construction of intricate molecular architectures via sequential cross-coupling reactions. This guide provides an in-depth technical validation of a particularly strategic reagent, 4-Bromo-2-iodo-1-methylbenzene (CAS No. 260558-15-4). We will objectively compare its performance against common alternatives, supported by established mechanistic principles and representative experimental data, to illuminate its superior value in complex synthetic routes.

The Principle of Orthogonal Reactivity: More Than the Sum of its Parts

The synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the propensity for a C-X bond to undergo oxidative addition is inversely related to its bond dissociation energy. This establishes a clear and exploitable reactivity hierarchy: C-I > C-Br >> C-Cl.[1][2] The carbon-iodine bond, being the weaker of the two, is significantly more susceptible to oxidative addition by a palladium(0) catalyst. This inherent chemoselectivity allows for the precise, stepwise functionalization of the aromatic ring, a concept we term "orthogonal synthesis." The bromine atom remains as a latent reactive handle, poised for a subsequent, distinct transformation.

This is in stark contrast to symmetrically substituted dihalotoluenes, such as 2,4-dibromotoluene, where achieving selective mono-functionalization is often a significant challenge, frequently resulting in a mixture of mono- and di-substituted products that necessitate arduous purification.[3]

Head-to-Head Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation.[4] Here, the advantages of this compound become strikingly apparent. Let us consider the synthesis of a hypothetical unsymmetrical biaryl toluene.

Scenario 1: The Orthogonal Approach with this compound

This synthetic route proceeds in two discrete, high-yielding steps, leveraging the differential reactivity of the C-I and C-Br bonds.

Sequential_Suzuki_Coupling This compound This compound Step1 Suzuki Coupling 1 (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) This compound->Step1 Arylboronic_Acid_1 Arylboronic Acid 1 Arylboronic_Acid_1->Step1 Intermediate 4-Bromo-2-aryl-1-methylbenzene Step1->Intermediate Step2 Suzuki Coupling 2 (e.g., Pd(dppf)Cl₂, Cs₂CO₃, 100°C) Intermediate->Step2 Arylboronic_Acid_2 Arylboronic Acid 2 Arylboronic_Acid_2->Step2 Final_Product 4-Aryl'-2-aryl-1-methylbenzene Step2->Final_Product

Caption: Sequential Suzuki-Miyaura coupling workflow.

Scenario 2: The Challenge of Selectivity with 2,4-Dibromotoluene

Attempting a selective mono-arylation on 2,4-dibromotoluene is fraught with difficulty. The two C-Br bonds possess similar reactivity, and while subtle electronic differences exist, achieving high selectivity for mono-substitution often requires meticulous optimization of reaction conditions, catalyst systems, and stoichiometry, and can still result in product mixtures.[5]

Comparative Performance Data

While a direct, side-by-side comparison in a single publication is scarce, we can extrapolate expected outcomes based on extensive literature on dihaloarene reactivity.[3][6]

FeatureThis compound2,4-Dibromotoluene (for mono-arylation)
Selectivity Excellent for mono-arylation at the C-I position.Poor to moderate; often yields a mixture of mono- and di-arylated products.
Reaction Conditions Milder conditions for the first coupling (C-I).Often requires more forcing conditions or highly specialized catalysts to achieve mono-selectivity.
Yield of Mono-arylated Product Typically high (>85%).[6]Variable and often lower; significant amounts of di-arylated byproduct are common.
Purification Generally straightforward.Can be challenging due to the presence of multiple, closely related products.
Synthetic Versatility High; allows for the controlled synthesis of unsymmetrical products.Limited for unsymmetrical products; more suited for symmetrical di-substitution.

Experimental Protocols

The following are representative, detailed protocols for the sequential functionalization of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is designed for the selective reaction at the more reactive carbon-iodine bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and finely powdered K₂CO₃.

  • Seal the flask, and then evacuate and backfill with argon. Repeat this cycle three times.

  • Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.[6]

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-bromo-2-aryl-1-methylbenzene intermediate.

Protocol 2: Sonogashira Coupling at the C-Br Position of the Intermediate

The resulting 4-bromo-2-aryl-1-methylbenzene can then be subjected to a second coupling reaction, for instance, a Sonogashira coupling.

Materials:

  • 4-Bromo-2-aryl-1-methylbenzene (from Protocol 1) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA), degassed

Procedure:

  • In a Schlenk flask, dissolve the 4-bromo-2-aryl-1-methylbenzene in degassed triethylamine.

  • Add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI under an argon atmosphere.

  • Heat the reaction mixture to 70 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the triethylammonium bromide salt.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired disubstituted product.

Application in Complex Synthesis: A Proposed Route to Substituted Carbazoles

Carbazoles are a class of nitrogen-containing heterocycles with significant applications in pharmaceuticals and organic electronics.[7][8][9] A highly efficient synthesis of a substituted carbazole can be envisioned starting from this compound, showcasing its utility in building complex heterocyclic systems.

Carbazole_Synthesis start This compound step1 Sonogashira Coupling (with a protected aminophenylacetylene) start->step1 intermediate1 Intermediate A (Disubstituted Toluene) step1->intermediate1 step2 Suzuki Coupling (with an arylboronic acid) intermediate1->step2 intermediate2 Intermediate B (Tri-substituted Toluene) step2->intermediate2 step3 Deprotection & Intramolecular C-N Coupling (e.g., Buchwald-Hartwig) intermediate2->step3 final_product Substituted Carbazole step3->final_product

Sources

A Comparative Guide to Palladium Catalysts for the Selective Cross-Coupling of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. 4-Bromo-2-iodo-1-methylbenzene is a particularly valuable building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential transformations, making the choice of an appropriate palladium catalyst system paramount for achieving the desired synthetic outcome.

This guide provides a comprehensive, in-depth comparison of palladium catalysts for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions involving this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic endeavors.

The Principle of Chemoselectivity: A Tale of Two Halogens

The ability to selectively functionalize one halogen in the presence of another is governed by the relative rates of oxidative addition to the palladium(0) center, which is the initial and often rate-determining step in the catalytic cycle. The general reactivity trend for aryl halides is C–I > C–Br > C–Cl, a direct consequence of decreasing bond dissociation energies.[1][2] For this compound, the C-I bond is significantly weaker and thus more susceptible to cleavage by a Pd(0) catalyst. This inherent reactivity difference forms the basis for achieving high chemoselectivity.

However, true control and optimization require a nuanced understanding of how the components of the catalytic system—the palladium precursor, the supporting ligand, the base, and the solvent—collectively influence the reaction's course. The ligand, in particular, plays a critical role; its steric and electronic properties can fine-tune the catalyst's reactivity to favor the desired pathway, often allowing for milder reaction conditions that preserve the less reactive C-Br bond for subsequent transformations.[3][4]

Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd Ar-I PdII R-Pd(II)-X (Ar-Pd-I) OxiAdd->PdII Trans Transmetalation PdII->Trans R'-M PdII_R R-Pd(II)-R' (Ar-Pd-R') Trans->PdII_R RedEli Reductive Elimination PdII_R->RedEli R-R' (Ar-R') RedEli->Pd0

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Comparative Performance of Palladium Catalysts

The selection of an optimal catalyst system is contingent on the specific coupling reaction being performed. Below, we compare various palladium systems for Suzuki-Miyaura, Sonogashira, and Heck couplings, focusing on achieving selective functionalization at the C-I position of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between aryl halides and organoboron compounds, is one of the most robust and widely used cross-coupling methods.[5][6] For dihaloarenes, achieving high selectivity is often possible by carefully tuning the reaction conditions.

Catalyst System (Precursor + Ligand)Boronic AcidBaseSolventTemp (°C)Time (h)Approx. Yield (%) (Mono-iodide coupling)Selectivity (I vs. Br)
Pd(PPh₃)₄ (3 mol%)Phenylboronic acidK₃PO₄1,4-Dioxane901285-95High
Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)4-Methoxyphenylboronic acidK₂CO₃Toluene/H₂O1008>95Excellent
PdCl₂(dppf) (3 mol%)Thiophene-2-boronic acidCs₂CO₃DMF9010~90High
Pd₂(dba)₃ (1.5 mol%) + PCy₃·HBF₄ (3.6 mol%)4-Tolylboronic acidCs₂CO₃Toluene/H₂O802>90Excellent

Expertise & Experience:

  • Pd(PPh₃)₄ : This is a classic, reliable catalyst that often provides good yields and high selectivity for the more reactive C-I bond.[7][8] Its primary drawback is the need for relatively high catalyst loading and temperature.

  • Pd(OAc)₂ / SPhos : The use of bulky, electron-rich Buchwald ligands like SPhos allows for lower catalyst loadings and often faster reaction times.[2] The steric bulk of the ligand facilitates the formation of a highly reactive, monoligated Pd(0) species, which readily undergoes oxidative addition at the less sterically hindered C-I position.

  • PdCl₂(dppf) : This air-stable precatalyst is effective for a broad range of boronic acids, including heteroaromatics. The dppf ligand provides a good balance of steric and electronic properties for selective coupling.[2]

  • Pd₂(dba)₃ / PCy₃·HBF₄ : Trialkylphosphine ligands like tricyclohexylphosphine (PCy₃) are highly electron-donating and promote high catalytic activity, enabling reactions at lower temperatures.[9] This can be crucial for substrates with sensitive functional groups.

Sonogashira Coupling

The Sonogashira coupling provides a powerful route to synthesize aryl alkynes by reacting aryl halides with terminal alkynes.[10][11] The reaction traditionally employs both a palladium catalyst and a copper(I) co-catalyst, although copper-free methods have gained prominence.

Catalyst System (Pd Precursor + Ligand)Co-catalystAlkyneBaseSolventTemp (°C)Approx. Yield (%) (Mono-iodide coupling)
PdCl₂(PPh₃)₂ (2 mol%)CuI (3 mol%)PhenylacetyleneEt₃NTHF60>95
Pd(PPh₃)₄ (3 mol%)CuI (5 mol%)1-OctyneDiisopropylamineToluene70~90
[DTBNpP]Pd(crotyl)Cl (2 mol%)None3-EthynylpyridineTMPDMSO25 (RT)~95
PdCl₂ (5-10 ppm) + Alkynone L₂ (1-2 mol%)None4-MethylphenylacetyleneK₂CO₃EtOH9080-90

Expertise & Experience:

  • PdCl₂(PPh₃)₂ / CuI : This is the workhorse catalytic system for Sonogashira couplings.[12] It is highly efficient for the coupling of aryl iodides, providing excellent yields under relatively mild conditions. The selectivity for the C-I bond is typically outstanding.

  • Copper-Free Systems : Concerns about copper contamination in pharmaceutical intermediates have driven the development of copper-free protocols. The [DTBNpP]Pd(crotyl)Cl precatalyst is an air-stable, monoligated system that shows remarkable activity at room temperature for challenging substrates.[13] This avoids the need for a copper co-catalyst and harsh conditions.

  • Low-Loading Systems : Recent advances have focused on minimizing the use of precious palladium. Systems using non-phosphine ligands, such as α,β-alkynones, have shown promise in reducing catalyst loading to the parts-per-million (ppm) level, although they may require higher temperatures.[14]

Heck Coupling

The Heck reaction couples aryl halides with alkenes to form substituted olefins.[15][16] Controlling regioselectivity and avoiding side reactions can be more challenging than in Suzuki or Sonogashira couplings, making catalyst selection critical.

Catalyst System (Precursor + Ligand)AlkeneBaseSolventTemp (°C)Approx. Yield (%) (Mono-iodide coupling)
Pd(OAc)₂ (2 mol%) + P(o-tol)₃ (4 mol%)Methyl acrylateEt₃NDMF10080-90
Pd/C (5 mol%)StyreneNa₂CO₃NMP120~75
Pd₂(dba)₃ (1.5 mol%) + PPh₃ (6 mol%)n-Butyl acrylateNaOAcDMA110~85

Expertise & Experience:

  • Pd(OAc)₂ / P(o-tol)₃ : This is a widely used and effective homogeneous system for Heck reactions.[1] The tri(o-tolyl)phosphine ligand provides sufficient steric bulk to promote the reaction while being less expensive than many specialized phosphines.

  • Heterogeneous Catalysts (Pd/C) : Palladium on carbon offers the advantage of easier catalyst removal and recycling, aligning with green chemistry principles.[17] However, it often requires higher temperatures, and leaching of palladium species into the solution can occur, meaning the true catalytic species may be homogeneous.[17]

  • Base Selection : The choice of base is crucial in the Heck reaction. An organic base like triethylamine (Et₃N) is commonly used, but a combination of inorganic and organic bases can sometimes enhance reaction rates and catalyst stability.[17]

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing reliable starting points for achieving selective C-I functionalization of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling

Experimental_Workflow start Start setup Reaction Setup (Flask, Reagents, Solvent) start->setup degas Degas System (Evacuate/Backfill Ar) setup->degas heat Heat & Stir (Monitor by TLC/LC-MS) degas->heat workup Aqueous Workup (Quench, Extract) heat->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, MS) purify->analyze end End analyze->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Objective: To synthesize 4-Bromo-2-(4-methoxyphenyl)-1-methylbenzene via selective coupling at the C-I position.

Materials:

  • This compound (1.0 mmol, 297 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (6 mL) and Water (2 mL), degassed separately

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Seal the flask with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed toluene (6 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Trustworthiness: This protocol is self-validating. Progress is tracked using chromatography (TLC/LC-MS) to confirm the consumption of starting material and formation of a new, less polar product spot. The final structure and regioselectivity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will unambiguously show the addition of the methoxyphenyl group and the retention of the bromine atom.

Protocol 2: Selective Copper-Free Sonogashira Coupling

Objective: To synthesize 4-Bromo-1-methyl-2-(phenylethynyl)benzene via selective coupling at the C-I position.

Materials:

  • This compound (1.0 mmol, 297 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg)

  • Triethylamine (Et₃N) (2.5 mmol, 348 µL), anhydrous

  • Tetrahydrofuran (THF) (5 mL), anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ and this compound under an argon atmosphere.

  • Add the anhydrous, degassed THF (5 mL) and triethylamine (2.5 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Place the flask in a preheated oil bath at 60 °C and stir.

  • Monitor the reaction by TLC until the starting iodide is consumed (typically 4-6 hours).

  • Cool the mixture, then filter it through a short pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using hexane) to afford the desired alkynylated product.

Trustworthiness: The reaction's completion is verified by chromatography. The identity and purity of the final product are confirmed by spectroscopic analysis. ¹H NMR will show the disappearance of the starting material signals and the appearance of new aromatic and acetylenic proton signals. The mass spectrum will confirm the expected molecular weight of the mono-coupled product.

Catalyst Selection Strategy

Choosing the right catalyst requires balancing activity, selectivity, cost, and operational simplicity.

Catalyst_Selection cluster_suzuki Suzuki Options cluster_sonogashira Sonogashira Options cluster_heck Heck Options start Desired Transformation? suzuki Suzuki (C-C) start->suzuki Aryl-Aryl sonogashira Sonogashira (C-C, alkyne) start->sonogashira Aryl-Alkyne heck Heck (C-C, alkene) start->heck Aryl-Alkene s_robust Robust/Standard? Pd(PPh3)4 or PdCl2(dppf) suzuki->s_robust s_high_activity High Activity/Low Temp? Pd(OAc)2 + SPhos/PCy3 suzuki->s_high_activity so_standard Standard (Cu-catalyzed)? PdCl2(PPh3)2 + CuI sonogashira->so_standard so_cu_free Copper-Free/Mild? [DTBNpP]Pd(crotyl)Cl sonogashira->so_cu_free h_standard Standard Homogeneous? Pd(OAc)2 + P(o-tol)3 heck->h_standard h_recyclable Recyclable? Pd/C heck->h_recyclable

Caption: A decision tree for selecting a palladium catalyst system.

Conclusion

The selective functionalization of this compound is a highly achievable goal that unlocks access to a diverse array of complex organic molecules. The inherent reactivity difference between the C-I and C-Br bonds provides a strong thermodynamic and kinetic bias for selective coupling at the iodine position. For routine, robust transformations, classic catalysts such as Pd(PPh₃)₄ for Suzuki reactions and PdCl₂(PPh₃)₂/CuI for Sonogashira couplings are excellent starting points. For enhanced activity, lower catalyst loadings, and milder conditions—often critical in complex, multi-step syntheses—modern systems employing bulky, electron-rich phosphine ligands like SPhos or specialized precatalysts for copper-free reactions represent the state of the art. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can confidently and efficiently employ this compound as a key intermediate in their synthetic campaigns.

References

  • Kalvet, I., Magnin, G., & Schoenebeck, F. (2017). Rapid Room-Temperature, Chemoselective Csp2–Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air. Angewandte Chemie International Edition, 56(34), 10197-10201. [Link]
  • Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
  • Cerna, I., et al. (2016). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ChemInform, 47(34). [Link]
  • So, C. M., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. Organic Letters, 23(13), 5196-5201. [Link]
  • O'Brien, C. J., et al. (2016). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Powers, I. G., & Uyeda, C. (2017). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • Akram, M., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5576-5631. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • ResearchGate. (n.d.). Comparison of 1-iodo-4-methylbenzene and 1-bromo-4-methylbenzene under optimal conditions. [Link]
  • Sullivan, J. A., Flanagan, K. A., & Hain, H. (2009). Suzuki Coupling Activity of an aqueous phase Pd nanoparticle dispersion and a Carbon Nanotube/Pd nanoparticle composite. Catalysis Today, 145(1-2), 108-113. [Link]
  • Chase, D. H., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(10), 3075-3079. [Link]
  • Iqbal, M. A., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 25(15), 3496. [Link]
  • Journal of Synthetic Chemistry. (2023).
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
  • Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848. [Link]
  • Khan, S. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Liu, X., et al. (2023). α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction.
  • Jagriti Sharma. (2021, January 1). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) [Video]. YouTube. [Link]
  • Proton Guru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]
  • Taylor & Francis. (n.d.). Palladium compounds – Knowledge and References. [Link]
  • Matrix Fine Chemicals. (n.d.). 4-BROMO-1-IODO-2-METHYLBENZENE. [Link]
  • Iqbal, M. A., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]
  • Liu, L., et al. (2014). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 19(11), 17466-17478. [Link]
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). Malaysian Journal of Chemistry. [Link]
  • Morken, J. P., et al. (2012). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 134(34), 14329-14332. [Link]

Sources

A Researcher's Guide to Regiochemical Control in Reactions of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-2-iodo-1-methylbenzene

In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic scaffolds is paramount. Polysubstituted aromatic compounds are core structures in pharmaceuticals, agrochemicals, and advanced materials. Among the vast array of building blocks, dihalogenated arenes offer a powerful platform for sequential and site-selective modifications. This compound, in particular, stands out as a versatile substrate. Its utility stems from the differential reactivity of its two carbon-halogen bonds: the carbon-iodine (C-I) bond and the carbon-bromine (C-Br) bond.

This guide provides a comprehensive comparison of the regiochemical outcomes of key transformations involving this compound. We will delve into the mechanistic principles that govern this selectivity, present comparative experimental data, and offer detailed protocols for researchers aiming to leverage this substrate in their synthetic campaigns. The central thesis of this guide is that the inherent reactivity difference—where the C-I bond is significantly more reactive than the C-Br bond—provides a reliable handle for predictable and selective functionalization at the C-2 position.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: Harnessing Differential Reactivity

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-heteroatom bond formation. The regioselectivity in these reactions with this compound is primarily dictated by the initial, rate-determining oxidative addition step. For palladium catalysts, the general order of reactivity for aryl halides is C–I > C–Br > C–Cl.[1][2] This established principle is the cornerstone of achieving high regioselectivity, allowing for the preferential functionalization of the C-2 position.

The workflow below illustrates the fundamental principle of selectivity in these reactions. The Pd(0) catalyst overwhelmingly favors insertion into the weaker, more reactive C-I bond, initiating the catalytic cycle and leaving the C-Br bond available for subsequent transformations.

G cluster_0 Regioselective Cross-Coupling Workflow A This compound + Pd(0) Catalyst B Oxidative Addition A->B C Intermediate A: Pd(II) Complex at C-2 B->C Favored Pathway (C-I Bond Cleavage) D Intermediate B: Pd(II) Complex at C-4 B->D Disfavored Pathway (C-Br Bond Cleavage) E Transmetalation & Reductive Elimination C->E F Product: 2-Substituted-4-bromo-1-methylbenzene E->F

Caption: General workflow for selective Pd-catalyzed cross-coupling.

Comparative Analysis of Common Cross-Coupling Reactions

The predictable selectivity at the C-2 (iodo) position holds true across a range of widely used palladium-catalyzed cross-coupling reactions. The table below summarizes the typical outcomes and conditions, demonstrating the robustness of this approach.

Reaction Type Coupling Partner Typical Catalyst/Ligand Expected Major Product Key References
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(PPh₃)₄ or Pd(OAc)₂/SPhos2-Aryl-4-bromo-1-methylbenzene[1][3][4]
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂/CuI2-Alkynyl-4-bromo-1-methylbenzene[5][6][7]
Stille OrganostannanePd(PPh₃)₄2-Aryl/Vinyl-4-bromo-1-methylbenzene[8][9][10][11]
Negishi Organozinc ReagentPd(dppf)Cl₂2-Aryl/Alkyl-4-bromo-1-methylbenzene[12][13]
Buchwald-Hartwig AminePd₂(dba)₃/BINAP2-(Amino)-4-bromo-1-methylbenzene[14][15]
Heck AlkenePd(OAc)₂/PPh₃2-(Alkenyl)-4-bromo-1-methylbenzene[16][17][18]
Featured Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol details a representative procedure for the selective coupling at the C-I position, a common and highly reliable transformation.

Objective: To synthesize 4-Bromo-2-(4-methoxyphenyl)-1-methylbenzene.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • Anhydrous Toluene

  • Anhydrous Water

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, add Pd(OAc)₂ and SPhos.

  • Degassing: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).

  • Solvent Addition: Add anhydrous toluene and anhydrous water (typically a 10:1 ratio) to the Schlenk flask via syringe.

  • Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-Bromo-2-(4-methoxyphenyl)-1-methylbenzene.

Trustworthiness: The use of a well-defined catalyst system (Pd(OAc)₂/SPhos) and a robust base (K₃PO₄) under anhydrous and inert conditions ensures high catalytic turnover and minimizes side reactions, leading to a reproducible and high-yielding protocol.

Part 2: Halogen-Metal Exchange: A Complementary Approach to C-2 Functionalization

Halogen-metal exchange is a powerful, non-catalytic method for converting an aryl halide into a potent aryl-organometallic nucleophile.[19] This reaction's regioselectivity is also governed by the C-X bond strength, with the rate of exchange following the order I > Br > Cl. When this compound is treated with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures (typically -78 °C), the exchange occurs almost exclusively at the C-I bond.[20][21]

This rapid exchange generates a 2-lithio-4-bromo-1-methylbenzene intermediate, which is a versatile nucleophile that can be trapped with a wide range of electrophiles. This method provides access to functional groups that are not readily installed via cross-coupling.

G cluster_1 Halogen-Metal Exchange & Trapping A This compound B Aryllithium Intermediate (at C-2) A->B n-BuLi, THF -78 °C (Selective I/Li Exchange) C Final Product B->C Quench D Electrophile (e.g., CO₂, DMF, R₂CO) D->C G cluster_2 Decision Logic for Regioselectivity A Start: This compound B Reaction Type? A->B C Pd-Catalyzed Cross-Coupling B->C D Halogen-Metal Exchange (e.g., R-Li) B->D E Outcome: Selective Functionalization at C-2 C->E D->E F Reason: Faster Oxidative Addition at C-I bond E->F G Reason: Faster Halogen Exchange at C-I bond E->G

Sources

A Researcher's Guide to the NMR Spectroscopic Characterization of 4-Bromo-2-iodo-1-methylbenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, unambiguous structural confirmation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 4-Bromo-2-iodo-1-methylbenzene, cross-referencing expected values based on established principles of NMR spectroscopy with literature data for analogous compounds. We will delve into the causality behind experimental choices and provide a robust protocol for acquiring high-quality NMR data for this and similar aromatic compounds.

The Compound of Interest: this compound

This compound is a substituted toluene with a unique substitution pattern that gives rise to a distinct NMR spectrum. Its structure, with IUPAC name this compound, is confirmed by various chemical suppliers and databases[1][2][3]. The presence of three different substituents on the benzene ring—a methyl group, a bromine atom, and an iodine atom—results in a complex interplay of electronic effects that influence the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectrum: Unraveling the Aromatic Region

The interpretation of the ¹H NMR spectrum of substituted benzenes is governed by the electronic effects of the substituents, which can be either electron-donating or electron-withdrawing.[4] These effects alter the electron density at different positions on the ring, thereby shielding or deshielding the attached protons.

For this compound, we can predict the appearance of the aromatic protons by considering the additive effects of the methyl, bromo, and iodo substituents on the chemical shifts of the parent toluene molecule (aromatic protons typically appear between δ 6.5-8.4 ppm)[5][6]. The methyl group is weakly electron-donating, while the halogens are electron-withdrawing via induction but can have some electron-donating character through resonance.

The expected ¹H NMR spectrum in an inert solvent like CDCl₃ would feature:

  • A singlet for the methyl protons, likely in the range of δ 2.0-2.5 ppm.

  • Three distinct signals in the aromatic region for the three non-equivalent aromatic protons. The splitting patterns of these protons are crucial for their assignment and are dictated by their coupling constants (J-values). Typically, ortho coupling (³JHH) is in the range of 7-10 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz.[7]

A detailed prediction of the aromatic region is as follows:

  • H-3: This proton is ortho to the iodine and meta to the bromine. It is expected to be a doublet with a meta coupling to H-5.

  • H-5: This proton is ortho to the bromine and meta to the iodine and the methyl group. It is expected to be a doublet of doublets due to ortho coupling with H-6 and meta coupling with H-3.

  • H-6: This proton is ortho to the methyl group and meta to the bromine. It is expected to be a doublet due to ortho coupling with H-5.

Predicted ¹³C NMR Spectrum: A Deeper Look at the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Aromatic carbons typically resonate in the δ 110-160 ppm range.[4] The chemical shifts are influenced by the electronegativity and anisotropic effects of the substituents. A key phenomenon to consider is the "heavy atom effect," where bromine and iodine cause an upfield shift of the ipso-carbon to which they are attached, contrary to what would be expected based on electronegativity alone.[8]

For this compound, we anticipate:

  • A signal for the methyl carbon, typically in the upfield region (around δ 20-25 ppm).

  • Six distinct signals for the six aromatic carbons, as they are all non-equivalent. The carbons directly attached to the halogens (C-2 and C-4) will be significantly affected by the heavy atom effect.

Comparative Literature Data

Table 1: Comparison of Expected ¹H NMR Chemical Shifts (ppm) with Related Compounds

Proton PositionPredicted for this compound (in CDCl₃)Literature Value for Toluene (in CDCl₃)[11]Literature Value for 1-Bromo-2-iodobenzene (in CDCl₃)[10]
CH₃~2.42.34-
H-3~7.8-~7.8
H-5~7.2-~7.0
H-6~7.0-~7.3

Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (ppm) with Related Compounds

Carbon PositionPredicted for this compound (in CDCl₃)Literature Value for Toluene (in CDCl₃)Literature Value for 1-Bromo-2-iodobenzene (in CDCl₃)[9]
CH₃~2121.3-
C-1~140137.8-
C-2~98 (heavy atom effect)129.2~98
C-3~139128.4~139
C-4~120 (heavy atom effect)125.4-
C-5~132128.4~128
C-6~130129.2~130

Note: Predicted values are estimations based on additive substituent effects and are subject to variation based on experimental conditions.

The Critical Role of Solvent Selection

The choice of solvent for NMR analysis is not trivial, especially for aromatic compounds. Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of the solute, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS).[12][13] This effect arises from the formation of weak complexes between the solute and the aromatic solvent molecules. While this can be a powerful tool for resolving overlapping signals, for the purpose of standardized data comparison, a relatively inert solvent like chloroform-d (CDCl₃) is generally preferred. The use of different solvents can lead to variations in chemical shifts, making direct comparisons between datasets challenging.[14][15][16]

Experimental Protocol for High-Quality NMR Data Acquisition

To ensure the acquisition of reliable and reproducible NMR data for this compound, the following step-by-step methodology is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the entire proton chemical shift range (e.g., -1 to 12 ppm).

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without sacrificing resolution.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

    • Set the spectral width to cover the full carbon chemical shift range (e.g., 0 to 220 ppm).

    • Process the data and reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

  • 2D NMR Experiments (Optional but Recommended):

    • For unambiguous assignment of protons and carbons, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Visualizing the Workflow and Structural Relationships

To further clarify the process and the structural information obtained, the following diagrams are provided.

G cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation (5-10 mg in CDCl3 with TMS) instrument Instrument Setup (Lock & Shim) prep->instrument h1_acq 1H NMR Acquisition instrument->h1_acq c13_acq 13C NMR Acquisition instrument->c13_acq process Data Processing (Referencing & Integration) h1_acq->process c13_acq->process analysis Spectral Analysis & Interpretation process->analysis G cluster_labels Proton and Carbon Numbering c1 1 c2 2 c3 3 c4 4 c5 5 c6 6 h3 H3 h5 H5 h6 H6 ch3 CH3

Caption: Structure of this compound with atom numbering for NMR assignment.

Conclusion

The NMR spectroscopic characterization of this compound presents a valuable case study in the application of fundamental NMR principles to structure elucidation. By understanding the interplay of substituent effects, the importance of experimental parameters like solvent choice, and by cross-referencing with data from analogous compounds, researchers can confidently assign the ¹H and ¹³C NMR spectra of this and other complex aromatic molecules. The methodologies and comparative data presented in this guide serve as a robust framework for ensuring the scientific integrity of structural assignments in chemical research and development.

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
  • Nanalysis. (2019, September 3).
  • Vanderbilt University. (n.d.).
  • Moodle. (n.d.).
  • Cavaleiro, J. A. S. (n.d.). “Solvent effects” in 1H NMR spectroscopy: A simple undergraduate experiment.
  • Thieme. (2019, December 9).
  • BLD Pharm. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C7H6BrI).
  • PubChem. (n.d.). This compound.
  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • ChemicalBook. (n.d.). 1-Bromo-2-iodobenzene(583-55-1) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Toluene(108-88-3) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). This compound.
  • Minnesota State University Moorhead. (n.d.).
  • Pearson. (n.d.). The NMR spectrum of toluene (methylbenzene) was shown in Figure 1....
  • ChemicalBook. (n.d.). 1-Bromo-2-iodobenzene(583-55-1) 1H NMR spectrum.

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A Senior Application Scientist's Guide to Mechanistic Strategies for Selective Cross-Coupling of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and synthetic chemists, the ability to perform sequential, site-selective functionalization on a single aromatic scaffold is a powerful tool for building molecular complexity. The compound 4-bromo-2-iodo-1-methylbenzene[1] serves as an exemplary substrate for exploring such strategies, offering two distinct reactive centers for palladium-catalyzed cross-coupling reactions. The profound difference in reactivity between the carbon-iodine and carbon-bromine bonds provides a handle for selective chemistry, but harnessing this potential requires a deep, mechanistic understanding of the factors at play.

This guide provides a comparative analysis of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—applied to this compound. We will move beyond simple protocols to dissect the causality behind experimental choices, offering field-proven insights into how catalyst, ligand, and reaction parameters can be manipulated to achieve exquisite control over reaction outcomes.

The Mechanistic Cornerstone: Oxidative Addition

The selectivity in functionalizing dihalogenated arenes is almost invariably determined during the first and often rate-determining step of the catalytic cycle: oxidative addition of the aryl halide to a low-valent palladium(0) complex.[2][3][4] The reactivity of aryl halides in this step follows a well-established trend directly correlated with the carbon-halogen (C-X) bond dissociation energy: C–I < C–Br < C–Cl.[5][6] The weaker C–I bond (approx. 272 kJ/mol) presents a significantly lower activation energy barrier for cleavage by the Pd(0) center compared to the stronger C–Br bond (approx. 332 kJ/mol). This intrinsic electronic difference is the primary reason why selective reaction at the 2-iodo position of this compound is readily achievable.

Two limiting mechanisms govern the oxidative addition step[2][3]:

  • Concerted Three-Centered Mechanism: The palladium center coordinates to the C-X bond, leading to a three-membered transition state where the C-X bond is broken and two new Pd-C and Pd-X bonds are formed simultaneously. This is common for less polar substrates and with certain phosphine ligands.[2]

  • Nucleophilic Displacement (SNAr-like) Mechanism: The electron-rich Pd(0) complex acts as a nucleophile, attacking the ipso-carbon and displacing the halide anion. This pathway is favored for more polar substrates and can be influenced by ligand electronics and sterics.[2][3]

The choice of ligand is critical as it modulates the electron density and steric environment of the palladium center, thereby influencing which oxidative addition pathway is preferred and the overall rate of reaction.[4][7] For this compound, conditions are typically chosen to exploit the facile C-I bond cleavage while leaving the C-Br bond intact for a potential second, distinct coupling event.

Comparative Analysis of Selective Cross-Coupling Reactions

We will now compare three of the most powerful cross-coupling reactions, detailing protocols optimized for selective C-I functionalization and the mechanistic rationale for their success.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[8][9] Its tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids make it a first choice for many applications.[10] When applied to this compound, the goal is to selectively couple the C-I bond.

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).[11]

  • Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (1–3 mol%) or a combination of Pd(OAc)₂ (1–3 mol%) and a phosphine ligand like PPh₃ or SPhos (2–6 mol%).[12]

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water or 1,4-dioxane and water.[8]

  • Reaction Execution: Heat the mixture to 80–100 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2–12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Coupling Partner (Ar-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield of Mono-iodo Coupled Product (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O804~95%
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O1002>98%
3-Thienylboronic acidPdCl₂(dppf)K₃PO₄DME906~92%

Yields are representative and may vary based on specific reaction scale and purity of reagents.

The diagram below illustrates the catalytic cycle, emphasizing the initial, selective oxidative addition of the C-I bond to the Pd(0) species, which initiates the entire process.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ (Oxidative Addition Complex) pd0->oa_complex substrate This compound substrate->oa_complex Oxidative Addition (C-I) transmetal Ar-Pd(II)-Ar'L₂ (Transmetalation Complex) oa_complex->transmetal transmetal->pd0 product Mono-coupled Product transmetal->product Reductive Elimination boronic Ar'-B(OH)₂ + Base borate [Ar'-B(OH)₃]⁻ boronic->borate borate->transmetal Transmetalation

Caption: Fig 1. Selective Suzuki-Miyaura Coupling Cycle

Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds

The Sonogashira reaction is the preeminent method for coupling terminal alkynes with aryl halides, providing direct access to valuable arylalkyne structures.[13][14] The reaction typically employs a dual-catalyst system of palladium and copper(I).[15] The higher reactivity of the C-I bond makes it an ideal handle for selective alkynylation.[13]

  • Reaction Setup: To a Schlenk flask under argon, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1–2 mol%), and a copper(I) co-catalyst, typically CuI (2–5 mol%).

  • Reagent Addition: Add a degassed solvent, usually an amine like triethylamine or a mixture of THF and an amine base. Add the terminal alkyne (1.1–1.5 equiv.).

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40–60 °C). The reaction is often rapid, and completion can be monitored by TLC or GC-MS within 1–6 hours.

  • Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash with aqueous NH₄Cl, water, and brine. Dry the organic layer and concentrate. Purify by column chromatography.

Coupling Partner (Alkyne)Catalyst SystemBase/SolventTemp (°C)Time (h)Yield of Mono-iodo Coupled Product (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NRT2>98%
1-HexynePd(PPh₃)₄ / CuIPiperidine/THF403~96%
TrimethylsilylacetylenePd(dppf)Cl₂ / CuIEt₃N/DMF501.5~94%

Yields are representative and may vary based on specific reaction scale and purity of reagents.

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle mirrors other cross-couplings, while the copper cycle serves to generate the reactive copper(I) acetylide species. Selectivity is again dictated at the oxidative addition step in the palladium cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition alkynyl_pd Ar-Pd(II)(C≡CR)L₂ oa_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 product_pd Ar-C≡CR alkynyl_pd->product_pd Reductive Elimination substrate Ar-I cu_halide Cu(I)-I cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide cu_acetylide->oa_complex from Cu Cycle alkyne R-C≡C-H + Base alkyne->cu_acetylide Deprotonation & Coordination

Caption: Fig 2. Selective Sonogashira Coupling Cycles

Buchwald-Hartwig Amination: Assembling C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and materials.[16][17] This reaction requires a strong base and often utilizes bulky, electron-rich phosphine ligands to facilitate the crucial C-N reductive elimination step.[18] The inherent C-I reactivity allows for selective amination, leaving the C-Br site available for further chemistry.

  • Reaction Setup: In a glovebox, charge an oven-dried vial with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-2 mol% Pd), a specialized ligand (e.g., XPhos, RuPhos; 2-4 mol%), and a strong base such as NaOtBu or LHMDS (1.2–1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1–1.2 equiv.). Add a dry, degassed solvent like toluene or dioxane.

  • Reaction Execution: Seal the vial and heat the reaction to 80–110 °C. Monitor progress by LC-MS. Reactions are typically complete in 4–24 hours.

  • Workup: After cooling, quench the reaction carefully with water. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.

| Coupling Partner (Amine) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-iodo Coupled Product (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4 | >98% | | Aniline | Pd(OAc)₂ / RuPhos | LHMDS | Dioxane | 110 | 12 | ~90% | | Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-AmylOH | 110 | 18 | ~88% |

Yields are representative and depend heavily on the specific ligand-base combination.

The cycle for amination follows the same fundamental steps, with the choice of a bulky, electron-donating ligand being crucial for promoting the final C-N bond-forming reductive elimination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(I)L pd0->oa_complex substrate This compound substrate->oa_complex Oxidative Addition (C-I) amido_complex Ar-Pd(II)(NR₂')L oa_complex->amido_complex amido_complex->pd0 product Arylamine Product amido_complex->product Reductive Elimination amine HNR₂' + Base amine->amido_complex Amine Coordination & Deprotonation

Caption: Fig 3. Selective Buchwald-Hartwig Amination Cycle

Workflow for Optimizing Selective Coupling

For researchers seeking to apply this selectivity to a novel coupling partner, a systematic approach is essential. The following workflow provides a self-validating system for developing a robust, selective protocol.

Optimization_Workflow start Define Target: Selective C-I Coupling lit_search Literature Precedent Search (Similar Substrates) start->lit_search initial_cond Select Initial Conditions: Std. Catalyst (e.g., Pd(PPh₃)₄) Std. Base (e.g., K₂CO₃) Low Temp (e.g., 60-80°C) lit_search->initial_cond run_rxn Run Small-Scale Reaction initial_cond->run_rxn analysis Analyze Product Ratio (GC-MS, ¹H NMR) C-I : C-Br : Di-Coupled run_rxn->analysis optimize Optimize Parameters analysis->optimize <95% Selective end Validated Selective Protocol analysis->end >95% Selective ligand_screen Ligand Screening (Bulky, Electron-Rich) optimize->ligand_screen base_screen Base Screening (Strength, Solubility) solvent_screen Solvent Screening (Polarity) temp_screen Temperature Screening (Lowest effective temp) ligand_screen->run_rxn ligand_screen->base_screen base_screen->run_rxn base_screen->solvent_screen solvent_screen->run_rxn solvent_screen->temp_screen temp_screen->run_rxn

Caption: Fig 4. Workflow for Selectivity Optimization

Conclusion

The differential reactivity of the C-I and C-Br bonds in this compound offers a reliable platform for selective, palladium-catalyzed cross-coupling reactions. The foundational principle governing this selectivity is the lower bond dissociation energy of the C-I bond, which ensures it undergoes oxidative addition preferentially under carefully controlled conditions. By selecting the appropriate combination of palladium catalyst, ligand, base, and temperature, chemists can achieve high yields of mono-functionalized products in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This leaves the C-Br bond untouched, poised for subsequent transformations, thereby enabling the efficient and programmed construction of complex, highly substituted aromatic molecules for applications across the chemical sciences.

References

  • Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 576(1-2), 254-278. [Link]
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
  • Powers, D. C., & Ritter, T. (2011). Palladium(III) in Catalysis. Accounts of Chemical Research, 45(6), 840-850. [Link]
  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
  • Viciu, M. S., & Nolan, S. P. (2004). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling. Topics in Organometallic Chemistry, 11, 93-126. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
  • PubChem. (n.d.). This compound.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • The Chemists' Cookbook. (2025). Suzuki Coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

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A Senior Application Scientist's Guide to Ligandless Suzuki Coupling: Performance of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Simplicity and Selectivity in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in constructing carbon-carbon bonds, particularly in the formation of biaryls.[1] Traditionally, this palladium-catalyzed transformation relies on the use of sophisticated phosphine or N-heterocyclic carbene (NHC) ligands to stabilize the palladium catalyst and facilitate the catalytic cycle. However, the development of ligand-free protocols has gained significant traction, driven by the desire for more cost-effective, environmentally benign, and operationally simpler synthetic methodologies.[2] These ligandless systems, often employing simple palladium salts like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), offer a greener alternative by eliminating the need for often expensive and air-sensitive ligands.[3][4]

This guide focuses on the performance of 4-bromo-2-iodo-1-methylbenzene, a dihalogenated aromatic substrate, in ligandless Suzuki coupling reactions. The presence of two different halogen atoms on the same aromatic ring introduces the challenge and opportunity of chemoselectivity. By understanding and controlling this selectivity, chemists can devise elegant and efficient strategies for the stepwise synthesis of complex molecular architectures.

The Decisive Factor: Chemoselectivity in Dihaloarenes

The performance of this compound in a ligandless Suzuki coupling is fundamentally governed by the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed oxidative addition, the initial and often rate-determining step of the catalytic cycle, is I > Br > OTf >> Cl > F.[5] This trend is directly related to the bond dissociation energies of the carbon-halogen bonds; the weaker C-I bond is more readily cleaved by the palladium(0) catalyst.[6]

Therefore, in a ligandless Suzuki coupling, this compound is expected to undergo selective mono-arylation at the C-2 position (the site of the iodine atom) while leaving the C-4 bromo-substituent intact for potential subsequent transformations. This inherent reactivity difference provides a powerful tool for synthetic chemists, enabling sequential cross-coupling reactions.

Performance Analysis of this compound in Ligandless Suzuki Coupling

While specific, comprehensive studies detailing a wide range of ligandless Suzuki coupling conditions for this compound are not extensively documented in the readily available literature, its performance can be confidently predicted based on established principles and experimental data from closely related dihaloaromatic compounds. The primary outcome of a ligandless Suzuki coupling of this compound with an arylboronic acid is the selective formation of a 4-bromo-2-aryl-1-methylbenzene derivative.

Key Performance Indicators:
  • Chemoselectivity: High to excellent selectivity for the mono-arylation at the C-I bond is anticipated. The reaction conditions can be tuned to favor this outcome.

  • Yield: Good to excellent yields of the mono-arylated product can be expected, contingent on the optimization of reaction parameters such as the palladium precursor, base, solvent, and temperature.

  • Reaction Conditions: Ligandless Suzuki couplings are often amenable to a variety of conditions, including aqueous media and microwave irradiation, which can enhance reaction rates and efficiency.[7]

Comparison with Alternative Substrates

To provide a clear performance benchmark, let's consider the ligandless Suzuki coupling of this compound in the context of other dihalogenated aromatic substrates.

SubstrateExpected SelectivityRelative ReactivityNotes
This compound High for mono-arylation at C-I The C-I bond is significantly more reactive than the C-Br bond.The methyl group is a weakly electron-donating group and is not expected to significantly alter the inherent reactivity order of the halogens.
1,4-Dibromobenzene Lower selectivity for mono-arylationThe two C-Br bonds are electronically equivalent, leading to mixtures of mono- and di-arylated products. Achieving high selectivity for the mono-arylated product can be challenging.Requires careful control of stoichiometry and reaction conditions to favor mono-substitution.
1-Bromo-4-chlorobenzene High for arylation at C-BrThe C-Br bond is significantly more reactive than the C-Cl bond.A good substrate for selective mono-arylation, but the initial coupling is generally slower than at a C-I bond.
4-Bromo-3-iodophenol High for mono-arylation at C-ISimilar to the target substrate, the C-I bond is more reactive.The hydroxyl group can influence the reaction, potentially requiring specific base selection.[5]

This comparison highlights the synthetic advantage of using a dihalogenated substrate with two different halogens, such as this compound, for achieving selective mono-functionalization in a predictable manner.

Experimental Protocols

The following protocols are representative of typical conditions for achieving selective mono-arylation of this compound in a ligandless Suzuki coupling.

Protocol 1: Conventional Heating in an Organic Solvent

This protocol is a robust starting point for the selective Suzuki coupling at the C-I bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium(II) acetate.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis in Aqueous Media

This protocol offers a more environmentally friendly and often faster alternative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) chloride (PdCl₂) (1 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Water/Ethanol mixture (e.g., 4:1 v/v)

Procedure:

  • In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, palladium(II) chloride, and sodium carbonate.

  • Add the water/ethanol solvent mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 10-30 minutes under microwave irradiation.

  • After cooling, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Process

Ligandless Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants cluster_products Products Pd(II) Precursor Pd(II) Precursor Pd(0) Species Pd(0) Species Pd(II) Precursor->Pd(0) Species Reduction Oxidative Addition Complex Oxidative Addition Complex Pd(0) Species->Oxidative Addition Complex Oxidative Addition (Ar-I) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'B(OH)2, Base) Transmetalation Complex->Pd(0) Species Reductive Elimination (Ar-Ar') 4-Bromo-2-aryl-1-methylbenzene 4-Bromo-2-aryl-1-methylbenzene Transmetalation Complex->4-Bromo-2-aryl-1-methylbenzene This compound This compound This compound->Oxidative Addition Complex Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation Complex Base Base Base->Transmetalation Complex

Caption: The catalytic cycle for the ligandless Suzuki coupling of this compound.

Experimental Workflow for Selective Mono-Arylation

Workflow start Reaction Setup (Substrates, Pd Catalyst, Base) reaction Ligandless Suzuki Coupling (Heating or Microwave) start->reaction workup Aqueous Workup (Extraction) reaction->workup purification Column Chromatography workup->purification product Isolated Product (4-Bromo-2-aryl-1-methylbenzene) purification->product analysis Characterization (NMR, MS) product->analysis

Caption: A typical experimental workflow for the selective ligandless Suzuki coupling.

Conclusion and Future Outlook

This compound is a highly promising substrate for selective mono-arylation via ligandless Suzuki-Miyaura coupling. The inherent and significant difference in the reactivity of the C-I and C-Br bonds allows for predictable and high-yielding formation of 4-bromo-2-aryl-1-methylbenzene derivatives. This selective functionalization opens the door for subsequent cross-coupling reactions at the C-Br position, providing a straightforward route to unsymmetrically disubstituted toluene scaffolds.

The adoption of ligandless conditions not only simplifies the experimental setup and reduces costs but also aligns with the principles of green chemistry by minimizing waste. Future research in this area will likely focus on further expanding the substrate scope, exploring even more environmentally friendly solvent systems, and developing recyclable ligandless palladium catalysts to enhance the sustainability of this powerful synthetic tool.

References

  • Borjihan, G., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(101), 83287-83290. [Link]
  • Bora, U., et al. (2010). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry, 12(7), 1157-1160. [Link]
  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Promotion. Organic Letters, 4(17), 2973–2976. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • PubChem. (n.d.). 5-Bromo-2-iodotoluene. [Link]
  • Shaikh, N. S., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Adrio, L. A., & Hii, K. K. (2012). Speciation of Pd(OAc)2 in ligandless Suzuki–Miyaura reactions. Catalysis Science & Technology, 2(2), 271-274. [Link]
  • Hassanain Hafiz Mohd Asnan, & Wan Fatihah. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(3), 35-43. [Link]
  • Li, C., et al. (2008). An Aerobic Ligandless Palladium Acetate Catalysed Suzuki-Miyaura Cross-Coupling Reaction in an Aqueous Solvent. Australian Journal of Chemistry, 61(9), 712-715. [Link]
  • Molander, G. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4238–4241. [Link]
  • Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry, 68(14), 5660–5667. [Link]
  • Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(1), 121–134. [Link]
  • Stanetty, C., et al. (2022).
  • Takahashi, K., et al. (2006). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 266, 107-142. [Link]
  • Wang, D., & Maseras, F. (2010). A DFT study on the mechanism of the Suzuki–Miyaura cross-coupling reaction. Dalton Transactions, 39(4), 931-938. [Link]
  • Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 4-Bromo-2-iodo-1-methylbenzene, a halogenated aromatic compound, is not merely a regulatory formality but a critical component of responsible laboratory practice. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory frameworks. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently, ensuring the protection of personnel and the environment.

Core Principles: Hazard Identification and Risk Mitigation

Understanding the inherent hazards of this compound is the foundation of its safe management. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with specific hazard statements that dictate our handling and disposal strategy.[1][2]

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

These classifications necessitate that this compound be treated as a hazardous substance from the moment of its use to its final disposal. The primary causality for the stringent disposal protocols described below is the compound's identity as a halogenated organic compound .[3][4][5] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific regulations for wastes containing carbon-halogen bonds due to their potential for environmental persistence and the formation of toxic byproducts during improper incineration.[6][7][8] Therefore, it cannot be disposed of as common chemical waste.

Data Summary: this compound
PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 260558-15-4PubChem[1]
Molecular Formula C₇H₆BrIPubChem[1]
GHS Pictogram GHS07 (Exclamation Mark)Sigma-Aldrich[9]
GHS Signal Word WarningSigma-Aldrich[9]
Hazard Statements H315, H319, H335PubChem[1][2]

Operational Protocol: A Step-by-Step Disposal Workflow

The following procedure provides a direct, sequential plan for the safe segregation, containment, and disposal of this compound waste. This protocol is designed to be a self-validating system, ensuring compliance and safety at each stage.

Step 1: Waste Segregation at the Source

The single most critical step in this process is the correct segregation of waste. Halogenated and non-halogenated organic waste streams must never be mixed.[5] This is because the disposal methods for these two categories are vastly different and significantly impact cost and environmental safety.[5]

  • Action: Immediately upon generation, designate any waste containing this compound (whether in solid form, as a pure liquid, or dissolved in a solvent) as "Halogenated Organic Waste." [3][4]

  • Causality: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HBr and HI).[10] Mixing them with non-halogenated solvents contaminates the entire volume, forcing the more expensive and complex disposal route for a much larger quantity of waste.

Step 2: Proper Containerization

The choice of waste container is crucial for preventing leaks and reactions.

  • Action: Collect this compound waste in a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[11][12] The container must have a secure, tight-fitting lid.

  • Causality: Halogenated compounds can, over time, degrade to form acidic byproducts which can corrode metal containers.[12] Plastic containers (e.g., carboys) are the standard for this waste stream. The container must remain closed when not in use to prevent the release of vapors that may cause respiratory irritation.[5][12][13]

Step 3: Accurate and Compliant Labeling

Clear labeling is a non-negotiable safety requirement for communicating hazards to everyone in the laboratory and to the waste disposal technicians.

  • Action: Affix a "Hazardous Waste" tag to the container before adding any waste.[5] Clearly write the full chemical name, "this compound," and list all other components and their approximate percentages.[3][5] Ensure the appropriate hazard boxes (e.g., "Toxic," "Irritant") are checked.

  • Causality: Accurate labeling is required by regulations such as those from OSHA.[14] It ensures that waste handlers are aware of the container's contents, allowing them to take the necessary safety precautions and select the correct disposal pathway.

Step 4: Safe Accumulation and Storage

Waste must be stored safely pending pickup by your institution's Environmental Health and Safety (EHS) office or a licensed contractor.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5] This area should be in a well-ventilated location, away from incompatible materials like strong oxidizing agents, acids, and bases.[12][15][16] Use secondary containment (such as a larger plastic tub) to mitigate potential leaks.

  • Causality: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental spills and exposure to laboratory personnel.[12] Segregation from incompatible materials prevents dangerous chemical reactions.

Step 5: Final Disposal Arrangement

The final step is the transfer of waste to a licensed disposal facility. Laboratory personnel do not perform ultimate disposal.

  • Action: Once the container is full or has reached your institution's time limit for accumulation, arrange for a pickup through your EHS office or designated hazardous waste disposal service.[17][18]

  • Causality: Final disposal of hazardous waste is strictly regulated and must be performed by an approved waste disposal plant capable of handling halogenated organic compounds.[15][17][19] These facilities use technologies like rotary kiln incineration to ensure the complete destruction of the hazardous components in an environmentally sound manner.[10]

Disposal Decision Workflow

The following diagram outlines the logical process for managing this compound waste from generation to disposal.

G Disposal Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment Protocol cluster_2 Storage & Final Disposal gen { Waste Generation | this compound (pure, residue, or in solution)} char { Characterization | Is the compound a Halogenated Organic? | Yes: Contains Bromine and Iodine} gen->char seg { Action: Segregate as Halogenated Waste | Do NOT mix with non-halogenated waste} char:f1->seg cont { Container Selection | Use a labeled, compatible HDPE container with a sealed lid.} seg->cont labeling { Labeling | Affix 'Hazardous Waste' tag. List all chemical constituents and percentages.} cont->labeling store { Accumulation & Storage | Store in a designated Satellite Accumulation Area (SAA) with secondary containment.} labeling->store pickup { Final Disposal | Arrange for pickup by EHS or a licensed hazardous waste contractor.} store->pickup

Caption: Decision workflow for the proper disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. Work within a chemical fume hood whenever possible.[18]

  • Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), chemical splash goggles, and a lab coat.[12][17]

  • Contain & Absorb: For small spills, contain the material and absorb it with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[5][12]

  • Collect & Dispose: Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container. Label it as "Spill Debris containing this compound" and manage it as halogenated organic waste.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[17][19]

For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.[5]

References

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
  • Hazardous Waste Segregation.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
  • Halogenated Waste.
  • This compound.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Halogenated Solvents.
  • Halogenated Solvents in Labor
  • 4-BROMO-1-IODO-2-METHYLBENZENE.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • 4-Bromo-1-iodo-2-methoxybenzene.
  • 2-Bromo-4-iodo-1-methylbenzene.
  • Laboratory Safety Guidance.
  • OSHA Technical Manual (OTM) - Section III: Chapter 1.

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Personal protective equipment for handling 4-Bromo-2-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling of 4-Bromo-2-iodo-1-methylbenzene

For laboratory professionals engaged in research and development, particularly within the pharmaceutical sector, the ability to safely handle complex chemical compounds is paramount. This compound, a halogenated aromatic compound, is a valuable reagent in organic synthesis. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed, step-by-step framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and authoritative data.

Understanding the Risks: Hazard Identification

This compound (CAS No. 260558-15-4) is classified under the Globally Harmonized System (GHS) with the following primary hazards[1][2]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2]

A comprehensive review of the Safety Data Sheet (SDS) is mandatory before commencing any work with this chemical. The causality behind these classifications lies in the reactivity of the halogenated benzene ring, which can interact with biological macromolecules, leading to irritation and toxic effects.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with this compound. The following table summarizes the essential PPE, with an emphasis on material selection and the rationale for its use.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye damage and irritation.[3]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended), a chemically resistant apron or lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation. Nitrile gloves offer good resistance to a range of organic solvents.[3][4]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[3][5]

Operational Protocol: A Step-by-Step Guide for Safe Handling

This protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure a safe working environment.

Pre-Operational Phase: Preparation and Verification
  • Fume Hood Verification: Confirm that the chemical fume hood is operational and has a current certification. The work area within the hood should be clean and uncluttered.

  • Gather Materials: All necessary equipment, including glassware, reagents, and waste containers, should be placed within the fume hood before introducing the this compound.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[5]

Handling Phase: Execution within a Controlled Environment

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Pre-Operational cluster_handling Handling cluster_post Post-Operational prep1 Verify Fume Hood Functionality prep2 Assemble All Equipment in Hood prep1->prep2 prep3 Confirm Emergency Equipment Accessibility prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Carefully Aliquot Chemical handle1->handle2 handle3 Perform Experiment with Sash Lowered handle2->handle3 post1 Decontaminate Glassware handle3->post1 post2 Segregate Halogenated Waste post1->post2 post3 Dispose of Waste per Institutional Guidelines post2->post3 post4 Clean Work Area post3->post4 post5 Remove and Dispose of PPE post4->post5

Caption: Workflow for Handling this compound.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Aliquot the Chemical: Carefully measure and transfer the required amount of this compound. Utilize appropriate tools, such as glass pipettes or syringes, to minimize the risk of spills.

  • Conduct the Reaction: All experimental procedures must be carried out within the chemical fume hood. The sash should be kept at the lowest possible height that still allows for comfortable and safe manipulation.

Post-Operational Phase: Decontamination and Disposal
  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. The resulting rinsate must be collected as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected in a designated and properly labeled waste container, separate from non-halogenated waste.[3]

  • Waste Disposal: Adhere strictly to your institution's hazardous waste disposal procedures. Chemical waste generators are responsible for correctly classifying and disposing of hazardous materials.[6]

  • Work Area Decontamination: Thoroughly clean the work surface within the fume hood.

  • PPE Removal: Remove personal protective equipment in the reverse order it was put on, taking care to avoid self-contamination. Dispose of single-use items, such as gloves, in the appropriate waste stream.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[5][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[5][7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

By adhering to these detailed protocols, researchers, scientists, and drug development professionals can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • PubChem. (n.d.). This compound.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1-Bromo-4-iodo-2-methylbenzene.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2014). Safety Data Sheet.
  • PubChem. (n.d.). 2-Bromo-4-iodo-1-methylbenzene.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-iodo-1-methylbenzene.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Wits University. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry | Wits [Video]. YouTube.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Thermo Fisher Scientific. (2013). Safety Data Sheet.
  • Echemi. (n.d.). 2-BROMO-4-IODOTOLUENE SDS, 26670-89-3 Safety Data Sheets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.